molecular formula C12H9ClN2O B168816 (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone CAS No. 1830-42-8

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Cat. No.: B168816
CAS No.: 1830-42-8
M. Wt: 232.66 g/mol
InChI Key: LMDJMTDZULLTGY-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone ( 1830-42-8) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This compound, with the molecular formula C12H9ClN2O and a molecular weight of 232.67 g/mol, is of particular interest in the synthesis of novel active pharmaceutical ingredients (APIs) . Its structure, featuring both pyridine and chloroaniline moieties, makes it a versatile building block for constructing more complex molecules, especially in the development of receptor antagonists . For instance, structural analogs of this methanone scaffold are integral in medicinal chemistry projects targeting adenosine receptors, which are prominent therapeutic targets for conditions like inflammation, neurodegeneration, and asthma . Researchers utilize this compound as a precursor in multi-step synthetic routes. A closely related bromo-analog, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is recognized as a key intermediate in the synthesis of remimazolam, a short-acting intravenous anesthetic . This highlights the potential of the chloro-analog in developing similar central nervous system (CNS) active agents or other specialized pharmaceuticals. Proper handling and storage are required to maintain the integrity of this product. It should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDJMTDZULLTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302084
Record name (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1830-42-8
Record name 1830-42-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmacologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable ketone, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, discusses the rationale behind methodological choices, and offers field-proven insights into potential challenges and optimization strategies. The guide will detail three principal synthetic routes: a modified Friedel-Crafts acylation, a Grignard/organolithium-based approach, and the robust Weinreb amide synthesis. Each pathway is presented with comprehensive, step-by-step protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: Significance of this compound

The chemical architecture of this compound, which features a 2-aminobenzophenone scaffold linked to a pyridine ring, is of significant interest in the pharmaceutical industry. This arrangement of functional groups provides a versatile platform for the construction of more complex molecules, particularly in the realm of central nervous system (CNS) active agents and other therapeutic areas. The presence of the amino group and the pyridine nitrogen offers multiple points for further chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. A thorough understanding of the synthetic routes to this key intermediate is therefore crucial for the efficient and scalable production of next-generation therapeutics.

Strategic Approaches to Synthesis

The synthesis of an unsymmetrical diaryl ketone such as this compound presents several challenges. The electron-deficient nature of the pyridine ring makes it a poor substrate for classical Friedel-Crafts acylation, while the presence of a reactive amino group on the other ring necessitates a protection-deprotection strategy in many synthetic routes. This guide will explore three scientifically sound and practically viable approaches to overcome these challenges.

Pathway 1: Modified Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, the direct acylation of 4-chloroaniline with a pyridine-2-carbonyl derivative is problematic due to the Lewis basicity of the amino group, which can quench the Lewis acid catalyst.[1] A more effective strategy involves the protection of the amino group, typically as an amide, which reduces its basicity and allows the acylation to proceed. This is followed by a deprotection step to yield the target compound.

  • Protection of the Amino Group: The amino group of 4-chloroaniline is protected as an acetamide to prevent its reaction with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation. This protection also modulates the directing effect of the substituent, favoring acylation at the ortho position.

  • Choice of Acylating Agent: Pyridine-2-carbonyl chloride (picolinoyl chloride) is a suitable acylating agent. It can be prepared from picolinic acid and a chlorinating agent like thionyl chloride.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation, although others like ferric chloride (FeCl₃) can also be used.[2]

  • Deprotection: The final step involves the hydrolysis of the amide protecting group under acidic or basic conditions to regenerate the free amino group.

Step 1: Protection of 4-chloroaniline

  • To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield N-(4-chlorophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (2.5 eq) in dichloroethane at 0 °C, add pyridine-2-carbonyl chloride (1.2 eq) dropwise.

  • Add a solution of N-(4-chlorophenyl)acetamide (1.0 eq) in dichloroethane to the reaction mixture at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide.

Step 3: Deprotection

  • Reflux the N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Diagram of Modified Friedel-Crafts Acylation Pathway

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection 4-Chloroaniline 4-Chloroaniline N-(4-chlorophenyl)acetamide N-(4-chlorophenyl)acetamide 4-Chloroaniline->N-(4-chlorophenyl)acetamide Acetic Anhydride N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide N-(4-chlorophenyl)acetamide->N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide Pyridine-2-carbonyl chloride, AlCl3 This compound This compound N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide->this compound HCl, Ethanol

Caption: Workflow for the Modified Friedel-Crafts Acylation Pathway.

Pathway 2: Grignard/Organolithium Addition and Subsequent Oxidation

This pathway offers a convergent approach where the two aromatic rings are coupled through the formation of a carbon-carbon bond using an organometallic reagent. A pyridyl Grignard or organolithium reagent is reacted with a suitable electrophile, such as a protected 2-amino-5-chlorobenzaldehyde or benzonitrile. If an aldehyde is used, the resulting secondary alcohol is then oxidized to the desired ketone.

  • Formation of the Organometallic Reagent: 2-Bromopyridine is a common precursor for the generation of 2-pyridylmagnesium bromide (a Grignard reagent) or 2-lithiopyridine. The choice between magnesium and an organolithium reagent (like n-butyllithium) depends on the desired reactivity and compatibility with other functional groups.

  • Electrophilic Partner: A protected form of 2-amino-5-chlorobenzaldehyde is used as the electrophile. The amino group is protected to prevent it from reacting with the highly basic organometallic reagent. Alternatively, 2-amino-5-chlorobenzonitrile can be used, which directly yields the ketone upon acidic workup of the intermediate imine.

  • Oxidation: If the aldehyde route is chosen, the resulting secondary alcohol needs to be oxidized to the ketone. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are suitable for this transformation to avoid over-oxidation or side reactions.

Step 1: Preparation of 2-Pyridylmagnesium Bromide

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is often initiated by gentle heating.

  • Once the reaction has started, continue the dropwise addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Protected 2-Amino-5-chlorobenzaldehyde

  • In a separate flask, dissolve a protected form of 2-amino-5-chlorobenzaldehyde (e.g., with a Boc or other suitable protecting group) (0.9 eq) in anhydrous THF.

  • Cool the solution of the aldehyde to 0 °C in an ice bath.

  • Slowly add the freshly prepared 2-pyridylmagnesium bromide solution to the aldehyde solution via a cannula.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the protected (2-amino-5-chlorophenyl)(pyridin-2-yl)methanol.

Step 3: Oxidation to the Ketone

  • Dissolve the protected alcohol from the previous step in a suitable solvent like dichloromethane or chloroform.

  • Add manganese dioxide (MnO₂, 5-10 eq) in portions to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the manganese salts, and wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

Step 4: Deprotection

  • The final step is the removal of the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield this compound.

  • Purify the final product by recrystallization or column chromatography.

Diagram of Grignard Addition and Oxidation Pathway

G cluster_0 Step 1 & 2: Grignard Reaction cluster_1 Step 3: Oxidation cluster_2 Step 4: Deprotection 2-Bromopyridine 2-Bromopyridine Protected (2-amino-5-chlorophenyl)(pyridin-2-yl)methanol Protected (2-amino-5-chlorophenyl)(pyridin-2-yl)methanol 2-Bromopyridine->Protected (2-amino-5-chlorophenyl)(pyridin-2-yl)methanol 1. Mg, THF 2. Protected 2-amino-5-chlorobenzaldehyde Protected this compound Protected this compound Protected (2-amino-5-chlorophenyl)(pyridin-2-yl)methanol->Protected this compound MnO2 This compound This compound Protected this compound->this compound Deprotection G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Synthesis cluster_2 Step 3: Deprotection Protected 2-amino-5-chlorobenzoic acid Protected 2-amino-5-chlorobenzoic acid Weinreb Amide Weinreb Amide Protected 2-amino-5-chlorobenzoic acid->Weinreb Amide N,O-dimethylhydroxylamine, Coupling Agent Protected this compound Protected this compound Weinreb Amide->Protected this compound 2-Lithiopyridine This compound This compound Protected this compound->this compound Deprotection

Sources

physicochemical properties of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a member of the aminobenzophenone chemical family, is a compound of significant interest in synthetic and medicinal chemistry. Its structural architecture, featuring a halogenated aniline ring linked to a pyridine moiety through a carbonyl bridge, makes it a valuable precursor for the synthesis of various heterocyclic compounds, including benzodiazepines and other pharmacologically active agents.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally govern its behavior in both chemical and biological systems. Properties such as solubility, lipophilicity (logP), and acid-base dissociation constants (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not only established data but also the underlying scientific principles and detailed experimental protocols for their validation. The methodologies described are grounded in standard pharmaceutical and chemical laboratory practices, ensuring reliability and reproducibility.

Chemical Identity and Structure

A precise definition of the molecule's identity is the foundation of any physicochemical characterization.

Chemical Structure
Chemical structure of this compound

Figure 1: Chemical Structure

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 1830-42-8[3][4][5][6]
Molecular Formula C₁₂H₉ClN₂O[3][4][6]
Molecular Weight 232.67 g/mol [3][4][7]
SMILES NC1=C(C=C(C=C1)Cl)C(=O)C1=NC=CC=C1[3]
InChIKey N/A (Requires database lookup)N/A

Core Physicochemical Properties: A Summary

This table provides an at-a-glance summary of the key physicochemical data for the title compound. Detailed discussions and methodologies for each property are presented in subsequent sections.

PropertyValueNotes
Melting Point Data not available in searched literature.A related bromo-analog melts at 98-100 °C.[8]
Boiling Point Data not available.[7]
logP (XLogP3-AA) 2.3Computationally predicted.[4]
pKa Predicted to have two basic centers.The pyridine nitrogen and the aniline amine require experimental determination.
Aqueous Solubility Poorly soluble (predicted).Expected to be pH-dependent.

Lipophilicity Analysis (logP)

4.1 Theoretical Basis and Importance

The n-octanol/water partition coefficient (logP) is a critical measure of a molecule's lipophilicity or hydrophobicity. It dictates how a compound partitions between lipidic (e.g., cell membranes) and aqueous (e.g., plasma) environments, profoundly influencing its absorption, membrane permeability, and plasma protein binding. A logP value between 1 and 3 is often considered optimal for oral drug absorption, though this is highly dependent on the specific target and drug class.

4.2 Computational Prediction

Computational models provide a rapid first-pass estimation of logP. For this compound, a computed value (XLogP3-AA) of 2.3 has been reported, suggesting moderate lipophilicity.[4] While useful for initial screening, these predictions must be confirmed by experimental methods for accuracy.

4.3 Experimental Determination: The Shake-Flask Method (Gold Standard)

The shake-flask method is the definitive technique for logP determination, directly measuring the compound's concentration in equilibrated n-octanol and aqueous phases.[9]

Protocol:

  • Preparation: Prepare a stock solution of the compound in n-octanol pre-saturated with water. The aqueous phase (typically a buffer like PBS, pH 7.4) should be pre-saturated with n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous buffer in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_water) layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient P as P = C_oct / C_water, and logP = log₁₀(P).

4.4 Experimental Determination: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, less material-intensive alternative for estimating logP.[10][11] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value.

Protocol:

  • Calibration: Select a set of standard compounds with known logP values that bracket the expected logP of the test compound.

  • Chromatography: Inject each standard and the test compound onto a C18 RP-HPLC column. Elute using an isocratic mobile phase (e.g., methanol/water mixture).

  • Data Collection: Record the retention time (t_R) for each compound and determine the column dead time (t_0) using an unretained compound (e.g., uracil).

  • Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

  • Correlation: Plot log(k) versus the known logP values for the standards. A linear regression of this plot yields a calibration curve.

  • Determination: Determine the logP of the test compound by interpolating its log(k) value onto the calibration curve.

Workflow for Experimental logP Determination```dot

G start Start prep prep start->prep calibrate calibrate start->calibrate end_sf Final logP Value end_hplc Estimated logP Value calc_sf calc_sf calc_sf->end_sf interpolate interpolate interpolate->end_hplc

Caption: Potential acid-base equilibria for the subject compound.

Aqueous Solubility

6.1 Importance in Drug Development

Aqueous solubility is a gatekeeper property in drug development. [12][13]A compound must dissolve in physiological fluids to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability and is a major cause of candidate failure. [13] 6.2 Factors Affecting Solubility

The solubility of this compound is expected to be highly pH-dependent due to its basic functional groups. [14]At pH values below its pKa, the compound will become protonated and form a more soluble salt. [15]Other factors like solid-state form (polymorphism), temperature, and presence of co-solvents also significantly impact solubility.

6.3 Experimental Determination: Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility, which is the true saturation point of the compound in a solvent. [14][15] Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is achieved between the solid and dissolved states.

  • Sample Processing: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: Analyze the clear filtrate using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility at that specific pH.

6.4 Experimental Determination: Kinetic Solubility by Nephelometry

Kinetic solubility is a high-throughput method often used in early discovery to measure the concentration at which a compound precipitates from a solution when added from a DMSO stock. [14]Nephelometry, which measures light scattering from suspended particles, is an effective way to detect this precipitation. [12] Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Titration: Use an automated liquid handler to add small, incremental volumes of the DMSO stock into an aqueous buffer solution under constant stirring.

  • Detection: Continuously monitor the solution using a nephelometer. [12]4. Endpoint: The kinetic solubility is defined as the concentration of the compound in the buffer just before a significant increase in light scattering (turbidity) is detected, indicating the onset of precipitation.

Workflow for Experimental Solubility Determination

G Workflow: Experimental Solubility Determination cluster_0 Thermodynamic (Shake-Flask) cluster_1 Kinetic (Nephelometry) add_excess 1. Add Excess Solid to Buffer equilibrate_sol 2. Agitate (24-72h) to Reach Equilibrium add_excess->equilibrate_sol filter_sol 3. Filter Undissolved Solid equilibrate_sol->filter_sol quantify_sol 4. Quantify Concentration of Filtrate via HPLC/UV filter_sol->quantify_sol end_thermo Equilibrium Solubility quantify_sol->end_thermo prep_stock 1. Prepare Concentrated DMSO Stock Solution titrate_nephel 2. Add Stock to Buffer Incrementally prep_stock->titrate_nephel monitor_nephel 3. Monitor Turbidity with Nephelometer titrate_nephel->monitor_nephel detect_precip 4. Identify Concentration at Onset of Precipitation monitor_nephel->detect_precip end_kinetic Kinetic Solubility detect_precip->end_kinetic start Start start->add_excess start->prep_stock

Caption: Workflows for thermodynamic and kinetic solubility determination.

Spectroscopic Profile

While experimental spectra were not found in the initial search, the expected spectral characteristics can be predicted based on the molecule's structure. These predictions are vital for structure confirmation and purity assessment.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on both the chlorophenyl and pyridine rings. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carbonyl and chloro groups. A broad singlet corresponding to the -NH₂ protons should also be visible.

  • ¹³C NMR (Carbon-13 NMR): The spectrum will display 12 distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically in the 190-200 ppm range. Signals for the aromatic carbons will appear in the 110-160 ppm range.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

    • N-H stretching: Two distinct bands around 3300-3500 cm⁻¹ for the primary amine.

    • C=O stretching: A strong, sharp band around 1650-1680 cm⁻¹ for the ketone.

    • C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic and pyridine rings.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 232, with a characteristic M+2 peak at m/z 234 (approximately one-third the intensity) due to the ³⁷Cl isotope. Common fragmentation patterns would involve cleavage at the carbonyl group.

Thermal Properties

  • Melting Point (MP): The melting point is a key indicator of purity and solid-state packing. No experimental value was found for the title compound. However, a closely related analog, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, has a reported melting point of 98-100 °C, suggesting the title compound is likely a solid at room temperature with a similar melting range. [8]* Boiling Point (BP): No experimental data is available for the boiling point. [7]Given the molecular weight and polar functional groups, the compound is expected to have a high boiling point and would likely decompose before boiling at atmospheric pressure.

Conclusion

This compound is a moderately lipophilic compound whose aqueous solubility and biological interactions will be strongly influenced by its two basic centers and the resulting pH-dependent ionization. The physicochemical properties outlined in this guide—logP, pKa, and solubility—form a critical dataset for any research program involving this molecule. The provided experimental protocols offer a robust framework for validating computational predictions and generating the high-quality data required for applications in medicinal chemistry, drug development, and materials science. Accurate characterization of these fundamental properties is an indispensable step in unlocking the full potential of this versatile chemical scaffold.

References

  • This compound | 1830-42-8. Appchem.
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  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • This compound 1830-42-8 wiki. Guidechem.
  • Substructure and whole molecule approaches for calculating log P.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • 1830-42-8|this compound. BLDpharm.
  • This compound [1830-42-8]. Chemsigma.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone. Cayman Chemical.
  • 2-Amino-5-chlorobenzophenone. Wikipedia.
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  • Determination of the pK a values of some pyridine derivatives by computational methods.
  • 105192-42-5|(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone. BLDpharm.
  • 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870. PubChem.
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Sources

An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone (CAS: 1830-42-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone, a benzophenone derivative, is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyridine ring linked to a substituted aminobenzoyl group, provides a versatile scaffold for the development of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safety protocols, tailored for professionals in the fields of chemical research and drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in synthesis and formulation. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 1830-42-8[1][2][3]
Molecular Formula C12H9ClN2O[1][2][3]
Molecular Weight 232.67 g/mol [1][2][3]
Appearance Powder or liquid[4]
Purity Typically ≥99%[4]
SMILES NC1=C(C=C(C=C1)Cl)C(=O)C1=NC=CC=C1[1]
Storage Store in a dry, dark, and ventilated place at 2-8 °C under an inert atmosphere.[3][4]

Synthesis and Purification

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. While specific proprietary methods exist, a general synthetic approach can be outlined based on established chemical principles. A related synthesis for a similar compound, (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone, involves the dissolution of the parent aminobenzophenone in acetic acid followed by halogenation.[5]

Generalized Laboratory-Scale Synthesis Protocol

This protocol is a conceptual outline and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup : In a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-5-chlorobenzonitrile in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Grignard Reagent Preparation : In a separate flask, prepare a Grignard reagent from 2-bromopyridine and magnesium turnings in anhydrous ether.

  • Reaction : Cool the solution of 2-amino-5-chlorobenzonitrile to 0°C. Slowly add the prepared Grignard reagent via the dropping funnel.

  • Work-up : After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-5-chlorobenzonitrile C Grignard Reaction (Anhydrous THF/Ether) A->C B 2-Bromopyridine + Mg B->C D Aqueous Work-up (NH4Cl solution) C->D Quenching E Extraction (Ethyl Acetate) D->E F Purification (Chromatography/Recrystallization) E->F G (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone F->G Isolation

A generalized workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Spectroscopic and Chromatographic Data
TechniqueExpected Data
¹H NMR Characteristic peaks corresponding to the aromatic protons on both the phenyl and pyridine rings, as well as the amine protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (232.67 m/z).
HPLC/UPLC A single major peak indicating high purity, with retention time dependent on the specific method used.[3]

Note: Predicted NMR spectra are available in some chemical databases.[2][6][7]

Applications in Drug Discovery and Chemical Research

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[8] Its structural motifs are found in compounds being investigated for a range of biological activities. For instance, related benzophenone structures are precursors to benzodiazepines, a class of psychoactive drugs.[9] The pyridine moiety is also a common feature in many biologically active compounds.

Derivatives of pyridin-2-yl methanone have been explored for their potential as antagonists for various receptors. For example, perampanel, a noncompetitive AMPA receptor antagonist, contains a pyridin-2-yl group, highlighting the importance of this structural feature in neurological drug discovery.[10]

Applications cluster_derivatives Synthetic Derivatives cluster_research Research Areas A (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone (CAS: 1830-42-8) B Benzodiazepine Analogs A->B C Novel Heterocyclic Compounds A->C D Receptor Ligands A->D E CNS Drug Discovery B->E F Oncology C->F G Inflammation C->G D->E

Applications of this compound in research and development.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classification data for this exact compound is limited, related aminobenzophenone derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[11][12][13]

  • Personal Protective Equipment : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][14]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust and aerosols.[14] Use non-sparking tools and prevent electrostatic discharge.[14]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11][15]

First Aid Measures
  • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Skin Contact : Wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or soil.[12]

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its versatile structure allows for the synthesis of a wide range of derivatives with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for researchers working with this compound.

References

  • Appchem. This compound | 1830-42-8. Available at: [Link]

  • Zibo Hangyu Biotechnology Development Co., Ltd. This compound. Available at: [Link]

  • Chemsigma. This compound [1830-42-8]. Available at: [Link]

  • Molbase. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Available at: [Link]

  • Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Chemsrc. CAS#:105192-41-4 | (2-amino-5-chlorophenyl)-pyridin-3-ylmethanone. Available at: [Link]

  • Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • NIST WebBook. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. Available at: [Link]

  • NIST WebBook. Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. Available at: [Link]

  • PubMed. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Available at: [Link]

  • PubChem. 2-Amino-5-chlorobenzophenone. Available at: [Link]

  • PubMed. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. Available at: [Link]

  • MDPI. Magnetochemistry | Special Issue : Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

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An In-depth Technical Guide to the Molecular Structure of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Aminobenzophenone-Pyridine Scaffold

The fusion of an aminobenzophenone core with a pyridine ring gives rise to a molecule with a unique electronic and steric profile. The aminobenzophenone moiety is a well-established pharmacophore, most notably as a key intermediate in the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. The introduction of a pyridine ring, a common structural motif in many pharmaceuticals, can significantly influence the molecule's pharmacological and pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Furthermore, the pyridine ring can modulate the overall lipophilicity and metabolic stability of the compound.

This guide will provide a detailed exploration of the molecular structure of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone, offering a foundational understanding for its application in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol .[1] The core structure consists of a central ketone group linking a 2-amino-5-chlorophenyl ring and a pyridin-2-yl ring.

PropertyValueSource
Molecular FormulaC₁₂H₉ClN₂O[1]
Molecular Weight232.67 g/mol [1]
CAS Number1830-42-8[1]
IUPAC NameThis compound
Predicted LogP~2.5(Based on analogs)
Predicted pKa~3.5 (pyridinium ion), ~1.5 (aniline amine)(Based on analogs)

The presence of the amino group, the chloro substituent, and the pyridine nitrogen significantly influences the molecule's electronic distribution and reactivity. The amino group acts as an electron-donating group, increasing the electron density of the substituted phenyl ring, particularly at the ortho and para positions. Conversely, the chloro group is an electron-withdrawing group through induction but a weak deactivator due to lone pair donation. The pyridine ring is electron-deficient, which can influence the reactivity of the carbonyl group.

Synthesis Methodology: A Plausible Route

Proposed Synthetic Pathway: Modified Friedel-Crafts Acylation

The most logical approach involves the acylation of 4-chloroaniline with a suitable pyridine-2-carbonyl derivative in the presence of a Lewis acid catalyst. This method is a variation of the classical Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 4-Chloroaniline Catalyst Lewis Acid (e.g., AlCl₃) Reactant1->Catalyst + Reactant2 Pyridine-2-carbonyl chloride Reactant2->Catalyst + Product (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Catalyst->Product Acylation Solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) Solvent->Product caption Proposed Synthesis of this compound

Caption: Proposed synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from procedures for the synthesis of similar aminobenzophenones.

Materials:

  • 4-Chloroaniline

  • Pyridine-2-carbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add pyridine-2-carbonyl chloride (1.0 eq.) dropwise via the dropping funnel. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of Substrate: Add 4-chloroaniline (1.0 eq.) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2M hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not currently available. However, a detailed prediction of its spectral characteristics can be made by analyzing the data of closely related, well-characterized analogs such as (2-Amino-5-chlorophenyl)(phenyl)methanone.[2]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the substituted phenyl ring and the pyridine ring.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH₂5.5 - 6.5Broad singlet-
Phenyl H (ortho to C=O)7.3 - 7.5Doublet of doublets~8, 2
Phenyl H (para to C=O)7.2 - 7.4Doublet~8
Phenyl H (meta to C=O)6.7 - 6.9Doublet~2
Pyridine H68.6 - 8.8Doublet~5
Pyridine H47.8 - 8.0Triplet of doublets~8, 2
Pyridine H57.4 - 7.6Triplet~8
Pyridine H37.9 - 8.1Doublet~8

Rationale: The amino group will cause a significant upfield shift for the protons on the substituted phenyl ring. The pyridine protons will appear in the aromatic region, with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C=O195 - 200
Phenyl C-NH₂148 - 152
Phenyl C-Cl125 - 129
Phenyl C-H115 - 135
Phenyl C-C=O118 - 122
Pyridine C2155 - 159
Pyridine C6148 - 152
Pyridine C4135 - 139
Pyridine C3, C5120 - 128

Rationale: The carbonyl carbon will appear significantly downfield. The carbon attached to the amino group will also be downfield, while the other aromatic carbons will resonate in the typical range of 115-140 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3300 - 3500Medium, two bands
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (ketone)1640 - 1660Strong
C=C stretch (aromatic)1580 - 1620Medium to Strong
C-N stretch1250 - 1350Medium
C-Cl stretch700 - 800Strong

Rationale: The presence of two N-H stretching bands is characteristic of a primary amine. The carbonyl stretch will be at a relatively low frequency due to conjugation with the aromatic rings and potential intramolecular hydrogen bonding with the amino group.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak.

m/z Predicted Identity
232/234[M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
204/206[M - CO]⁺
154[C₇H₅ClNO]⁺
78[C₅H₄N]⁺

Rationale: The molecular ion peak will show a characteristic 3:1 isotopic pattern for the chlorine atom. Common fragmentation pathways would include the loss of carbon monoxide and cleavage at the carbonyl group.

MS_Fragmentation M This compound m/z = 232/234 F1 [M - CO]⁺ m/z = 204/206 M:f1->F1 - CO F2 [C₇H₅ClNO]⁺ m/z = 154 M:f1->F2 Cleavage F3 [C₅H₄N]⁺ m/z = 78 M:f1->F3 Cleavage caption Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation in mass spectrometry.

Potential Applications in Drug Development

As a derivative of 2-aminobenzophenone, this compound is a prime candidate for the synthesis of novel benzodiazepine analogs. The pyridine ring offers a handle for further chemical modification, allowing for the fine-tuning of pharmacological activity. For instance, the nitrogen atom could be quaternized or the ring could be further substituted to explore structure-activity relationships.

Beyond benzodiazepines, the aminobenzophenone-pyridine scaffold could be explored for other therapeutic targets. The structural motifs present in this molecule are found in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the analogous compound (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, the following precautions should be taken:

  • Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a molecule of significant interest to the medicinal and synthetic chemistry communities. While a complete experimental characterization is not yet publicly available, a comprehensive understanding of its molecular structure and reactivity can be inferred from the extensive knowledge of its chemical analogs. This guide provides a foundational framework for researchers working with this and similar compounds, from a plausible synthetic route to predicted spectroscopic data and potential applications. As a versatile building block, this compound holds promise for the development of novel therapeutic agents, and further investigation into its chemical and biological properties is warranted.

References

  • This compound | 1830-42-8. Appchem. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

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Spectroscopic Characterization of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone, a significant heterocyclic ketone derivative. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The structural information derived from these techniques is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications, including as an intermediate in the synthesis of pharmacologically active molecules.

Molecular Structure and Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the substituted phenyl ring and the pyridine ring, as well as the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the chlorine atom, and the pyridine nitrogen, as well as the electron-donating effect of the amino group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.70d1HH-6' (Pyridine)
~8.00td1HH-4' (Pyridine)
~7.85d1HH-3' (Pyridine)
~7.50d1HH-6 (Phenyl)
~7.45ddd1HH-5' (Pyridine)
~7.30dd1HH-4 (Phenyl)
~6.70d1HH-3 (Phenyl)
~6.50br s2H-NH₂

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The proton on the pyridine ring adjacent to the nitrogen (H-6') is expected to be the most deshielded due to the inductive effect of the nitrogen. The protons on the aminophenyl ring are generally found at lower chemical shifts due to the electron-donating nature of the amino group. The broad singlet for the amino protons is characteristic and its chemical shift can be concentration and temperature dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is typically the most downfield signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~195.0C=O (Carbonyl)
~155.0C-2' (Pyridine)
~150.0C-2 (Phenyl)
~149.0C-6' (Pyridine)
~137.0C-4' (Pyridine)
~134.0C-4 (Phenyl)
~132.0C-6 (Phenyl)
~126.0C-5' (Pyridine)
~125.0C-3' (Pyridine)
~123.0C-5 (Phenyl)
~118.0C-1 (Phenyl)
~117.0C-3 (Phenyl)

Note: The chemical shifts are approximate and based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, and various C-C and C-N stretches within the aromatic rings. Data from similar compounds, such as (2-amino-5-chlorophenyl)(2-chlorophenyl)-methanone, can provide a good reference for the expected peak positions.[7]

Key IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
~1650StrongC=O stretching (ketone)
1600 - 1450Medium to StrongAromatic C=C and C=N stretching
1350 - 1250MediumC-N stretching
~1100StrongC-Cl stretching

The presence of a strong absorption around 1650 cm⁻¹ is indicative of the conjugated ketone. The doublet in the 3450-3300 cm⁻¹ region is a classic signature of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
232/234High[M]⁺ (Molecular Ion, showing isotopic pattern for one chlorine atom)
204/206Medium[M - CO]⁺
154/156Medium[C₇H₅ClNO]⁺
126Medium[C₇H₄Cl]⁺
78High[C₅H₄N]⁺ (Pyridyl cation)

The molecular ion peak should exhibit an M+2 peak with an intensity of approximately one-third of the M peak, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern would likely involve the loss of carbon monoxide (CO), and cleavage at the carbonyl group to generate fragments corresponding to the substituted phenyl and pyridyl moieties.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Parameters: Use a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Parameters: Use a spectral width of approximately 220 ppm, with proton decoupling. A longer acquisition time and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[5]

  • Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[8]

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Visualization of Key Structural and Analytical Concepts

To better illustrate the relationships within the molecule and the analytical workflow, the following diagrams are provided.

Molecular Structure with Atom Numbering

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR (1H, 13C) Sample->NMR IR FTIR Sample->IR MS Mass Spec (EI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic analysis.

References

  • Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Synthetic Communications, 42(1), 46-54. [Link]

  • Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity - Taylor & Francis Online. [Link]

  • Regioselective three-component synthesis of 1,2-dihydropyridines initiated by a key transamination of enaminones - The Royal Society of Chemistry. [Link]

  • Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- - NIST WebBook. [Link]

  • Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- - NIST WebBook. [Link]

  • Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- - NIST WebBook. [Link]

  • A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation - TÜBİTAK Academic Journals. [Link]

  • A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation - ResearchGate. [Link]

  • Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. [Link]

  • This compound | 1830-42-8 - Appchem. [Link]

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The Strategic Role of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone emerges as a pivotal scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of advanced heterocyclic compounds. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and, most significantly, its application in the development of potent central nervous system (CNS) active agents, particularly pyridyl-analogues of 1,4-benzodiazepines. We will explore the strategic incorporation of the pyridyl moiety as a bioisosteric replacement for the traditional phenyl group, elucidating the resulting modulation of pharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step synthetic protocols.

Introduction: The Significance of the 2-Aminobenzophenone Core and the Pyridyl Moiety

The 2-aminobenzophenone framework is a cornerstone in the synthesis of numerous psychoactive pharmaceuticals, most notably the benzodiazepine class of drugs. These compounds, such as diazepam and lorazepam, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the CNS. The structure-activity relationship (SAR) of benzodiazepines has been extensively studied, revealing key pharmacophoric features that govern their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

A critical aspect of modern drug design involves the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the pharmacological profile of a lead compound. The "phenyl-to-pyridyl" switch is a classic bioisosteric modification. The introduction of a nitrogen atom into the aromatic ring can lead to significant improvements in potency, selectivity, and pharmacokinetic properties by introducing a hydrogen bond acceptor, altering electronic distribution, and potentially improving solubility.

This compound represents a strategic fusion of the essential 2-aminobenzophenone core with a pyridyl bioisostere. This unique combination makes it a highly valuable precursor for a new generation of CNS-active drug candidates with potentially superior therapeutic profiles.

Synthesis of the Core Scaffold: this compound

The synthesis of this key intermediate can be approached through several established synthetic strategies. Below, we provide a detailed protocol adapted from patented methodologies for the analogous bromo-compound, which can be effectively applied for the chloro-derivative. This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

Multi-Step Synthetic Protocol

This synthetic route involves the protection of a phenolic precursor, followed by a Suzuki coupling to introduce the pyridyl moiety, and subsequent oxidation and deprotection to yield the final product.

Step 1: Protection of 4-chloro-2-(bromomethyl)phenol

  • Reaction: 4-chloro-2-(bromomethyl)phenol is reacted with a protecting group, such as methoxymethyl chloride (MOM-Cl) or (2-methoxyethoxy)methyl chloride (MEM-Cl), in the presence of a non-nucleophilic base to protect the hydroxyl group.

  • Detailed Protocol:

    • To a solution of 4-chloro-2-(bromomethyl)phenol (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or acetonitrile, add a suitable base such as triethylamine (2.0 eq) or potassium carbonate (1.0 eq).

    • Cool the mixture to 0 °C and add MEM-Cl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Boronic Acid Formation

  • Reaction: The protected intermediate is converted to a boronic acid derivative.

  • Detailed Protocol:

    • In a three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of the protected 4-chloro-2-(bromomethyl)phenol derivative (1.0 eq) in anhydrous THF to form the Grignard reagent.

    • In a separate flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C.

    • Slowly add the prepared Grignard reagent to the trimethyl borate solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with aqueous HCl and extract the boronic acid derivative with an organic solvent.

Step 3: Suzuki Coupling with 2-Bromopyridine

  • Reaction: The boronic acid derivative is coupled with 2-bromopyridine in the presence of a palladium catalyst.

  • Detailed Protocol:

    • To a solution of the boronic acid derivative (1.0 eq) and 2-bromopyridine (1.1 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) and a base like sodium carbonate (2.0 eq).

    • Degas the mixture and heat under reflux for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture, filter off the catalyst, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the coupled product.

Step 4: Oxidation to the Ketone

  • Reaction: The benzylic position of the coupled product is oxidized to the corresponding ketone.

  • Detailed Protocol:

    • Dissolve the coupled product (1.0 eq) in pyridine.

    • Add t-butyl hydroperoxide (1.5 eq) and iodine (1.0 eq) and heat the mixture at 80 °C for 6 hours.

    • Cool the reaction and quench with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

Step 5: Deprotection to Yield this compound

  • Reaction: The protecting group on the phenolic oxygen is removed, and the resulting intermediate is converted to the final amino compound. This step often involves a rearrangement.

  • Detailed Protocol:

    • Treat the ketone from the previous step with a strong acid (e.g., HCl in an appropriate solvent) to remove the MEM or MOM protecting group.

    • The resulting intermediate can then be converted to the final amine through a series of steps that may involve treatment with a base to induce rearrangement and hydrolysis.

Diagram of the Synthetic Workflow:

Synthetic_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Boronic Acid Formation cluster_step3 Step 3: Suzuki Coupling cluster_step4 Step 4: Oxidation cluster_step5 Step 5: Deprotection & Rearrangement A 4-chloro-2-(bromomethyl)phenol B Protected Intermediate A->B MEM-Cl, Base C Boronic Acid Derivative B->C 1. Mg, THF 2. B(OMe)3 D Coupled Product C->D 2-Bromopyridine, Pd(dppf)Cl2 E Ketone Intermediate D->E t-BuOOH, I2 F (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone E->F Acidic Deprotection & Rearrangement Benzodiazepine_Synthesis A (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone B Acylated Intermediate A->B Glycine Ethyl Ester HCl, Pyridine C 7-chloro-5-(pyridin-2-yl)-1,3-dihydro- 2H-1,4-benzodiazepin-2-one B->C Heat, Cyclization

A Technical Guide to the Synthesis and Historical Significance of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of various pharmaceuticals. This technical guide offers a comprehensive overview of its historical context, discovery, and detailed methodologies for its synthesis. The document provides structured data on its chemical properties, an in-depth experimental protocol for its preparation via Friedel-Crafts acylation, and visual representations of its synthetic pathway and subsequent use as a precursor. This guide serves as a critical resource for researchers, scientists, and professionals engaged in organic synthesis and drug development, particularly in the field of benzodiazepines and other central nervous system (CNS) active agents.

Introduction and Historical Context

The significance of this compound (IUPAC Name: this compound, CAS No: 1830-42-8) is intrinsically linked to the rise of benzodiazepines, a class of psychotropic drugs that revolutionized the treatment of anxiety and other neurological disorders in the mid-20th century.[1] Following the groundbreaking discovery of chlordiazepoxide by Leo Sternbach in the 1950s, a wave of research was initiated to synthesize and screen analogous compounds, leading to the development of numerous blockbuster drugs.[1]

This aminobenzophenone derivative emerged not as a standalone therapeutic agent, but as a crucial building block. Its molecular architecture, featuring a substituted aminophenyl ring and a pyridinyl ring connected by a carbonyl group, provides a versatile scaffold for constructing complex heterocyclic systems.[1][2] Its primary claim to fame is its role as a key precursor in the synthesis of prazepam, a benzodiazepine derivative patented in the 1960s. The development of efficient synthetic routes to this compound was, therefore, a critical enabling step in the production of these important medicines.

Core Synthesis Methodology: The Friedel-Crafts Acylation

The most prevalent and historically significant method for synthesizing substituted 2-aminobenzophenones is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid.[5]

In the context of synthesizing this compound, a common and logical approach involves the reaction between a derivative of 4-chloroaniline and a pyridin-2-yl acylating agent. A key challenge in this synthesis is the reactivity of the amino group on the aniline ring, which can interfere with the Lewis acid catalyst.[3] To circumvent this, the amino group is often protected prior to the acylation step. However, an alternative strategy is to utilize a para-substituted aniline, like 4-chloroaniline. The presence of the chloro group at the para position directs the incoming acyl group to the ortho position relative to the amine, yielding the desired 2-amino-5-chloro substitution pattern.[4]

The general reaction can be summarized as the acylation of 4-chloroaniline with 2-picolinoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

Causality in Experimental Design:
  • Choice of Reactants: 4-Chloroaniline is selected because the chloro-substituent deactivates the ring slightly but is an ortho-, para-director. Since the para position is blocked, acylation is directed to the ortho position, leading to the desired product. 2-Picolinoyl chloride serves as the acylating agent to introduce the required pyridin-2-ylcarbonyl moiety.

  • Lewis Acid Catalyst: A catalyst like zinc chloride (ZnCl₂) is often preferred over aluminum chloride (AlCl₃) in syntheses involving nitrogen-containing heterocycles like pyridine. The pyridine nitrogen can form a stable complex with stronger Lewis acids like AlCl₃, effectively sequestering the catalyst. ZnCl₂ provides a balance of sufficient reactivity without excessive complexation.

  • Solvent and Temperature: The reaction is typically performed in a non-polar, high-boiling solvent to facilitate the reaction, which often requires elevated temperatures to proceed at a practical rate.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound. This procedure is a synthesized representation based on established principles of Friedel-Crafts acylations for aminobenzophenones.[3][6]

Materials:

  • 4-Chloroaniline

  • 2-Picolinoyl chloride hydrochloride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (1.2 equivalents) to toluene.

  • Addition of Reactants: To the stirred suspension, add 4-chloroaniline (1.0 equivalent). Heat the mixture to approximately 60°C to ensure homogeneity.

  • Acylation: Add 2-picolinoyl chloride hydrochloride (1.1 equivalents) portion-wise to the reaction mixture. The hydrochloride salt is often used for stability.

  • Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the intermediate complex and protonates the product.

  • Isolation: The aqueous acidic layer now contains the protonated product. Separate the organic (toluene) layer. Wash the aqueous layer with a fresh portion of toluene to remove any non-polar impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 9). This deprotonates the amino group, causing the product to precipitate out of the solution.

  • Purification: Collect the crude solid product by filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from an ethanol/water mixture to yield purified this compound as a crystalline solid.[6]

Visualization of Synthetic Workflow

The synthesis can be visualized as a multi-step process from reactant preparation to final product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Charge Reactor: 1. Anhydrous ZnCl₂ 2. 4-Chloroaniline 3. Toluene addition Portion-wise addition of Acyl Chloride at 60°C reactants->addition Heat acyl_agent Prepare 2-Picolinoyl Chloride HCl acyl_agent->addition reflux Heat to Reflux (~110°C) for 4-6 hours addition->reflux Monitor w/ TLC quench Quench: Pour into ice/HCl mixture reflux->quench Cool neutralize Neutralize aqueous layer with NaOH to precipitate quench->neutralize Separate Layers filter Filter to collect crude product neutralize->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize final_product Dried, Pure Product: (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Role as a Pharmaceutical Precursor

The primary utility of this compound is its function as an intermediate in the synthesis of more complex molecules. For example, it is a documented starting material for prazepam. The synthesis involves cyclization reactions that build the seven-membered diazepine ring onto the aminobenzophenone core.

G start (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone step1 Step 1: Acylation React with an amino acid derivative (e.g., N-cyclopropylmethyl glycine) start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Step 2: Cyclization Heat with dehydrating agent to form the diazepine ring intermediate->step2 final Prazepam (or related benzodiazepine) step2->final

Caption: Role as a precursor in benzodiazepine synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential for its use in pharmaceutical manufacturing.

PropertyValueSource
Molecular Formula C₁₂H₉ClN₂O[7]
Molecular Weight 232.67 g/mol [7]
Appearance Yellow crystalline powder[2]
Melting Point 95-98 °C[2]
CAS Number 1830-42-8[7]

Conclusion

This compound is a compound whose history is written in the annals of medicinal chemistry. While not a therapeutic agent itself, its role as a key intermediate has been fundamental to the synthesis of important benzodiazepine drugs. The Friedel-Crafts acylation provides a reliable, though challenging, synthetic route to this molecule. Understanding the nuances of its synthesis—from reactant selection to purification—is crucial for chemists and pharmaceutical scientists working on the development of CNS-active compounds and other complex heterocyclic systems. This guide provides an authoritative foundation for this understanding, grounded in the principles of organic synthesis and the history of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation.
  • BenchChem. (2025). A Comparative Yield Analysis: Friedel-Crafts Acylation vs. Suzuki Coupling for the Synthesis of 2-Aminobenzophenones.
  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of 2-aminobenzophenones.
  • BenchChem. (2025). Reproducibility of published synthesis methods for 2-Aminobenzophenone.
  • ChemicalBook. Synthesis of (2-amino-5-chlorophenyl)-4-pyridinylmethanone.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds.
  • Appchem. This compound | 1830-42-8.
  • BenchChem. (2025). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.
  • ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.

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An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone Derivatives and Analogues: Synthesis, Biological Potential, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of the (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone core scaffold, its derivatives, and analogues. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthetic strategies, potential therapeutic applications, and structure-activity relationships (SAR) of this versatile class of compounds. By integrating established synthetic methodologies with insights into their biological activities, this document aims to provide a foundational resource for the rational design and development of novel therapeutic agents based on this privileged structure.

Introduction: The Significance of the 2-Aminobenzophenone and Pyridine Moieties

The this compound scaffold represents a confluence of two pharmacologically significant moieties: the 2-aminobenzophenone core and the pyridine ring. The 2-aminobenzophenone framework is a well-established privileged structure in medicinal chemistry, most notably serving as a key precursor to the benzodiazepine class of psychoactive drugs[1]. Beyond their role as synthetic intermediates, 2-aminobenzophenone derivatives themselves have demonstrated a wide array of biological activities, including potential as skeletal muscle relaxants[2][3][4].

The pyridine ring is another cornerstone of drug discovery, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its favorable physicochemical properties, has led to its incorporation into compounds with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents[5][6]. The strategic combination of these two pharmacophores in the this compound core suggests a rich potential for the discovery of novel bioactive molecules.

Synthetic Strategies for the Core Scaffold and its Analogues

The synthesis of this compound and its derivatives can be approached through several established synthetic organic chemistry methodologies. The primary challenge lies in the efficient formation of the ketone linkage between the substituted aniline and the pyridine ring.

Proposed Synthesis of the Core Scaffold: this compound

A prevalent method for the synthesis of 2-aminobenzophenones involves the Friedel-Crafts acylation. However, the electron-deficient nature of the pyridine ring and the potential for N-acylation of the starting aniline present challenges for a direct Friedel-Crafts reaction. A more plausible and controllable multi-step synthesis is proposed, beginning with the protection of the amino group of 4-chloroaniline.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Protection of 4-chloroaniline

  • To a solution of 4-chloroaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a slight excess of an acylating agent (e.g., acetic anhydride or acetyl chloride) and a base (e.g., triethylamine or pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected N-(4-chlorophenyl)acetamide.

Step 2: Friedel-Crafts Acylation with 2-Picolinoyl Chloride

  • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride) in a dry, non-polar solvent (e.g., 1,2-dichloroethane).

  • Add 2-picolinoyl chloride to the suspension at a low temperature (0-5 °C).

  • Add the N-(4-chlorophenyl)acetamide portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude acylated product.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection 4-chloroaniline 4-chloroaniline N-(4-chlorophenyl)acetamide N-(4-chlorophenyl)acetamide 4-chloroaniline->N-(4-chlorophenyl)acetamide Acetic anhydride, Base Acylated_Intermediate Acylated_Intermediate N-(4-chlorophenyl)acetamide->Acylated_Intermediate 2-Picolinoyl chloride, AlCl3 2-Picolinoyl_chloride 2-Picolinoyl_chloride Final_Product (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Acylated_Intermediate->Final_Product HCl, Ethanol, Reflux

Caption: Proposed multi-step synthesis of the core scaffold.

Synthesis of Analogues

The synthesis of analogues of this compound can be achieved by modifying the starting materials or by further derivatization of the core scaffold.

  • Substitution on the Phenyl Ring: The synthesis of a bromo-analogue has been reported, which involves the direct bromination of a (2-amino-5-chlorophenyl)(phenyl)methanone derivative in acetic acid[7]. This suggests that electrophilic aromatic substitution on the aniline ring of the core scaffold is a viable strategy for introducing further diversity.

  • Derivatization of the Amino Group: As demonstrated in the synthesis of skeletal muscle relaxant analogues, the amino group of 2-amino-5-chlorobenzophenone can be acylated with chloroacetyl chloride, followed by reaction with various aniline derivatives to introduce a wide range of substituents[2][3][4]. This approach can be directly applied to the this compound core to generate a library of N-substituted analogues.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the known activities of its constituent pharmacophores and closely related analogues provide strong indications of its therapeutic potential.

Potential as Anticancer Agents

A compelling area of investigation for this class of compounds is oncology. A study on 6-aryl-2-benzoyl-pyridines revealed their potent activity as tubulin polymerization inhibitors, leading to antiproliferative effects in cancer cell lines[8]. This suggests that the benzoyl-pyridine moiety within the this compound scaffold could interact with the colchicine binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Diagram: Putative Mechanism of Anticancer Activity

G Core_Scaffold (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Tubulin Tubulin Core_Scaffold->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Potential as Central Nervous System (CNS) Agents

The structural similarity of the 2-aminobenzophenone core to the precursors of benzodiazepines suggests a potential for CNS activity. Indeed, a series of 2-amino-5-chlorobenzophenone derivatives have been synthesized and evaluated as potent skeletal muscle relaxants[2][3][4]. This activity is thought to be mediated through interaction with GABA-A receptors. The introduction of the pyridine ring in the this compound scaffold could modulate this activity and potentially lead to novel CNS agents with improved efficacy or side-effect profiles.

Structure-Activity Relationships (SAR)

Based on the available literature for related compounds, several key structural features can be identified that are likely to influence the biological activity of this compound derivatives.

Structural Modification Observed/Potential Impact on Biological Activity Rationale/Supporting Evidence
Substitution on the Pyridine Ring Modulation of antiproliferative activity.SAR studies on pyridine derivatives have shown that the position and nature of substituents significantly impact their anticancer effects[5][6].
Substitution on the 5-Chloro Phenyl Ring Alteration of potency and selectivity.The electronic and steric properties of substituents on the phenyl ring of benzoyl-pyridine analogues are critical for their interaction with biological targets like tubulin[8].
Derivatization of the 2-Amino Group Introduction of new biological activities or modulation of existing ones.N-alkylation or N-acylation can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, as seen in the development of skeletal muscle relaxant analogues[2][3][4].

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of this core and its amenability to diversification make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the following areas:

  • Development and Optimization of a Robust Synthetic Route: A detailed and optimized synthesis of the core scaffold is essential for enabling extensive analogue synthesis and SAR studies.

  • Systematic Biological Screening: The core compound and a library of its derivatives should be screened against a panel of cancer cell lines and in relevant CNS assays to elucidate their primary biological activities.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and signaling pathways.

  • In-depth SAR Studies: A systematic exploration of substitutions on both the phenyl and pyridine rings, as well as derivatization of the amino group, will be crucial for optimizing potency, selectivity, and drug-like properties.

References

  • Chen, J., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5434. [Link]

  • Molnar, I. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. PrepChem. [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Villalobos-Hernandez, J. R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Singh, R. K., et al. (2013). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 6(3), 309-315. [Link]

  • Appchem. (n.d.). This compound | 1830-42-8. [Link]

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. [Link]

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  • Singh, R. K., et al. (2013). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 6(3), 309-315. [Link]

  • Singh, R. K., et al. (2013). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 6(3), 309-315. [Link]

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  • El-Sayed, M. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30563-30576. [Link]

  • Singh, R. K., et al. (2013). Synthesis, Physicochemical and Biological Evaluation of 2-Amino-5-Chlorobenzophenone Derivatives As Potent Skeletal Muscle Relaxants. Scribd. [Link]

  • Martinez-Arias, D., et al. (2021). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 26(23), 7249. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2213. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Chemical Scaffold

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a substituted benzophenone that holds significant interest within the landscape of medicinal chemistry and drug development. While extensive biological data on this specific molecule is not widely available in public literature, its structural similarity to known psychoactive compounds and its role as a key synthetic intermediate strongly suggest a range of potential biological activities. Notably, the bromo-analog of this compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is a known precursor in the synthesis of benzodiazepines and a metabolite of the anxiolytic drug bromazepam[1]. This lineage firmly places our subject compound within a class of molecules with a high probability of interacting with the central nervous system, particularly with GABA-A receptors.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the likely biological activities of this compound. Drawing upon the rich body of research on related benzophenone and pyridine derivatives, this document will explore the mechanistic basis for its potential as a GABA-A receptor modulator and an anticonvulsant agent. Furthermore, we will examine the emerging evidence for the anticancer properties of related chemical structures. This guide will also furnish detailed experimental protocols to enable the scientific community to further investigate the therapeutic potential of this intriguing molecule and its analogs.

GABA-A Receptor Modulation: The Benzophenone Connection

The primary pharmacological interest in 2-aminobenzophenones lies in their ability to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain. The functional state of the GABA-A receptor is a critical determinant of neuronal excitability, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects.

Mechanism of Action: Allosteric Modulation of the Chloride Channel

Benzodiazepines and related compounds typically exert their effects not by directly activating the GABA-A receptor, but by binding to an allosteric site, distinct from the GABA binding site. This binding event potentiates the effect of GABA, leading to an increased frequency of chloride channel opening and a greater influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing an overall inhibitory effect on the nervous system.

While direct evidence for this compound is pending, studies on closely related 5-substituted-2-aminobenzophenones have demonstrated their capacity to modulate GABA-A receptor-mediated currents. This suggests that the core benzophenone structure, with its specific substitutions, is a key pharmacophore for this activity.

Anticonvulsant Potential: From Molecular Action to In Vivo Efficacy

The logical extension of GABA-A receptor modulation is the potential for anticonvulsant activity. A significant body of research supports the development of 2-aminobenzamide and related structures as novel antiepileptic agents.

Structure-Activity Relationship (SAR) Insights

Studies on a series of 2- and 3-aminobenzanilides have revealed that these compounds can exhibit potent anticonvulsant effects in preclinical models[2]. For instance, the 3-aminobenzanilide derived from 2,6-dimethylaniline demonstrated a potent anti-maximal electroshock (MES) seizure effect with an ED50 of 13.48 mg/kg in mice, a profile comparable to established antiepileptic drugs like phenobarbital and phenytoin[2]. Similarly, research on enaminones has identified compounds with significant anticonvulsant activity and a favorable safety profile[3]. One such analog showed a protective effect in the rat MES model with an oral ED50 of 5.8 mg/kg[3]. These findings underscore the therapeutic potential of the broader class of compounds to which this compound belongs.

The specific contribution of the 5-chloro and the pyridin-2-yl moieties on the benzophenone scaffold of the title compound remains to be elucidated. The pyridinyl group, a common feature in many biologically active compounds, could influence receptor binding, solubility, and metabolic stability. The chloro-substituent at the 5-position is a common feature in many benzodiazepines and is known to impact their electronic properties and binding affinity.

Emerging Anticancer and Antibacterial Activities

Beyond its anticipated effects on the central nervous system, the benzophenone and pyridine scaffolds have been investigated for their potential as anticancer and antibacterial agents.

Antiproliferative Effects of Benzophenone Derivatives

Several studies have highlighted the anticancer potential of substituted benzophenones. For example, newly synthesized benzophenone derivatives have been shown to inhibit tubulin polymerization, a key target in cancer chemotherapy, with some compounds exhibiting IC50 values in the nanomolar range against various human cancer cell lines[4]. Other research has demonstrated that benzophenone compounds can induce cytotoxic effects against breast and prostate cancer cell lines, with IC50 values ranging from 12.09 to 26.49 μM[5]. Furthermore, certain benzophenones have been shown to exhibit broad-spectrum antitumor activity, in some cases surpassing the inhibitory effects of cisplatin[6].

Antimicrobial and Anticancer Potential of Pyridine-Containing Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. Research on 2-benzoylpyridine derivatives has revealed their potential as cytotoxic agents against leukemia cell lines[7]. Additionally, a series of 2-amino-5-aryl-3-benzylthiopyridine derivatives have been identified as potent inhibitors of the c-Met receptor, a key target in cancer therapy, with IC50 values as low as 7.7 nM[8].

While the primary focus for this compound is likely its CNS activity, the potential for anticancer and antibacterial effects should not be disregarded and warrants further investigation.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Evaluation of GABA-A Receptor Modulation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the functional characterization of the compound's effect on GABA-A receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a mature female Xenopus laevis.
  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
  • Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
  • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with bathing solution (e.g., ND96).
  • Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
  • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
  • Apply GABA at a concentration that elicits a submaximal current response (e.g., EC10-EC20) to establish a baseline.
  • Co-apply this compound at various concentrations with the same GABA concentration.
  • Record the changes in the GABA-evoked current. A potentiation of the current suggests a positive allosteric modulator activity.

3. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
  • Calculate the percentage modulation for each concentration of the test compound.
  • Plot the concentration-response curve and determine the EC50 (for potentiation) or IC50 (for inhibition).

Diagram: Experimental Workflow for GABA-A Receptor Modulation Assay

GABAA_Modulation_Workflow cluster_preparation Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Oocyte_Harvest Oocyte Harvest cRNA_Injection cRNA Injection (GABA-A Subunits) Oocyte_Harvest->cRNA_Injection Defolliculation Incubation Incubation (2-7 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup GABA_Application GABA Application (Baseline) TEVC_Setup->GABA_Application Compound_Application Co-application of Compound + GABA GABA_Application->Compound_Application Establish Baseline Current_Recording Record Current Compound_Application->Current_Recording Data_Analysis Measure Peak Current & Calculate Modulation Current_Recording->Data_Analysis Concentration_Response Concentration-Response Curve & EC50/IC50 Data_Analysis->Concentration_Response

Caption: Workflow for assessing GABA-A receptor modulation.

Protocol 2: In Vivo Evaluation of Anticonvulsant Activity using the Maximal Electroshock (MES) Seizure Model in Mice

This protocol is a standard preclinical screen for compounds effective against generalized tonic-clonic seizures.

1. Animal Preparation and Dosing:

  • Use adult male mice (e.g., CD-1 or Swiss Webster strain), weighing 20-30g.
  • Acclimatize the animals to the laboratory conditions for at least 3 days prior to the experiment.
  • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
  • Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group should also be included.

2. MES Induction:

  • At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-i.p. administration), apply an electrical stimulus via corneal or ear-clip electrodes.
  • The stimulus parameters should be sufficient to induce a tonic hindlimb extension in at least 95% of the vehicle-treated animals (e.g., 50-60 Hz, 0.2-1.0 ms pulse width, 0.2-1.0 s duration, 50-150 mA).

3. Observation and Scoring:

  • Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
  • Protection is defined as the absence of the tonic hindlimb extension.

4. Data Analysis:

  • Calculate the percentage of animals protected at each dose.
  • Determine the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).
  • A rotarod test can be performed in parallel to assess for any motor impairment (neurotoxicity) and to determine the TD50, allowing for the calculation of a protective index (TD50/ED50).

Diagram: Workflow for the Maximal Electroshock (MES) Seizure Model

MES_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Compound_Preparation Compound Preparation & Dosing Groups Animal_Acclimatization->Compound_Preparation Compound_Administration Compound Administration (i.p. or p.o.) Compound_Preparation->Compound_Administration MES_Induction Maximal Electroshock Stimulation Compound_Administration->MES_Induction Peak Effect Time Observation Observation for Tonic Hindlimb Extension MES_Induction->Observation Scoring Score Protection Observation->Scoring ED50_Calculation ED50 Calculation Scoring->ED50_Calculation

Caption: Workflow for the MES anticonvulsant seizure model.

Synthesis of this compound and Related Compounds

The synthesis of 2-aminobenzophenones is well-established in the chemical literature. A common route involves the Friedel-Crafts acylation of a substituted aniline with a benzoyl chloride derivative. For this compound, a plausible synthetic route would involve the reaction of 4-chloroaniline with 2-picolinoyl chloride in the presence of a Lewis acid catalyst.

Alternatively, a patent for the synthesis of the bromo-analog, 2-(2-amino-5-bromo-benzoyl)pyridine, details a multi-step process starting from 2-bromopyridine[9]. This suggests that various synthetic strategies can be employed to access this class of compounds, allowing for the generation of a library of analogs for structure-activity relationship studies.

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, chemical entity. Its structural relationship to known benzodiazepine precursors and the wealth of data on the biological activities of related benzophenone and pyridine derivatives provide a strong rationale for its further exploration as a modulator of GABA-A receptors with potential anticonvulsant, anxiolytic, and sedative-hypnotic properties. The emerging evidence for the anticancer and antibacterial activities of these scaffolds opens up additional avenues for therapeutic application.

The immediate next steps for the research community should be to synthesize this compound and to perform the foundational in vitro and in vivo studies outlined in this guide to definitively characterize its biological activity profile and to determine its potency and efficacy. The detailed experimental protocols provided herein offer a clear roadmap for these investigations. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and in guiding the design of novel, more potent, and selective analogs.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041–1048.
  • Alves, M. F., de Oliveira, R. B., Cruz, J. V. V., & de Oliveira, R. B. (2020). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Journal of the Brazilian Chemical Society.
  • Bîcu, E., Găină, L., Boulebd, H., Shova, S., & Gulea, A. (2021). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules, 26(15), 4585.
  • Zhou, B. D., Wei, R. R., Li, J. L., Yu, Z. H., Weng, Z. M., Ruan, Z. P., Lin, J., Fang, Y. Y., Xu, G. F., & Hu, D. B. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian natural products research, 24(2), 170–178.
  • Conradie, J. (2023). Structures of synthetic and natural benzophenones with anticancer activity.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., & Li, Y. (2018). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 8(34), 19131–19142.
  • Appchem. (n.d.). This compound | 1830-42-8. Retrieved from [Link]

  • Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of medicinal chemistry, 29(8), 1534–1537.
  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., & Varasi, M. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579–590.
  • Scott, M. K., Gedeon, R. Y., & Edafiogho, I. O. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of medicinal chemistry, 34(1), 148–154.
  • Wikipedia. (2023, December 2). 2-Amino-5-chlorobenzophenone. In Wikipedia. [Link]

  • Clark, C. R., & Ford, M. D. (1983). Anticonvulsant activity of some 4-aminobenzamides. Journal of medicinal chemistry, 26(2), 263–266.
  • Wang, W., Li, D., Liu, Y., Li, Y., Zhang, J., Ai, J., Geng, M., & Duan, W. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & medicinal chemistry, 21(21), 6629–6637.
  • Zhang, Y., & Chen, J. (2020). Synthesis method of 2-(2-amino-5-bromo-benzoyl)pyridine.
  • Aligholi, H., Sahraei, Z., Fassihi, A., Saghaie, L., & Ghasemi, F. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in pharmaceutical sciences, 13(6), 556–565.
  • Le-Dévéhat, F., Comte, A., Logé, C., Saugues, E., Saffon, N., Bureau, R., & Rault, S. (2016). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules (Basel, Switzerland), 21(10), 1361.
  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Aryl Benzimidazole-Pyridones as Cytotoxic Agents. Retrieved from [Link]

  • Liu, Y., Wang, Y., Wang, Y., Zhang, Y., Li, Y., & Li, Y. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic chemistry, 121, 105677.

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The Strategic Intermediate: A Technical Guide to (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Architectural Element in Drug Discovery

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a pivotal synthetic intermediate, belonging to the class of 2-aminobenzoylpyridines. Its molecular architecture, featuring a chlorinated aminobenzophenone core linked to a pyridine ring, renders it a versatile scaffold for the construction of complex heterocyclic systems. While direct and extensive public data on this specific compound is limited, its significance is profoundly highlighted by the well-documented applications of its bromo-analogue in the synthesis of prominent benzodiazepines. This guide will provide an in-depth technical overview of this compound, drawing upon established chemical principles and data from closely related structures to illuminate its synthesis, properties, and critical role in the development of pharmacologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are engaged in the synthesis and exploration of novel therapeutics.

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for this compound, the following table includes data from its close structural analogues, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone and (2-Amino-5-chlorophenyl)(phenyl)methanone, to provide a reasonable estimation of its properties.

PropertyValue (Analogous Data)Source(s)
CAS Number 1830-42-8[1]
Molecular Formula C₁₂H₉ClN₂O[1]
Molecular Weight 232.67 g/mol [1]
Appearance Expected to be a yellow solid[2]
Melting Point 97-98 °C (for chloro-phenyl analogue)[3]
Solubility Expected to be soluble in DMSO and methanol[2]
¹H NMR (CDCl₃, 500 MHz) δ 7.63 (d, J = 8.4 Hz, 2H), 7.56 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.5 Hz, 2H), 7.41 (d, J = 2.5 Hz, 1H), 7.23-7.25 (m, 1H), 6.69 (d, J = 8.8 Hz, 1H), 6.07 (s, 2H) (for chloro-phenyl analogue)[3]
¹³C NMR (CDCl₃, 125 MHz) δ 198.0, 149.4, 139.3, 134.2, 133.3, 131.6, 129.1, 128.4, 120.0, 118.8, 118.5 (for chloro-phenyl analogue)[3]

Strategic Synthesis of the Core Intermediate

The synthesis of 2-aminobenzoylpyridines is a well-established process in organic chemistry. A robust and frequently employed method involves the reaction of a lithiated pyridine derivative with a substituted aminobenzoic acid. The following protocol, adapted from the synthesis of the bromo-analogue, provides a reliable pathway to this compound.

Experimental Protocol: Synthesis via Organolithium Reagent

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Amino-5-chlorobenzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (3N)

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of 2-Lithiopyridine: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of 2-bromopyridine (1.0 equivalent) in anhydrous diethyl ether is cooled to -78 °C. To this solution, n-butyllithium (1.1 equivalents) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiopyridine.

  • Reaction with the Benzoic Acid: A solution of 2-amino-5-chlorobenzoic acid (1.2 equivalents) in anhydrous THF is added dropwise to the freshly prepared 2-lithiopyridine solution at -78 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to 0 °C and is stirred at this temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: The reaction is quenched by the slow addition of 3N hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous and organic layers are separated. The organic layer is extracted with 3N hydrochloric acid. The combined aqueous layers are then carefully neutralized with solid sodium hydroxide or a saturated sodium bicarbonate solution until a basic pH is achieved, keeping the solution cool with an ice bath.

  • Isolation of the Product: The neutralized aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a yellow solid.

G cluster_start Starting Materials cluster_reaction Reaction Steps 2-Bromopyridine 2-Bromopyridine Lithiation Formation of 2-Lithiopyridine (-78 °C, Anhydrous Ether) 2-Bromopyridine->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation 2-Amino-5-chlorobenzoic_acid 2-Amino-5-chlorobenzoic acid Acylation Nucleophilic Acyl Substitution (-78 °C to 0 °C, THF) 2-Amino-5-chlorobenzoic_acid->Acylation Lithiation->Acylation Quench Acidic Quench (3N HCl, 0 °C) Acylation->Quench Neutralization Basification (NaOH) Quench->Neutralization Extraction Extraction with Ethyl Acetate Neutralization->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Synthetic workflow for this compound.

Reactivity and Role in Heterocyclic Synthesis

The chemical reactivity of this compound is dictated by its three key functional groups: the primary aromatic amine, the ketone, and the pyridine ring. The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The ketone carbonyl is electrophilic and susceptible to nucleophilic attack. The pyridine nitrogen is basic and can be protonated or alkylated.

This combination of functionalities makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably 1,4-benzodiazepines. The general strategy involves the reaction of the amino group with a suitable bifunctional reagent, followed by an intramolecular cyclization.

Application in the Synthesis of Benzodiazepines

While a specific synthesis of a commercially available drug starting directly from this compound is not readily found in publicly accessible literature, its bromo-analogue is a well-known precursor to the anxiolytic drug Bromazepam. A patent describes a similar transformation to produce a pyridyl-substituted benzodiazepine, which strongly supports the utility of the chloro-analogue in a parallel synthetic route[4].

The following protocol illustrates the conversion of the analogous bromo-intermediate to a benzodiazepine, a reaction pathway directly applicable to this compound.

Experimental Protocol: Synthesis of a 7-substituted-5-(2-pyridyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Step 1: Acylation of the Amino Group

  • This compound is dissolved in a suitable aprotic solvent such as toluene or dichloromethane.

  • A base, typically pyridine or triethylamine, is added to the solution.

  • The solution is cooled in an ice bath, and chloroacetyl chloride is added dropwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC), yielding 2-(2-chloroacetamido)-5-chlorobenzoyl)pyridine.

Step 2: Cyclization to the Benzodiazepine

  • The 2-(2-chloroacetamido)-5-chlorobenzoyl)pyridine is dissolved in a protic solvent such as methanol or ethanol.

  • The solution is saturated with ammonia gas, and hexamethylenetetramine is added.

  • The mixture is heated to reflux for several hours. During this process, the ammonia reacts with the chloroacetyl group, leading to an in-situ formation of an aminoacetyl intermediate which then undergoes intramolecular cyclization to form the seven-membered benzodiazepine ring.

  • Upon cooling, the product, 7-chloro-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, precipitates and can be collected by filtration and purified by recrystallization.

G Start This compound Acylation Acylation with Chloroacetyl Chloride (Pyridine, Toluene) Start->Acylation Intermediate 2-(2-Chloroacetamido)-5-chlorobenzoyl)pyridine Acylation->Intermediate Cyclization Cyclization with Ammonia/Hexamethylenetetramine (Methanol, Reflux) Intermediate->Cyclization Product 7-Chloro-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Cyclization->Product

Synthetic pathway to a pyridyl-substituted benzodiazepine.

Conclusion

This compound, while not as extensively documented as some of its analogues, represents a strategically important intermediate in synthetic organic and medicinal chemistry. Its synthesis is achievable through established organometallic methodologies, and its chemical architecture provides a direct route to pharmacologically relevant fused heterocyclic systems, particularly benzodiazepines. The protocols and data presented in this guide, drawn from closely related and well-characterized compounds, offer a robust framework for researchers to utilize this versatile building block in the pursuit of novel therapeutic agents. As the demand for new and effective central nervous system-acting drugs continues to grow, the importance of key intermediates like this compound in enabling rapid and efficient drug discovery will undoubtedly increase.

References

  • NIST. (2-amino-5-chlorophenyl)(2-chlorophenyl)-methanone. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Supporting Information for a publication by The Royal Society of Chemistry. While the specific article is not cited, the data for (2-Amino-5-chlorophenyl)(phenyl)methanone is available in supplementary materials from the publisher.
  • PrepChem. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. [Link]

  • MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules. [Link]

  • Google Patents. Process for the preparation of 2-(2-aminobenzoyl) pyridines. DK141528B.
  • Google Patents. Process for preparing benzodiazepines. US3996209A.

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Methodological & Application

laboratory synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Topic: Laboratory Synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound (CAS No: 1830-42-8).[1][2] This compound is a critical precursor and key intermediate in the development of various pharmaceutical agents, most notably in the synthesis of certain benzodiazepines. The protocol herein is built upon established principles of Friedel-Crafts acylation, tailored for the specific structural and electronic properties of the reactants. We will elucidate the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline the necessary validation and safety protocols to ensure a reliable and safe synthesis with a high degree of purity.

Introduction and Scientific Rationale

This compound is a substituted aminobenzophenone derivative. Its molecular architecture, featuring a nucleophilic amino group, a deactivating chloro substituent, and a pyridinyl moiety, makes it a versatile building block in medicinal chemistry. The synthesis of such diaryl ketones is a cornerstone of organic synthesis.

The selected synthetic strategy is a Friedel-Crafts-type acylation. This classic carbon-carbon bond-forming reaction involves the electrophilic substitution of an aromatic proton with an acyl group.[3][4] In this specific application, 4-chloroaniline serves as the aromatic substrate, and 2-picolinoyl chloride (pyridin-2-ylcarbonyl chloride) acts as the acylating agent. The reaction is typically mediated by a Lewis acid, which serves to activate the acylating agent, generating a highly electrophilic acylium ion.

The primary challenge and point of experimental nuance lies in controlling the regioselectivity of the acylation on the 4-chloroaniline ring. The amino group (-NH₂) is a potent activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, yet also ortho, para-directing group. The powerful activating effect of the amino group preferentially directs the incoming electrophile to the positions ortho to it. Since the para position is blocked by the chlorine atom, the acylation is predicted to occur at the C2 position, yielding the desired product.

Reaction Mechanism Overview

The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism, which can be broken down into two principal stages:

  • Generation of the Electrophile: The Lewis acid (e.g., Aluminum chloride, AlCl₃) coordinates to the carbonyl oxygen of 2-picolinoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly reactive acylium ion intermediate.

  • Electrophilic Attack and Aromatization: The electron-rich 4-chloroaniline ring attacks the acylium ion. The amino group's lone pair stabilizes the resulting cationic intermediate (the sigma complex or arenium ion) through resonance, strongly favoring the attack at the ortho position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a certified chemical fume hood by trained personnel.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Required PuritySupplier ExampleNotes
4-ChloroanilineC₆H₆ClN127.57≥98%Sigma-AldrichStore in a cool, dry place. Toxic.
2-Picolinoyl chloride hydrochlorideC₆H₅Cl₂NO178.02≥97%Sigma-AldrichCorrosive and moisture-sensitive.
Aluminum chloride (anhydrous)AlCl₃133.34≥99.9%Sigma-AldrichCorrosive. Reacts violently with water.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Fisher ScientificCarcinogen suspect. Use in a well-ventilated area.
Hydrochloric acid, concentratedHCl36.46~37%VWRCorrosive.
Sodium hydroxideNaOH40.00≥97%VWRCorrosive.
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher ScientificFlammable.
HexanesC₆H₁₄86.18ACS GradeFisher ScientificFlammable.
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeVWRDrying agent.
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer bar

  • Reflux condenser and drying tube (filled with CaCl₂)

  • Addition funnel (125 mL)

  • Thermometer or temperature probe

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Step 1: Reaction Setup

  • Assemble the three-neck flask with the magnetic stirrer, addition funnel, and a reflux condenser topped with a drying tube. Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (6.0 g, 45.0 mmol, 3.0 eq).

  • Add 75 mL of anhydrous dichloromethane (DCM) to the flask via the addition funnel. Stir the suspension and cool the flask to 0-5 °C using an ice-water bath.

Step 2: Formation of the Acylium Complex

  • In a separate dry beaker, carefully weigh 2-picolinoyl chloride hydrochloride (3.2 g, 18.0 mmol, 1.2 eq) and dissolve it in 25 mL of anhydrous DCM.

  • Transfer this solution to the addition funnel.

  • Add the 2-picolinoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C. A colored complex will form.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

Step 3: Acylation Reaction

  • Dissolve 4-chloroaniline (1.91 g, 15.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM.

  • Add the 4-chloroaniline solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature between 5-10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

Step 4: Reaction Monitoring

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Prepare a sample by taking a small aliquot from the reaction, quenching it in dilute NaOH, and extracting with ethyl acetate.

  • Spot the sample on a TLC plate alongside the 4-chloroaniline starting material.

  • Elute the plate using a solvent system such as 30% ethyl acetate in hexanes. Visualize under UV light (254 nm). The reaction is complete when the 4-chloroaniline spot has been consumed and a new, lower Rf spot corresponding to the product is dominant.

Step 5: Work-up and Extraction

  • Cool the reaction flask back down to 0 °C in an ice bath.

  • Very slowly and carefully, quench the reaction by adding 50 mL of crushed ice, followed by the dropwise addition of 20 mL of concentrated HCl. Caution: This is a highly exothermic process that will release HCl gas. Ensure adequate ventilation and perform this step slowly.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 6: Purification

  • The crude product, a dark oil or solid, should be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Load the crude product (dissolved in a minimal amount of DCM) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc).

  • Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Evaporate the solvent to yield this compound as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water if necessary.

Data Presentation and Visualization

Stoichiometry Table
ReagentMolar Mass ( g/mol )Mass (g)Moles (mmol)Equivalents
4-Chloroaniline127.571.9115.01.0
2-Picolinoyl chloride HCl178.023.2018.01.2
Aluminum Chloride133.346.0045.03.0
Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Reagents & Glassware Setup complex Form Acylium Complex (AlCl₃ + Acyl Chloride in DCM) reagents->complex acylation Add 4-Chloroaniline (Stir 12-18h at RT) complex->acylation tlc Monitor via TLC acylation->tlc quench Quench with Ice/HCl tlc->quench extract Extraction with DCM quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Mechanism acyl_chloride 2-Picolinoyl Chloride complex [Acylium Ion Complex]⁺ acyl_chloride->complex  Lewis Acid Activation alcl3 AlCl₃ alcl3->complex  Lewis Acid Activation aniline 4-Chloroaniline sigma Sigma Complex (Arenium Ion) aniline->sigma  Electrophilic Attack complex->sigma  Electrophilic Attack product This compound sigma->product  Deprotonation  (Aromatization)

Caption: Simplified reaction mechanism showing the key stages of the Friedel-Crafts acylation.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through critical in-process checks and comprehensive final product characterization.

  • In-Process Monitoring: The use of TLC is a crucial self-validating step. It provides a real-time qualitative assessment of the reaction's progress. A clean conversion, with the disappearance of the starting aniline and the appearance of a single major product spot, provides high confidence before proceeding to the work-up stage. This prevents wasted effort on purifying incomplete reactions and helps in troubleshooting if side products are observed.

  • Final Product Characterization: The identity and purity of the synthesized this compound must be unequivocally confirmed. This is achieved through a suite of standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by showing the chemical shifts, integration, and coupling patterns of all protons and carbons, confirming the correct regiochemistry and overall structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. The molecular ion peak should correspond to the calculated mass of C₁₂H₉ClN₂O (232.67 g/mol ).[1]

    • Infrared (IR) Spectroscopy: Will show characteristic absorption bands, including N-H stretches for the amine (~3300-3500 cm⁻¹) and a strong C=O stretch for the ketone (~1650-1680 cm⁻¹).

    • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

By comparing the data obtained from these analyses with established reference data, a researcher can be fully confident in the identity and quality of the synthesized compound.

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may require double-gloving).

  • Chemical Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water, releasing HCl gas. Handle only in a dry environment and quench with extreme care.[5]

    • 2-Picolinoyl chloride hydrochloride: Corrosive and a lachrymator. It is moisture-sensitive. Handle in a fume hood.

    • 4-Chloroaniline: Toxic by inhalation, ingestion, and skin contact.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations must be conducted within a certified fume hood.[5]

    • Acids and Bases: Concentrated HCl and NaOH are highly corrosive.[6][7]

  • Waste Disposal: All organic waste must be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Shaanxi Jujiehan Chem Co Ltd. (2018). Preparation method of 2-amino-5-chlorobenzophenone. CN107722248A. Eureka | Patsnap. Retrieved from [Link]

  • Singh, R. K., et al. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 5(1), 109-116.
  • Singh, R. K., Prasad, D. N., & Bhardwaj, T. R. (2011). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. Retrieved from [Link]

  • Google Patents. (2020). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved from [Link]

  • Appchem. (n.d.). This compound | 1830-42-8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Google Patents. (2003). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Organic Syntheses. (1997). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Achieving high purity of this precursor is critical for the efficiency of subsequent synthetic steps and the quality of the final product. Recrystallization is a robust and scalable purification technique for crystalline solids, capable of removing impurities and yielding a product with a well-defined crystalline structure.[3][4] This guide provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method, grounded in the fundamental principles of solubility and crystal growth.

Introduction to Recrystallization

Recrystallization is a cornerstone purification technique in organic chemistry, leveraging differences in solubility to separate a desired compound from its impurities.[5] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are ideally present in smaller concentrations, remain dissolved in the solvent (mother liquor).[3][6]

The success of this technique hinges on the selection of an appropriate solvent and careful control over the rates of cooling and crystallization. A well-executed recrystallization not only enhances chemical purity but can also influence critical physicochemical properties of the API, such as crystal habit, particle size, and polymorphic form, which are vital for downstream processing and bioavailability.[4]

Compound Properties and Safety Precautions

Physicochemical Data
PropertyValueReference
CAS Number 1830-42-8[2][7]
Molecular Formula C₁₂H₉ClN₂O[7][8]
Molecular Weight 232.67 g/mol [7][8]
Appearance Typically a powder or crystalline solid[2]
Storage Store in a dry, dark, and well-ventilated place[2]
Hazard Identification and Safe Handling

This compound and its structural analogs are classified as hazardous chemicals that can cause skin and serious eye irritation.[9][10] All handling must be performed in accordance with good industrial hygiene and safety practices.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles that provide a complete seal, and a flame-retardant lab coat.

  • Engineering Controls: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are readily accessible.[9][11]

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9][10]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

    • Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[11]

The Recrystallization Protocol: A Step-by-Step Guide

This protocol is designed for purifying this compound from typical non-polar impurities. The choice of solvent is paramount. An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[6] Based on the polar amine and ketone functionalities, polar protic solvents are excellent candidates.

Selecting the Optimal Solvent

Methanol and ethanol are frequently effective for recrystallizing aminobenzophenone derivatives.[1] A preliminary screening is recommended to confirm the ideal choice.

SolventBoiling Point (°C)Key CharacteristicsSuitability
Methanol 64.7High dissolving power for polar compounds. Volatile.Excellent candidate.
Ethanol (95%) 78.4Similar to methanol but less volatile and toxic.Excellent candidate.
Isopropanol 82.6Good solvent, slightly less polar than ethanol.Good candidate.
Water 100Poor solvent for the compound at room temp, may be used as an anti-solvent.Suitable for mixed-solvent systems.
Ethyl Acetate 77.1Moderate polarity, may be less effective.Possible, requires testing.

For this protocol, Methanol is selected due to its strong solvating power at high temperatures and typically lower solubility for the target compound upon cooling.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation cluster_final Final Product start Weigh Crude Solid dissolve Add Minimum Hot Methanol to Dissolve start->dissolve hot_filt Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filt Clear Solution? cool Slow Cool to Room Temp hot_filt->cool ice Ice Bath to Maximize Yield cool->ice vac_filt Collect Crystals via Vacuum Filtration ice->vac_filt wash Wash with Cold Methanol vac_filt->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (TLC, HPLC, mp) dry->analyze

Caption: Workflow for the purification of this compound.

Detailed Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar or boiling chips.

    • In a fume hood, place the flask on a stirring hotplate and add a small portion of methanol.

    • Heat the mixture to a gentle boil while stirring. Continue to add methanol portion-wise until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the recovery yield upon cooling.[3][5]

  • Decolorization (Optional):

    • If the solution is colored by soluble impurities, remove the flask from the heat source. Allow it to cool slightly before adding a small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (If necessary):

    • This step is required if insoluble impurities are present or if charcoal was used.

    • Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution quickly through the fluted filter paper into the clean, hot flask. Causality: This entire apparatus must be kept hot to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem, which would lead to product loss.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Causality: Slow, undisturbed cooling promotes the formation of larger, more perfect crystals, which are easier to filter and typically have higher purity as impurities are excluded from the growing crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to further decrease the compound's solubility and maximize the yield.[5]

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold methanol to ensure it seals against the funnel.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold methanol to rinse away any residual mother liquor containing impurities. Causality: The wash solvent must be cold to minimize redissolving the purified product crystals.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass. Spread them out and allow them to air dry in the fume hood.

    • For complete solvent removal, place the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis:

    • Calculate the percent recovery.

    • Assess the purity of the final product by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the literature value indicates high purity. Further analysis can be performed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was added).Re-heat the solution to boil off some of the solvent. Allow it to cool again. If crystals still do not form, gently scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound to initiate nucleation.[4]
"Oiling Out" The compound precipitates as a liquid instead of a solid. This can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level and allow the solution to cool again, perhaps more slowly.
Very Low Recovery Too much solvent was used during dissolution. The crystals were washed with solvent that was not cold enough. Premature crystallization occurred during hot filtration.Ensure the minimum amount of solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is sufficiently pre-heated.

References

  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
  • ChemicalBook. (n.d.). 2-Aminobenzophenone synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for Methanone, (2-amino-5-chlorophenyl)phenyl-.
  • Organic Syntheses. (n.d.). 2-aminobenzophenone.
  • Guidechem. (n.d.). What is the synthesis route of 2-Aminobenzophenone?.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Amino-5-chloropyridine.
  • Biosynth. (2019, October 17). Safety Data Sheet.
  • Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis.
  • MedChemExpress. (n.d.). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone - Product Data Sheet.
  • Cayman Chemical. (2025, October 14). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone - Safety Data Sheet.
  • TÜBİTAK Academic Journals. (2007, January 1). A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation.
  • Appchem. (n.d.). This compound | 1830-42-8.
  • Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound.
  • Chemsigma. (n.d.). This compound [1830-42-8].
  • CPHI Online. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 1830-42-8 wiki.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

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Application Note: Quantitative Analysis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a key intermediate in the synthesis of various pharmaceutical compounds, including nonbenzodiazepine hypnotics like Zopiclone. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, and discuss method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate analytical method.

PropertyValueSource
Chemical Formula C₁₂H₉ClN₂O[4][5]
Molecular Weight 232.67 g/mol [4][5]
Appearance Pale yellow to yellow crystalline powderInferred from related compounds
Solubility Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water.Inferred from structure & related compounds
UV Molar Absorptivity Possesses strong UV absorbance due to the benzophenone and pyridine chromophores.Inferred from structure

The presence of aromatic rings and a carbonyl group suggests strong ultraviolet (UV) absorbance, making UV-based detection methods highly suitable. The compound's polarity, influenced by the amino and pyridinyl groups, makes it amenable to reverse-phase HPLC.

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is a critical decision based on the analyte's properties and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the quantification of this compound in process control and quality assurance settings.

  • Expertise & Experience: The non-volatile and thermally labile nature of the amino group in the analyte makes HPLC a more robust choice than Gas Chromatography (GC), which would likely require derivatization to improve volatility and thermal stability.[6] Reverse-phase HPLC, with its versatility in mobile and stationary phase selection, allows for excellent separation of the analyte from potential impurities and degradation products.

  • Trustworthiness: A well-validated HPLC method provides a self-validating system for routine analysis. System suitability tests, performed before each analytical run, ensure the consistent performance of the chromatographic system.[7]

UV-Vis Spectrophotometry

For rapid, high-throughput screening or in situations where chromatographic separation is not essential, UV-Vis spectrophotometry offers a simple and cost-effective alternative.

  • Expertise & Experience: The conjugated system of the benzophenone and pyridine rings in the molecule results in significant UV absorbance, providing a strong signal for quantification. Derivative spectrophotometry can be employed to enhance specificity by resolving the analyte's spectral signature from that of interfering substances.[8][9]

  • Trustworthiness: The method's reliability is ensured through the use of calibrated spectrophotometers and validated procedures for standard and sample preparation.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol outlines a stability-indicating RP-HPLC method for the accurate quantification of this compound. A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[3][10][11]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D System Suitability Test C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Quantification E->F G Report Generation F->G

Caption: High-level workflow for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector.[2]
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (60:40 v/v).
Flow Rate 1.0 mL/min.[12]
Column Temperature 30°C.[12]
Detection Wavelength 305 nm (based on related compounds, should be optimized).[13]
Injection Volume 10 µL.
Run Time 15 minutes.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare a 20mM solution of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in a 40:60 ratio.

    • Degas the mobile phase by sonication for 15 minutes.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Perform a system suitability test by injecting the 25 µg/mL standard solution in six replicates. The %RSD for the peak area should be less than 2.0%.[7]

    • Inject the blank (mobile phase), followed by the standard solutions and sample solutions.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

UV-Vis Spectrophotometry Method Protocol

This protocol describes a direct UV-Vis spectrophotometric method for the quantification of this compound.

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard & Sample Preparation B Spectrophotometer Setup & Blanking A->B C Absorbance Measurement B->C D Quantification using Calibration Curve C->D E Report Generation D->E

Caption: A streamlined workflow for the UV-Vis spectrophotometric analysis.

Instrumentation and Parameters
ParameterRecommended Setting
Spectrophotometer Double beam UV-Vis spectrophotometer.
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (scan from 200-400 nm). Expected to be around 305 nm.
Solvent Methanol or Acetonitrile.
Cuvette 1 cm quartz cuvette.
Step-by-Step Protocol
  • Determination of λmax:

    • Prepare a 10 µg/mL solution of this compound in methanol.

    • Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of 100 µg/mL of the reference standard in methanol.

    • From the stock solution, prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) in methanol.

  • Sample Solution Preparation:

    • Prepare a sample solution in methanol with an expected concentration within the calibration range.

    • Filter the sample solution if it contains any particulate matter.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument with the methanol blank.

    • Measure the absorbance of each standard and sample solution.

  • Quantification:

    • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Calculate the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Method Validation

Both the HPLC and UV-Vis spectrophotometry methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[2]

Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[14]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on this compound. These studies involve subjecting the analyte to stress conditions to generate potential degradation products.

Stress Conditions
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for 7 days.

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak, confirming the method's specificity.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound using HPLC and UV-Vis spectrophotometry. The detailed protocols and discussion on method validation are intended to equip researchers and scientists with the necessary tools to implement robust and reliable analytical methods for this important pharmaceutical intermediate. Adherence to the principles of scientific integrity and thorough method validation is paramount for ensuring the quality and consistency of analytical data in a drug development setting.

References

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  • METHOD DEVELOPMENT AND VALIDATION OF ZOPICLONE IN BULK AND TABLET DOSAGE FORM USING RP-HPLC. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 14, 2026, from [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved January 14, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProFound. Retrieved January 14, 2026, from [Link]

  • HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity. (2015). Journal of Chromatographic Science. Retrieved January 14, 2026, from [Link]

  • Quantitative determination of zopiclone and its impurity by four different spectrophotometric methods. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 14, 2026, from [Link]

  • stability indicating analytical method validation for determination of related substances of eszopiclone in tablet dosage form. (2017). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Quantification and Validation of Eszopiclone by Liquid Chromatographic Method Through Isocratic. (n.d.). Journal of Chemical Health Risks. Retrieved January 14, 2026, from [Link]

  • Stability-indicating LC-UV method for the determination of eszopiclone and degradation impurities in tablet dosage form. (2014). Journal of Chromatographic Science. Retrieved January 14, 2026, from [Link]

  • Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Separation of Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]

  • (2-amino-5-chlorophenyl)-pyridin-3-ylmethanone. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

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  • Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • UV–Vis spectrum of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydro-.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). CORE. Retrieved January 14, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

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Application Notes & Protocols: Synthesis of Pyridobenzodiazepines Utilizing (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,4-benzodiazepine derivatives using (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone as a key precursor. The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The inclusion of a pyridinyl moiety, as facilitated by this specific precursor, offers unique pharmacological properties and presents distinct synthetic challenges and opportunities. These notes detail the chemical rationale, provide step-by-step protocols for the classic haloacetamide route, and explain the critical parameters for successful synthesis, work-up, and purification. The content is intended for researchers in medicinal chemistry, process development, and organic synthesis.

Introduction: The Strategic Importance of 2-Aminobenzophenone Precursors

The synthesis of the 1,4-benzodiazepine ring system is a cornerstone of pharmaceutical chemistry. Compounds bearing this heterocyclic core have demonstrated a wide range of biological activities, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The pharmacological profile is heavily influenced by the substituents on the benzodiazepine structure.

The precursor this compound is a strategic starting material for accessing a specific class of benzodiazepines where the typical 5-phenyl ring is replaced by a pyridin-2-yl group. This substitution can significantly alter the molecule's electronic distribution, solubility, and receptor-binding affinity. While extensive literature documents the synthesis of diazepam and related compounds from the analogous 2-amino-5-chlorobenzophenone[2][3][4], the principles are directly translatable to the pyridinyl variant. The core synthetic strategy involves two fundamental steps: first, the acylation of the aniline nitrogen, followed by an intramolecular cyclization to form the seven-membered diazepine ring.

This guide will focus on the most robust and widely adopted industrial method: acylation with chloroacetyl chloride followed by ammonolysis and cyclization. This pathway is well-characterized and offers high yields, making it a reliable choice for laboratory-scale synthesis and process development.

Precursor Profile and Safety Considerations

A thorough understanding of the starting material is critical for safe and effective synthesis.

Chemical and Physical Properties
PropertyValueSource
Chemical Name This compound[5][6]
CAS Number 1830-42-8[5][6]
Molecular Formula C₁₂H₉ClN₂O[5][6]
Molecular Weight 232.67 g/mol [5]
Appearance Typically a solid (color may vary)General Knowledge
Topological Polar Surface Area 56 Ų[5]
Complexity 259[5]
Handling and Safety

This compound and related aminobenzophenones should be handled with care in a well-ventilated fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[8]

  • Incompatibilities: Avoid strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place.

All reagents used in the subsequent protocols, particularly chloroacetyl chloride and ammonia, have significant hazards and must be handled with appropriate engineering controls and PPE.

Overview of the Synthetic Pathway

The conversion of a 2-aminobenzophenone derivative to a 1,4-benzodiazepin-2-one can be achieved via several established routes. The two most common methods both begin with the acylation of the 2-amino group to introduce a two-carbon unit, which will ultimately form part of the seven-membered ring.

Route A (Glycine Ester Method): Involves the direct condensation of the precursor with an amino acid ester, such as glycine ethyl ester hydrochloride, in a high-boiling solvent like pyridine. The resulting amide intermediate undergoes thermal cyclization to form the benzodiazepine ring.[2][3][9]

Route B (Haloacetamide Method): This route proceeds in two distinct stages. First, the precursor is acylated with a haloacetyl halide (e.g., chloroacetyl chloride) to form a stable 2-haloacetamido intermediate. This intermediate is then cyclized by treatment with ammonia, which acts as both the nucleophile to displace the halide and the source of the N1 nitrogen in the final ring.

This document will provide a detailed protocol for Route B , which is often preferred for its well-defined intermediate and high-yielding cyclization step.

Synthetic_Pathways Start (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Glycine Glycine Ethyl Ester HCl Pyridine, Reflux Start->Glycine Route A Haloacetyl Chloroacetyl Chloride Base (e.g., Pyridine) Start->Haloacetyl Route B IntermediateA Amide Intermediate Glycine->IntermediateA IntermediateB 2-(2-Chloroacetamido)-5-chlorophenyl] (pyridin-2-yl)methanone Haloacetyl->IntermediateB CyclizationA Thermal Cyclization IntermediateA->CyclizationA CyclizationB Ammonia (NH3) Methanol IntermediateB->CyclizationB Product 7-Chloro-5-(pyridin-2-yl)-1,3-dihydro- 2H-1,4-benzodiazepin-2-one CyclizationA->Product CyclizationB->Product

General synthetic routes to 1,4-benzodiazepin-2-ones.

Detailed Experimental Protocols (Route B)

This section provides a step-by-step methodology for the synthesis of 7-Chloro-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Rationale for Method Selection: The haloacetamide route offers clear advantages in process control. The formation of the chloroacetamide intermediate is typically a clean and high-yielding reaction. This stable intermediate can be isolated, purified, and fully characterized before proceeding to the cyclization step, which simplifies troubleshooting and impurity profiling.

Part 1: Synthesis of 2-(2-Chloroacetamido)-5-chlorophenyl](pyridin-2-yl)methanone (Intermediate)

This step involves the N-acylation of the starting material. A mild base is often used to scavenge the HCl generated during the reaction.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Chloroacetyl chloride (1.1 - 1.2 eq)

    • Anhydrous solvent (e.g., Toluene, Ethyl Acetate, or Dichloromethane)

    • Base (e.g., Pyridine or Triethylamine, ~1.2 eq) or an aqueous basic solution (e.g., NaHCO₃) for work-up.

    • Reaction vessel with magnetic stirring, dropping funnel, and nitrogen inlet.

  • Protocol:

    • To a suitable reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (approx. 10-15 mL per gram of starting material).

    • Stir the mixture at room temperature to ensure complete dissolution or uniform suspension. Cool the mixture to 0-5 °C using an ice bath.

    • In a separate flask, prepare a solution of chloroacetyl chloride (1.1 eq) in a small amount of the same anhydrous solvent.

    • Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over 20-30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Upon completion, cool the mixture again and slowly add water or a saturated aqueous solution of sodium bicarbonate to quench any remaining chloroacetyl chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove basic impurities), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the pure chloroacetamide intermediate.

Part 2: Cyclization to 7-Chloro-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This step utilizes ammonia to displace the chloride and subsequently induce intramolecular cyclization to form the seven-membered ring. The use of hexamethylenetetramine in the presence of ammonia is a documented improvement that can facilitate the reaction.[10]

  • Reagents and Materials:

    • 2-(2-Chloroacetamido)-5-chlorophenyl](pyridin-2-yl)methanone (1.0 eq)

    • Methanol (or Ethanol)

    • Ammonia (gas or a concentrated solution in methanol, e.g., 7N)

    • Reaction vessel suitable for heating under reflux (e.g., round-bottom flask with condenser).

  • Protocol:

    • Dissolve the chloroacetamide intermediate (1.0 eq) in methanol (approx. 20 mL per gram) in the reaction vessel.

    • Cool the solution in an ice bath and saturate it with ammonia gas for 30-45 minutes. Alternatively, add a pre-prepared solution of ammonia in methanol (approx. 5-10 equivalents of NH₃).

    • Seal the vessel (if using a pressure-rated tube) or fit it with a reflux condenser.

    • Slowly heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 6-24 hours. The reaction progress should be monitored by TLC or HPLC.

    • Causality Note: Heating provides the necessary activation energy for the intramolecular nucleophilic attack of the newly formed amine onto the ketone's carbonyl carbon, followed by dehydration to form the final imine bond within the ring.

    • Upon completion, cool the reaction mixture to room temperature, then further chill in an ice bath for 1-2 hours. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove soluble impurities.

    • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Summary of Protocol Parameters
ParameterPart 1: AcylationPart 2: Cyclization
Key Reagent Chloroacetyl ChlorideAmmonia (NH₃)
Solvent Toluene or Ethyl AcetateMethanol
Temperature 0 °C to Room Temp.Reflux (~65 °C)
Reaction Time 2 - 4 hours6 - 24 hours
Work-up Aqueous wash, extractionCooling, filtration
Purification RecrystallizationRecrystallization

Experimental Workflow and Validation

A successful synthesis relies on careful execution and validation at each stage. The following workflow diagram illustrates the process from precursor to final, purified product.

Experimental_Workflow Start Start: Weigh Precursor & Prepare Glassware Acylation Step 1: N-Acylation (0°C -> RT, 2-4h) Start->Acylation TLC1 Validation: TLC Monitoring Acylation->TLC1 Workup1 Step 2: Quench & Aqueous Work-up TLC1->Workup1 Reaction Complete Purify1 Step 3: Isolate & Purify Intermediate (Recrystallization) Workup1->Purify1 Characterize1 Validation: Characterize Intermediate (NMR, MS, m.p.) Purify1->Characterize1 Cyclization Step 4: Ammonolysis & Cyclization (Methanol, Reflux, 6-24h) Characterize1->Cyclization Intermediate Confirmed TLC2 Validation: TLC Monitoring Cyclization->TLC2 Workup2 Step 5: Cool & Precipitate Product TLC2->Workup2 Reaction Complete Purify2 Step 6: Isolate & Purify Final Product (Filtration, Recrystallization) Workup2->Purify2 Characterize2 Validation: Final Characterization (NMR, MS, HPLC Purity) Purify2->Characterize2 End End: Purified Product Characterize2->End Purity Confirmed

Step-by-step workflow with integrated validation points.

Trustworthiness Through Validation: Each protocol is a self-validating system when combined with analytical monitoring.

  • In-Process Control (IPC): TLC is an indispensable tool for monitoring reaction completion. For the acylation step, the disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates progress. For the cyclization, the disappearance of the chloroacetamide intermediate is key.

  • Intermediate Characterization: Before proceeding to the final step, it is highly recommended to characterize the chloroacetamide intermediate via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. This prevents the carry-over of unreacted starting material or side-products.

  • Final Product Characterization: The final benzodiazepine product must be rigorously characterized to confirm its identity and purity using NMR, MS, and HPLC analysis.

Conclusion

This compound serves as an effective and valuable precursor for the synthesis of pyridobenzodiazepines. The haloacetamide route presented here is a robust, reliable, and scalable method for producing the corresponding 1,4-benzodiazepin-2-one core. The success of the synthesis hinges on careful control of reaction conditions, particularly temperature, and diligent monitoring of the reaction progress. The protocols and insights provided in this document offer a solid foundation for researchers to explore the synthesis and development of this important class of molecules.

References

  • ResearchGate. (n.d.). Synthesis of diazepam. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]

  • YouTube. (2019). SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]

  • CoLab. (n.d.). Conversion of N-alkylaminobenzophenones to benzodiazepines in vivo.
  • PubMed Central (PMC). (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • Conference Series. (n.d.). Modified Synthesis And Characterization Of Benzodiazepines Compounds. Retrieved from [Link]

  • ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • US EPA. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- - Substance Details. Retrieved from [Link]

  • Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved from [Link]

  • Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

  • Appchem. (n.d.). This compound | 1830-42-8. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

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Application Notes and Protocols for Reactions Involving (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone in Medicinal Chemistry

This compound, a substituted aminobenzophenone, serves as a critical starting material in the synthesis of a variety of heterocyclic compounds, most notably the 1,4-benzodiazepines.[1][2] The unique arrangement of a nucleophilic amino group ortho to a ketone functionality provides a reactive scaffold for cyclization reactions, enabling the construction of the seven-membered diazepine ring central to many psychoactive drugs. The presence of the chlorine atom and the pyridinyl moiety on the benzophenone core allows for the modulation of the electronic properties and steric bulk of the final molecule, which can significantly influence its pharmacological activity. This document provides a detailed experimental protocol for a key transformation of this versatile building block: its conversion to a pyridyl-substituted benzodiazepine derivative.

Core Application: Synthesis of 7-chloro-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The primary application of this compound in drug development is its use as a precursor for the synthesis of benzodiazepines. The following protocol details the cyclocondensation reaction with glycine ethyl ester hydrochloride to yield 7-chloro-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a pyridyl analog of well-known benzodiazepines.

Reaction Principle and Mechanistic Overview

The synthesis proceeds via a two-step sequence within a single pot: an initial acylation of the aniline nitrogen with glycine, followed by an intramolecular cyclization to form the diazepine ring. The reaction of a 2-aminobenzophenone with an amino acid ester, such as glycine ethyl ester, is a well-established method for the formation of the 1,4-benzodiazepin-2-one core.[3] Pyridine is often employed as the solvent and also acts as a base to neutralize the hydrochloride salt of the amino acid ester and to facilitate the initial acylation and subsequent cyclization.

The probable reaction mechanism involves the initial formation of an amide bond between the 2-amino group of the benzophenone and the glycine ethyl ester. This is followed by an intramolecular cyclization where the newly introduced amino group attacks the carbonyl carbon of the benzophenone, leading to the formation of a seven-membered ring after dehydration.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Work-up cluster_purification Purification A Combine this compound, glycine ethyl ester hydrochloride, and pyridine in a flask B Heat the reaction mixture under reflux A->B Reaction C Cool the reaction mixture B->C Completion D Pour into ice-water C->D E Collect the precipitate by filtration D->E F Wash the crude product with water and ethanol E->F Isolation G Recrystallize from a suitable solvent (e.g., ethanol) F->G H Dry the purified product under vacuum G->H Final Product

Caption: Workflow for the synthesis of 7-chloro-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound1830-42-8232.6710.02.33 g
Glycine ethyl ester hydrochloride623-33-6139.5815.02.09 g
Pyridine (anhydrous)110-86-179.10-50 mL
Deionized Water7732-18-518.02-As needed
Ethanol (95%)64-17-546.07-As needed

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.33 g, 10.0 mmol) and glycine ethyl ester hydrochloride (2.09 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous pyridine to the flask.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-water with gentle stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of deionized water to remove any residual pyridine and other water-soluble impurities. Follow with a wash of cold 95% ethanol to remove unreacted starting material and byproducts.

  • Purification: The crude product can be further purified by recrystallization from ethanol to obtain a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expert Insights & Troubleshooting

  • Anhydrous Conditions: While the reaction is generally robust, using anhydrous pyridine is recommended to prevent any unwanted side reactions involving water.

  • Reaction Monitoring: It is crucial to monitor the reaction by TLC to determine the point of completion. Over-refluxing can lead to the formation of degradation products. A typical TLC mobile phase would be a mixture of ethyl acetate and hexane, with the product being more polar than the starting aminobenzophenone.

  • Precipitation: The addition of the reaction mixture to ice-water should be done slowly to ensure efficient precipitation and to obtain a more easily filterable solid.

  • Purification: If recrystallization from ethanol does not yield a product of sufficient purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of pyridyl-substituted benzodiazepines. The protocol described herein provides a reliable and straightforward method for the preparation of 7-chloro-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This application note serves as a practical guide for researchers in medicinal chemistry and drug development, facilitating the exploration of novel benzodiazepine derivatives with potentially enhanced pharmacological profiles.

References

  • Synthesis of diazepam[4] 1: 2-amino-5-chlorobenzophenone; 2: glycine ethyl ester; 3. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives. (n.d.). Hilaris Publisher. Retrieved January 14, 2026, from [Link]

  • The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. (1994). PNAS. Retrieved January 14, 2026, from [Link]

  • Process for preparing benzodiazepines. (1976). Google Patents.
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega. Retrieved January 14, 2026, from [Link]

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large-scale synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

This document provides a comprehensive guide for the , a key intermediate in pharmaceutical development. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, scalability, and reproducibility.

Introduction and Significance

This compound (CAS No: 1830-42-8) is a critical building block in the synthesis of various biologically active compounds, including benzodiazepine derivatives.[1] Its structural motif, featuring an aminobenzophenone core linked to a pyridine ring, makes it a valuable precursor for creating complex molecular architectures. The successful and efficient large-scale synthesis of this intermediate is paramount for advancing drug discovery and development programs.

This guide presents a robust and scalable synthetic protocol, detailing the underlying chemical principles, safety considerations, and analytical validation methods. The presented methodology is a composite of established chemical transformations, adapted for large-scale production.

Synthetic Strategy and Rationale

The chosen synthetic route is a multi-step process designed for efficiency and scalability. It begins with the readily available starting materials, 2-amino-5-chloropyridine and a suitable benzoylating agent. The key transformation involves a Friedel-Crafts-type acylation, a well-established method for forming carbon-carbon bonds between aromatic rings and acyl groups.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule is as follows:

G target This compound intermediate1 N-protected this compound target->intermediate1 Deprotection starting_material1 2-Picolinoyl chloride intermediate1->starting_material1 Friedel-Crafts Acylation starting_material2 4-Chloroaniline intermediate1->starting_material2 Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

Safety and Handling

3.1 Hazard Identification

The target compound and its intermediates may cause skin, eye, and respiratory irritation.[2][3][4] It is crucial to handle all chemicals in a well-ventilated fume hood.

3.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][5]

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[3][4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[3][5]

3.3 Emergency Procedures

  • Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

Detailed Synthesis Protocol

This protocol is designed for a large-scale laboratory setting. All operations should be conducted in an appropriate chemical fume hood with necessary safety precautions in place.

Overall Reaction Scheme

The proposed synthesis involves two main steps:

  • Step 1: Friedel-Crafts Acylation - Reaction of 4-chloroaniline with 2-picolinoyl chloride in the presence of a Lewis acid catalyst to form an N-acylated intermediate.

  • Step 2: Fries Rearrangement - Intramolecular rearrangement of the N-acylated intermediate to yield the final product, this compound.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fries Rearrangement 4-Chloroaniline 4-Chloroaniline N-(4-chlorophenyl)picolinamide N-(4-chlorophenyl)picolinamide 4-Chloroaniline->N-(4-chlorophenyl)picolinamide + 2-Picolinoyl chloride (Lewis Acid Catalyst) This compound This compound N-(4-chlorophenyl)picolinamide->this compound Heat, Lewis Acid

Caption: Proposed two-step synthetic workflow.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
4-Chloroaniline127.57100 g0.784>98%
2-Picolinoyl chloride hydrochloride178.02146 g0.820>97%
Aluminum chloride (AlCl₃)133.34250 g1.875>99%
Dichloromethane (DCM)84.931.5 L-Anhydrous
Hydrochloric acid (HCl)36.46As needed-6 M
Sodium hydroxide (NaOH)40.00As needed-10 M
Ethanol46.07As needed-Reagent grade
Step-by-Step Procedure

Step 1: Synthesis of N-(4-chlorophenyl)picolinamide

  • Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add 4-chloroaniline (100 g, 0.784 mol) and anhydrous dichloromethane (1 L). Stir until the solid is fully dissolved.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Carefully add anhydrous aluminum chloride (125 g, 0.937 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, dissolve 2-picolinoyl chloride hydrochloride (146 g, 0.820 mol) in anhydrous dichloromethane (500 mL).

  • Add the 2-picolinoyl chloride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding 6 M HCl (500 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-chlorophenyl)picolinamide.

Step 2: Fries Rearrangement to this compound

  • In the same 3 L flask, add the crude N-(4-chlorophenyl)picolinamide from the previous step.

  • Add anhydrous aluminum chloride (125 g, 0.937 mol).

  • Heat the mixture to 130-140 °C with stirring for 4-6 hours.

  • Monitor the reaction for the formation of the product.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of 6 M HCl (1 L).

  • Basify the mixture with 10 M NaOH solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 500 mL).

  • Combine the organic extracts, wash with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

Purification
  • The crude product can be purified by recrystallization from ethanol.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Expected yield: 120-140 g (65-75% over two steps).

Analytical Characterization

The identity and purity of the final product should be confirmed by the following methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (232.67 g/mol ).[6][7]

  • Melting Point Analysis: To compare with the literature value.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety guidelines, researchers can reliably produce this valuable intermediate for pharmaceutical research and development. The emphasis on explaining the rationale behind the experimental choices aims to empower scientists to adapt and optimize the protocol for their specific needs.

References

  • Vertex AI Search Result[2] : This source provides safety data, including handling precautions and first aid measures for a related compound, 2-Amino-5-chlorobenzophenone.

  • Biosynth (2019).
  • Echemi. (2-AMino-5-chlorophenyl)(pyridin-2-yl)
  • Stack Exchange (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)
  • Cole-Parmer.
  • Jubilant Ingrevia.
  • Appchem. This compound | 1830-42-8: Provides chemical identifiers such as CAS number, molecular formula, and weight.
  • Guidechem. This compound 1830-42-8 wiki: Lists physical and chemical properties of the target molecule.
  • Zibo Hangyu Biotechnology Development Co., Ltd. This compound: Indicates commercial availability and provides some product details.
  • Lab M. (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone | Assays: Mentions the use of a similar bromo-analog as a precursor in benzodiazepine synthesis.
  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine: Describes a method for synthesizing a key precursor.
  • Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine: Outlines a multi-step synthesis for the bromo-analog of the target compound.
  • Google Patents.
  • CPHI Online. This compound: Lists commercial suppliers of the target compound.
  • LGC Standards. (2-Amino-5-chlorophenyl)phenylmethanone (Aminochlorobenzophenone)
  • Molbase. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)
  • ChemicalBook. (2-amino-5-chlorophenyl)-4-pyridinylmethanone synthesis: Mentions synthetic routes for an isomer of the target molecule.
  • MedchemExpress.com. (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone: States that the bromo-analog is a precursor for benzodiazepines.

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HPLC method for purity analysis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purity Determination of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone by High-Performance Liquid Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of this compound. The methodology is built upon reversed-phase chromatography, providing excellent resolution and sensitivity. This document provides a step-by-step protocol, from mobile phase preparation to method validation, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The scientific rationale behind each methodological choice is elucidated to ensure adaptability and a thorough understanding of the chromatographic process. All procedures are aligned with internationally recognized standards, including guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Scientific Rationale

This compound, with the molecular formula C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol , is a key chemical intermediate.[1][2] Its molecular structure incorporates a basic amino group, a pyridine moiety, and a chlorobenzophenone core. The accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of downstream products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method was selected as the most appropriate approach.

Causality behind Method Selection:

  • Reversed-Phase Chromatography: The analyte is a moderately polar organic molecule, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This allows for excellent separation based on hydrophobicity.

  • Acidified Mobile Phase: The presence of the basic amino and pyridine functional groups necessitates pH control of the mobile phase. An acidic mobile phase (e.g., using formic acid) ensures these groups are consistently protonated. This minimizes peak tailing, a common issue with basic analytes, by preventing unwanted interactions with residual silanols on the silica-based column packing, leading to sharp, symmetrical peaks.

  • Gradient Elution: A gradient elution, where the organic solvent concentration is increased over time, is employed. This is crucial for a purity method as it ensures the elution of not only the main compound but also any potential impurities which may have a wide range of polarities, from highly polar starting materials to non-polar by-products.

  • UV Detection: The conjugated aromatic system in the molecule results in strong ultraviolet (UV) absorbance, enabling sensitive and reliable detection. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and perform peak purity analysis. A structurally similar bromo-analog shows a UV maximum around 238 nm, providing a logical starting point for wavelength selection.[3]

Experimental Workflow and Logic

The overall process for implementing this analytical method follows a logical progression from initial setup and system suitability testing to method validation and routine sample analysis. This workflow ensures that the analytical system is performing correctly and that the generated data is reliable and fit for purpose.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_sst Phase 2: System Verification cluster_validation Phase 3: Method Validation (ICH Q2(R1)) cluster_analysis Phase 4: Routine Analysis A Reagent & Mobile Phase Preparation B Standard & Sample Solution Preparation A->B C HPLC System Equilibration D System Suitability Test (SST) (Replicate Injections of Standard) C->D Proceed if Equilibrated E Evaluate SST Criteria (Tailing, Plates, %RSD) Meet USP <621> Requirements? D->E E->C SST Fail Troubleshoot F Specificity (Peak Purity) E->F SST Pass G Linearity & Range H Accuracy (% Recovery) I Precision (Repeatability & Intermediate) J LOD / LOQ K Robustness L Analysis of Test Samples K->L Method Validated M Data Processing & Purity Calculation L->M N Generate Report M->N

Caption: Workflow for HPLC Purity Analysis.

Instrumentation, Materials, and Reagents

  • Instrumentation: HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. A data acquisition and processing software (e.g., Empower™, Chromeleon™) is required.

  • HPLC Column: A reversed-phase C18 column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm is recommended for robust separation.

  • Chemicals and Reagents:

    • This compound Reference Standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade or higher).

    • Formic Acid (LC-MS grade, ~99%).

    • Water (Type I, 18.2 MΩ·cm, prepared from a water purification system).

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of Type I water (0.1% v/v). Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Test Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data and parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/UV at 240 nm
Run Time 30 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified according to USP General Chapter <621> Chromatography.[4][5][6] Inject the Working Standard Solution five times and evaluate the results against the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area Not More Than 2.0% for 5 replicate injections
% RSD of Retention Time Not More Than 1.0% for 5 replicate injections

The system is deemed suitable for analysis only if all criteria are met.

Method Validation Protocol (per ICH Q2(R1))

A comprehensive validation of the analytical procedure is required to demonstrate its suitability for the intended purpose.[7][8][9] The following parameters must be assessed.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent), the test sample, and a spiked sample. The PDA detector should be used to perform peak purity analysis on the main analyte peak to ensure it is not co-eluting with any impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a graph of peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to a sample of known purity (the reference standard) or by spiking a sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze six replicate preparations of the test sample at 100% of the target concentration. The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). The study design should be documented, and the results from both conditions should be statistically compared.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. Investigate the effect of varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of formic acid in Mobile Phase A. The system suitability criteria must be met under all varied conditions.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Calculation: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Ensure that any peaks corresponding to the blank and any system-related peaks are disregarded. The integration threshold should be set appropriately to detect all relevant impurity peaks.

Conclusion

This application note presents a highly specific, precise, and accurate reversed-phase HPLC method for the purity analysis of this compound. The detailed protocol and the underlying scientific principles provide a solid foundation for its implementation in a regulated quality control environment. The comprehensive method validation strategy, grounded in ICH guidelines, ensures the reliability and trustworthiness of the analytical results.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Appchem. This compound | 1830-42-8. [Link]

  • Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • SIELC Technologies. Separation of Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]

  • SIELC Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. [Link]

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protocol for derivatization of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Protocol for Derivatization of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Chemical Modification of a Key Pharmaceutical Intermediate

This compound is a critical starting material and key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds, including several notable pharmacologically active agents. Its structural backbone is found in anxiolytics, anticonvulsants, and other centrally acting drugs. The primary aromatic amine group (-NH₂) is a versatile functional handle, offering a prime site for chemical modification, or "derivatization."

This guide provides a detailed exploration of robust and reproducible protocols for the derivatization of this aminobenzophenone. The objective of such derivatization is twofold:

  • Analytical Enhancement: To modify the molecule's physicochemical properties (e.g., volatility, polarity, ionization efficiency) for improved detection and quantification by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

  • Analogue Synthesis: To generate a library of novel compounds for structure-activity relationship (SAR) studies, enabling the exploration of new biological activities and the optimization of existing drug candidates.[4]

As a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind procedural choices, provides self-validating checkpoints within each protocol, and is grounded in established chemical principles to ensure both scientific integrity and successful experimental outcomes.

Core Principle: The Reactivity of the Aromatic Amine

The synthetic utility of this compound is dominated by the nucleophilicity of the primary amino group. This group readily participates in a variety of bond-forming reactions, allowing for the strategic introduction of diverse functional groups. This note will detail three fundamental and powerful derivatization strategies: N-Acylation , N-Alkylation , and the advanced Buchwald-Hartwig Amination for C-N cross-coupling.

G cluster_0 General Derivatization Workflow Start (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Reaction Derivatization Reaction (Acylation, Alkylation, etc.) Start->Reaction Reagents Solvent, Base Workup Reaction Quench & Aqueous Work-up Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Characterized Derivative (NMR, MS, IR) Purify->Product

Caption: General experimental workflow for the derivatization of the target compound.

Protocol 1: N-Acylation with Acyl Chlorides

N-acylation is a fundamental and highly reliable method for converting the primary amine into a stable amide. This transformation significantly alters the electronic and steric properties of the molecule, reduces its basicity, and introduces a new substituent. The protocol described here uses acetyl chloride as a model reagent, but it is broadly applicable to other acyl chlorides and anhydrides.

Causality of Experimental Design: The reaction is typically run at a low temperature initially to control the exothermic reaction between the highly reactive acyl chloride and the amine. A tertiary amine base like triethylamine (TEA) is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_acylation N-Acylation Reaction Scheme Reactant Starting Amine + Acetyl Chloride Product N-Acetylated Product (Amide) Reactant->Product Base (TEA) Solvent (DCM) 0°C to RT

Caption: Reaction scheme for the N-Acylation of the starting aminobenzophenone.

Detailed Step-by-Step Protocol: N-Acetylation
  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For creating more complex derivatives, particularly diarylamines, the Buchwald-Hartwig amination is an indispensable tool.[5] This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between the starting amine and an aryl halide.[6]

Causality of Experimental Design: This reaction is highly sensitive to air and moisture. The active catalyst is a Pd(0) species, which is readily oxidized. Therefore, the use of an inert atmosphere (nitrogen or argon) and anhydrous, deoxygenated solvents is critical for success.[7][8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. The choice of phosphine ligand is crucial and often substrate-dependent, with bulky, electron-rich ligands like XPhos or RuPhos generally providing good results for secondary amine formation.[6][9]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd_ox L-Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_amide L-Pd(II)(Ar)(NR'H) pd_ox->pd_amide Amine Coordination & Deprotonation (R'NH₂, Base) pd_amide->pd0 Reductive Elimination product Ar-NR'H pd_amide->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Detailed Step-by-Step Protocol: Buchwald-Hartwig Coupling
  • Inert Atmosphere Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill it with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq) and the aryl halide (e.g., 4-bromotoluene, 1.2 eq).

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe. The final concentration should be around 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired diarylamine product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary Table

The following table summarizes the key parameters for the described derivatization protocols. Researchers should note that reaction times and yields are substrate-dependent and may require optimization.

ParameterProtocol 1: N-AcylationProtocol 3: Buchwald-Hartwig Amination
Primary Reagent Acetyl ChlorideAryl Halide (e.g., 4-bromotoluene)
Catalyst/Ligand N/APd₂(dba)₃ / XPhos
Base Triethylamine (TEA)Sodium tert-butoxide (NaOtBu)
Solvent Dichloromethane (DCM)Toluene (anhydrous, deoxygenated)
Temperature 0 °C to Room Temp.100 - 110 °C
Atmosphere NitrogenNitrogen or Argon
Typical Time 2 - 4 hours12 - 24 hours
Purification Silica Gel ChromatographySilica Gel Chromatography

Troubleshooting and Expert Insights

  • For N-Acylation: If the reaction is sluggish, a more potent acylating agent like an acid anhydride can be used, sometimes with catalytic DMAP. If over-acylation (diacylation) is observed, using exactly 1.0 equivalent of the acylating agent at low temperatures may be necessary.

  • For Buchwald-Hartwig Amination: Low yields are often traced back to impure reagents or insufficient exclusion of oxygen. Ensure the solvent is properly deoxygenated (e.g., by sparging with argon for 30 minutes). The choice of base and ligand can also be critical; if NaOtBu fails, other bases like K₃PO₄ or Cs₂CO₃ can be screened with different ligand systems.

By understanding the principles behind these protocols and adhering to the detailed procedures, researchers can confidently and successfully derivatize this compound for a wide range of applications in drug discovery and analytical science.

References

  • Singh, U. P., & Singh, R. K. (2015). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. [Link]

  • Wang, Q., Zhang, X., & Fan, X. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry. [Link]

  • Asiri, A. M., & Khan, S. A. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Synthetic Communications. [Link]

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Wikipedia. [Link]

  • Tran, P. H., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Piestansky, J., et al. (2019). Scheme of derivatization procedure of three different amino acids. ResearchGate. [Link]

  • Kim, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]

  • Nakashima, K., et al. (2011). Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium. SpringerLink. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. [Link]

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The Versatile Role of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Applications of a Key Building Block

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone, a substituted aminobenzophenone, has emerged as a pivotal precursor in the field of organic synthesis, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural arrangement, featuring a nucleophilic amino group ortho to a ketone, provides a versatile platform for a variety of cyclization strategies. This document serves as a detailed guide, offering in-depth application notes and robust protocols for the utilization of this valuable starting material in the synthesis of medicinally relevant scaffolds, including benzodiazepines, quinazolines, and acridones.

Introduction: A Gateway to Privileged Scaffolds

The significance of this compound lies in its ability to serve as a foundational element for the synthesis of "privileged scaffolds" – molecular frameworks that are known to bind to multiple biological targets. The presence of the pyridine ring, in particular, can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this precursor especially attractive for drug discovery programs. This guide will explore the chemical reactivity of this compound and provide experimentally validated procedures for its conversion into complex molecular architectures.

I. Synthesis of 1,4-Benzodiazepine Derivatives: The Prazepam Analogues

The 1,4-benzodiazepine core is a hallmark of a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. This compound is an excellent starting point for the synthesis of pyridinyl-analogues of these important therapeutic agents, such as prazepam.

Mechanistic Insight: The Gabriel-Colman Rearrangement and Subsequent Alkylation

The synthesis of the benzodiazepine ring from 2-aminobenzophenones typically proceeds through an initial acylation of the amino group, followed by cyclization. The introduction of the N-cyclopropylmethyl group, characteristic of prazepam, is achieved through a subsequent alkylation step. The electron-withdrawing nature of the pyridin-2-yl group can influence the reactivity of the amino group and the subsequent cyclization yields.

Diagram 1: General Synthetic Workflow for Pyridinyl-Prazepam Analogues

A (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone B N-Acylation with Cyclopropanecarbonyl chloride A->B Step 1 C N-(2-(pyridin-2-oyl)-4-chlorophenyl) cyclopropanecarboxamide B->C D Reduction (e.g., with LAH) C->D Step 2 E Cyclopropylmethylamino intermediate D->E F Oxidative Cyclization (e.g., with MnO2) E->F Step 3 G Pyridinyl-Prazepam Analogue F->G

Caption: Synthetic route to Pyridinyl-Prazepam Analogues.

Protocol 1: Synthesis of a Prazepam Analogue

This protocol is adapted from the established synthesis of prazepam, with modifications to account for the pyridinyl moiety.[1]

Step 1: Acylation with Cyclopropanecarbonyl Chloride

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated product.

Step 2: Reduction with Lithium Aluminum Hydride (LAH)

  • In a separate flask, prepare a suspension of LAH (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of the crude N-acylated product from Step 1 in anhydrous THF dropwise to the LAH suspension at 0 °C.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude amino alcohol intermediate.

Step 3: Oxidative Cyclization

  • Dissolve the crude amino alcohol from Step 2 in dichloromethane.

  • Add activated manganese dioxide (5.0 eq) and stir the mixture vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired prazepam analogue.

Reactant Product Yield (%) Reference
2-Amino-5-chlorobenzophenonePrazepamNot specified[1]

II. Construction of Quinazoline and Quinazolinone Scaffolds

Quinazolines and their oxidized counterparts, quinazolinones, are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] this compound provides a direct route to these important scaffolds.

Mechanistic Considerations: Condensation and Oxidative Cyclization

The synthesis of quinazolines from 2-aminobenzophenones typically involves a condensation reaction with an appropriate nitrogen source, such as an amine or ammonia, followed by an oxidative cyclization. The choice of reaction conditions and catalyst can influence the regioselectivity and yield of the final product.

Diagram 2: Quinazoline Synthesis Workflow

A (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone C Condensation A->C B Amine/Ammonia source (e.g., Benzylamine, (NH4)2CO3) B->C D Intermediate C->D E Oxidative Cyclization (e.g., I2, O2) D->E Oxidation F Pyridinyl-Quinazoline E->F

Caption: General workflow for the synthesis of quinazolines.

Protocol 2: Iodine-Catalyzed Synthesis of a Pyridinyl-Quinazoline

This protocol utilizes molecular iodine as a catalyst for the synthesis of quinazolines from 2-aminobenzophenones and benzylamines under solvent-free conditions.[2]

  • In a round-bottom flask, combine this compound (1.0 mmol), benzylamine (1.2 mmol), and iodine (10 mol%).

  • Heat the reaction mixture at 120 °C for 2-4 hours, with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dissolve it in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-phenyl-4-(pyridin-2-yl)quinazoline.

Starting Material Reagents Product Yield (%) Reference
2-AminobenzophenonesBenzylamines, I₂2-Arylquinazolines49-92[2]

III. Synthesis of Acridone Derivatives

Acridones are tricyclic aromatic compounds that have garnered significant interest due to their potential as anticancer and antiviral agents.[4] The synthesis of pyridyl-substituted acridones can be achieved from this compound through an intramolecular cyclization.

Mechanistic Pathway: Intramolecular Cyclodehydration

The formation of the acridone ring from a 2-aminobenzophenone precursor typically involves an intramolecular cyclodehydration reaction, often catalyzed by a strong acid or a transition metal.

Diagram 3: Acridone Synthesis Workflow

A (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone B Intramolecular Cyclization (e.g., Acid-catalyzed) A->B Heat, Acid C Pyridinyl-Acridone B->C

Caption: Synthesis of pyridinyl-acridones.

Protocol 3: Acid-Catalyzed Synthesis of a Pyridinyl-Acridone

This protocol describes a general method for the synthesis of acridones from 2-aminobenzophenones.[4]

  • To a solution of this compound in a high-boiling point solvent such as diphenyl ether, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the crude pyridinyl-acridone.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Starting Material Conditions Product Reference
2-AminobenzophenonesAcid-catalyzed cyclizationAcridones[4]

Conclusion

This compound stands as a testament to the power of well-designed building blocks in organic synthesis. Its strategic placement of functional groups allows for the efficient construction of diverse and medicinally important heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile precursor in their quest for novel therapeutic agents and functional materials.

References

  • Debnath, I., Hazra, S., & Hazra, S. (2023).
  • Wikipedia. (2023). Prazepam. Retrieved from [Link]

  • Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine-catalyzed benzylic sp3 C–H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 29(07), 979-985.
  • Patel, M., & Patel, R. (2016). A review on synthesis of quinazoline derivatives. Journal of Chemical and Pharmaceutical Research, 8(5), 45-53.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. This molecule is a critical precursor for various pharmaceuticals, and its efficient synthesis is paramount.

Overview of Synthetic Challenges

The synthesis of this unsymmetrical diaryl ketone presents several challenges stemming from the electronic properties of its precursors. The primary difficulties include:

  • Lewis Acid Inhibition: The basic nitrogen atoms in both the 4-chloroaniline and the pyridine moieties can complex with and deactivate Lewis acid catalysts, which are often essential for C-C bond formation.[1][2][3]

  • Competing Reactions: The presence of the amino group on the aniline ring can lead to undesired N-acylation instead of the desired C-acylation (Friedel-Crafts) or other side reactions.

  • Reactivity and Selectivity: The pyridine ring's electronics can complicate reactions involving organometallic reagents, and achieving regioselective acylation on the aniline ring requires careful control of conditions.

This guide will address these challenges by exploring the most common synthetic routes and providing detailed troubleshooting for each.

Primary Synthetic Strategies & Troubleshooting

There are two principal strategies for synthesizing the target molecule: the Friedel-Crafts acylation approach and the organometallic/Weinreb amide approach. Each has distinct advantages and associated problems.

Strategy 1: Friedel-Crafts Acylation

This classical approach involves the reaction of a 4-chloroaniline derivative with a picolinoyl (pyridin-2-ylcarbonyl) species, typically catalyzed by a strong Lewis acid like aluminum trichloride (AlCl₃).

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Deprotection P1 Protect Amino Group (e.g., Acetylation) R1 Combine Protected Aniline & Lewis Acid (e.g., AlCl₃) P1->R1 P2 Prepare Picolinoyl Chloride R2 Add Picolinoyl Chloride (Controlled Temperature) P2->R2 R1->R2 R3 Reaction Monitoring (TLC) R2->R3 W1 Quench Reaction (e.g., Ice/HCl) R3->W1 W2 Extract Product W1->W2 W3 Acidic Hydrolysis (Deprotection) W2->W3 W4 Neutralize & Isolate W3->W4

Caption: Workflow for the Friedel-Crafts acylation route.

Q1: My Friedel-Crafts reaction is failing or giving extremely low yields. What is the primary cause?

A1: The most common reason for failure is the direct reaction with unprotected 4-chloroaniline. The basic amino group (-NH₂) forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This deactivates the catalyst and transforms the -NH₂ group into a strongly deactivating -NH₂⁺-AlCl₃ group, shutting down the electrophilic aromatic substitution.

  • Solution: The amino group must be protected before acylation. Converting it to an amide (e.g., an acetamide) is a standard and effective strategy. The amide is less basic, still directs acylation to the ortho position, and can be easily removed post-reaction.

Q2: I'm observing multiple products by TLC/LCMS. What are the likely side products?

A2: Common side products in this reaction include:

  • N-acylated Product: Direct acylation on the nitrogen of the protected amide. This is usually a minor product but can increase with highly reactive acylating agents.

  • Di-acylated Products: Introduction of a second picolinoyl group, although this is less common as the first acylation deactivates the ring.[4]

  • Regioisomers: While the protected amino group is a strong ortho-director, some meta-acylation can occur under harsh conditions (e.g., high temperatures).

  • Starting Materials: Incomplete reaction will leave unreacted protected aniline and picolinoyl chloride (or its hydrolysis product, picolinic acid).

Q3: The reaction stalls and does not proceed to completion. What should I check?

A3:

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents and a fresh, high-quality Lewis acid. Moisture will quench the catalyst.

  • Insufficient Catalyst: The ketone product itself is a Lewis base and can complex with the AlCl₃ catalyst.[4] Therefore, stoichiometric or even excess amounts of the catalyst are often required for the reaction to go to completion.

  • Reaction Temperature: These reactions often require heating. If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress carefully by TLC.

Strategy 2: Weinreb Amide & Organometallic Addition

This modern, highly reliable two-step approach avoids the harsh conditions and catalyst issues of the Friedel-Crafts reaction.[5][6] It involves:

  • Formation of a 2-pyridyl Weinreb amide (N-methoxy-N-methylpicolinamide).

  • Reaction of the Weinreb amide with an organometallic reagent derived from 4-chloroaniline (e.g., a Grignard or organolithium reagent).

The key advantage is the stability of the tetrahedral intermediate formed during the addition, which prevents the common over-addition problem seen with other acyl acceptors like esters.[6][7][8]

cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Organometallic Addition start Start Synthesis S1_check Check Picolinic Acid Purity start->S1_check S1_react Couple with N,O-dimethylhydroxylamine (e.g., using CDI, EDC) S1_check->S1_react Purity OK S1_purify Purify Weinreb Amide S1_react->S1_purify S2_prep Prepare 2-amino-5-chlorophenyl Grignard or Organolithium S1_purify->S2_prep S2_react Add Weinreb Amide at Low Temperature S2_prep->S2_react S2_check Low Yield or Stalled? S2_check->S2_prep Yes: Check Grignard Formation/Activity S2_workup Aqueous Workup S2_check->S2_workup No S2_react->S2_check end Final Product S2_workup->end

Caption: Troubleshooting workflow for the Weinreb amide synthesis route.

Q1: I am having trouble forming the Grignard reagent from 2-bromo-4-chloroaniline. What are some tips?

A1: Grignard formation can be notoriously tricky.

  • Anhydrous Conditions: Absolute exclusion of water is critical. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous ether or THF.[9]

  • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate it by adding a small crystal of iodine (the color should dissipate upon initiation), 1,2-dibromoethane, or by mechanically crushing the turnings in the flask.[9]

  • Initiation: Add only a small amount of your halide to the magnesium first. Wait for signs of reaction (slight bubbling, heat, color change) before beginning the slow, dropwise addition of the rest of the halide solution. Do not add the entire solution at once.

Q2: The reaction of my Grignard reagent with the Weinreb amide is giving a low yield of the ketone. What could be the issue?

A2:

  • Grignard Titration: You may be overestimating the concentration of your Grignard reagent. It is best practice to titrate a small aliquot before the main reaction to determine the exact molarity.

  • Wurtz Coupling: A major side reaction, especially with aryl bromides, is homocoupling of the Grignard reagent.[9] This can be minimized by keeping the concentration of the aryl halide low during Grignard formation (i.e., slow addition).

  • Reaction with Amino Group: The free amino group is acidic and will react with one equivalent of the Grignard reagent. You must use at least two equivalents of the Grignard reagent: one to deprotonate the amine, and the second to react with the Weinreb amide. Alternatively, protect the amine (e.g., as a silyl ether) before forming the Grignard.

Q3: Can I use an organolithium reagent instead of a Grignard?

A3: Yes, an organolithium reagent, typically formed by halogen-metal exchange (e.g., using n-BuLi or t-BuLi) on 2-bromo-4-chloroaniline, is a viable alternative. Organolithium reagents are often more reactive than Grignards, which can be an advantage but may also lead to more side reactions if not controlled properly. The reaction must be performed at very low temperatures (e.g., -78 °C).

Data Summary & Recommended Conditions

The following table summarizes typical reaction conditions for the key synthetic steps. These should be considered starting points for optimization.

ParameterFriedel-Crafts AcylationWeinreb Amide Synthesis
Aniline Substrate N-(4-chlorophenyl)acetamide2-bromo-4-chloroaniline
Pyridine Substrate Picolinoyl chlorideN-methoxy-N-methylpicolinamide
Key Reagent AlCl₃ (1.1 - 2.5 equiv.)Isopropylmagnesium chloride or n-BuLi
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Tetrahydrofuran (THF), Diethyl Ether
Temperature 0 °C to Reflux-78 °C to Room Temperature
Key Advantage Uses cheaper starting materialsHigh selectivity, mild conditions, avoids over-addition
Primary Challenge Catalyst deactivation, harsh conditionsRequires organometallic reagents, strict anhydrous technique

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation (via Protected Amine)

Step A: Protection of 4-chloroaniline

  • Dissolve 4-chloroaniline (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-(4-chlorophenyl)acetamide.

Step B: Acylation and Deprotection

  • To a flame-dried flask under Argon, add N-(4-chlorophenyl)acetamide (1.0 eq) and dichloroethane.

  • Cool to 0 °C and add aluminum trichloride (2.2 eq) portion-wise, keeping the temperature below 10 °C.

  • Add picolinoyl chloride (1.1 eq) dropwise.

  • Heat the reaction to 80 °C and reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Heat the resulting mixture to reflux for 2-4 hours to effect deprotection.

  • Cool to room temperature and neutralize with aqueous NaOH until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or isopropanol for purification.

Protocol 2: Weinreb Amide Route

Step A: Synthesis of N-methoxy-N-methylpicolinamide

  • Combine picolinic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and EDC (1.5 eq) in dichloromethane.

  • Add triethylamine (3.0 eq) and stir at room temperature overnight.

  • Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the Weinreb amide.

Step B: Grignard Reaction and Ketone Formation

  • Prepare the Grignard reagent from 2-bromo-4-chloroaniline (2.2 eq) and magnesium (2.5 eq) in anhydrous THF.

  • In a separate flame-dried flask, dissolve the Weinreb amide (1.0 eq) from Step A in anhydrous THF.

  • Cool the Weinreb amide solution to 0 °C.

  • Slowly add the prepared Grignard reagent dropwise via cannula.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Vertex AI Search Result[1],[2],[3],

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

  • Vertex AI Search Result[5],[6],[7],[8]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[10],[11],[12]

  • Earley, J. V.; Gilman, N. W. Synth. Commun.1985 , 15 (14), 1271–1276. [Link]

  • Comins, D. L.; Dehghani, A. Org. Synth.1997 , 74, 77. [Link]

Sources

Technical Support Center: Synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired Product

Probable Cause 1: Incomplete Friedel-Crafts Acylation. The primary synthetic route to this compound often involves a Friedel-Crafts acylation reaction.[1][2] Incomplete reaction is a frequent cause of low yields. This can be due to insufficient catalyst activity, suboptimal reaction temperature, or insufficient reaction time.

Solution:

  • Catalyst Choice and Stoichiometry: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required in stoichiometric amounts. This is because both the starting aniline derivative and the resulting aminoketone product can form complexes with the catalyst, rendering it inactive.[3] Ensure the AlCl₃ is fresh and anhydrous, as moisture will deactivate it.

  • Temperature Control: The initial complex formation between the acylating agent (e.g., picolinoyl chloride) and the Lewis acid is exothermic and should be performed at a low temperature (0-5 °C) to prevent degradation. Subsequently, the reaction with the 4-chloroaniline derivative may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.

  • Reagent Purity: Ensure the purity of the starting materials, 4-chloroaniline and picolinoyl chloride. Impurities can interfere with the reaction.

Probable Cause 2: Side Reactions of the Amino Group. The free amino group on the 4-chloroaniline is a nucleophile and can react with the acylating agent. It can also be protonated by the strong acids used, deactivating the aromatic ring towards electrophilic substitution.[4]

Solution:

  • Protecting Group Strategy: While not always necessary, protection of the amino group (e.g., as an amide) prior to acylation can prevent these side reactions. However, this adds extra steps to the synthesis (protection and deprotection).

  • Reaction Conditions Optimization: Careful control of reagent addition and temperature can minimize side reactions. Adding the aniline derivative slowly to the pre-formed acylium ion complex can favor acylation at the aromatic ring over N-acylation.

Issue 2: Presence of Significant Impurities in the Crude Product

Probable Cause 1: Formation of Di-acylated Byproducts. Although the product of a Friedel-Crafts acylation is generally deactivated towards further substitution, under harsh conditions, a second acyl group can be introduced onto the aromatic ring.[3]

Solution:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of the acylating agent to the aniline substrate.

  • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to stop it once the starting material is consumed and before significant amounts of di-acylated products are formed.

Probable Cause 2: Isomeric Impurities. The acylation of 4-chloroaniline is directed by the amino group, which is strongly ortho-directing. However, a small amount of the para-acylated isomer might form, though in this specific case the para position is blocked by the chloro substituent. More likely are impurities arising from the starting materials. For example, if the 2-aminopyridine used to make the picolinoyl chloride contains isomers, this will lead to isomeric ketone products.

Solution:

  • Starting Material Purity: Use highly pure starting materials. Analyze the purity of 4-chloroaniline and picolinoyl chloride by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.

  • Purification: Effective purification techniques are crucial. Column chromatography is often effective at separating isomeric impurities.[5] Recrystallization can also be used if the solubility differences between the desired product and the impurities are significant.[6]

Issue 3: Dark-colored Reaction Mixture and Product

Probable Cause: Decomposition and Formation of Colored Impurities. Friedel-Crafts reactions can be sensitive, and overheating or exposure to air and moisture can lead to the decomposition of reagents and products, resulting in the formation of colored, often polymeric, impurities.[5]

Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Maintain the recommended temperature profile throughout the reaction. Avoid excessive heating.

  • Purification with Activated Carbon: During workup, a treatment with activated carbon can be effective in adsorbing colored impurities.[5] This is typically done by adding a small amount of activated carbon to a solution of the crude product, stirring for a period, and then filtering it off.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds via electrophilic aromatic substitution. The mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the picolinoyl chloride, making the carbonyl carbon more electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion.[1]

  • Electrophilic Attack: The electron-rich 4-chloroaniline ring attacks the acylium ion. The amino group is a strong activating and ortho-directing group, so the attack occurs at the position ortho to the amino group.

  • Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the aromatic ring, yielding the final product.

Q2: Why is the amino group ortho-directing?

A2: The amino group is an activating group because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack at these sites.

Q3: Are there alternative synthetic routes that avoid Friedel-Crafts acylation?

A3: Yes, alternative methods exist, though they may be more complex. One approach could involve a Suzuki or other cross-coupling reaction. For instance, a suitably protected 2-amino-5-chlorophenylboronic acid could be coupled with a 2-acylpyridine derivative. Another route could involve the oxidation of a precursor like (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanol. A patented method describes the oxidation of 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine to the corresponding ketone.[7]

III. Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 4-Chloroaniline

  • Picolinoyl chloride hydrochloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of picolinoyl chloride hydrochloride (1.0 equivalent) in anhydrous DCM to the AlCl₃ suspension while maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Slowly add a solution of 4-chloroaniline (1.0 equivalent) in anhydrous DCM to the reaction mixture, again keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C).

  • Monitor the reaction progress by TLC or HPLC until the 4-chloroaniline is consumed.

  • Cool the reaction mixture to 0 °C and quench by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low Product YieldIncomplete reactionEnsure anhydrous conditions, use fresh AlCl₃, optimize reaction time and temperature.
Side reactions of the amino groupSlow addition of reagents at low temperature.
Presence of ImpuritiesDi-acylationUse 1:1 stoichiometry of acylating agent to substrate.
Isomeric impuritiesUse high-purity starting materials; purify by column chromatography.
Dark-colored ProductDecompositionRun the reaction under an inert atmosphere; avoid overheating.
Colored impuritiesTreat the crude product solution with activated carbon before final workup.

IV. Visual Guides

Diagram 1: Synthetic Pathway and Key Side Reaction

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reaction cluster_logic Process Control A 4-Chloroaniline C (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone A->C AlCl3, DCM D N-acylated byproduct A->D Side Reaction B Picolinoyl Chloride B->C B->D Control Control Temperature & Stoichiometry Control->C Favors Control->D Minimizes

Caption: Main synthesis and a common N-acylation side reaction.

Diagram 2: Troubleshooting Workflow

G Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Incomplete_Rxn Incomplete Reaction - Check Catalyst - Optimize Time/Temp Check_Yield->Incomplete_Rxn Yes Impure_Product Impure Product? Check_Yield->Impure_Product No Retry Re-evaluate & Retry Incomplete_Rxn->Retry Purify Purification Strategy - Column Chromatography - Recrystallization Impure_Product->Purify Yes Color_Issue Dark Color? Impure_Product->Color_Issue No Isomers Isomeric Impurities - Check Starting Materials Purify->Isomers Isomers->Retry Decomposition Decomposition - Use Inert Gas - Activated Carbon Color_Issue->Decomposition Yes End Successful Synthesis Color_Issue->End No Decomposition->Retry

Sources

Technical Support Center: Purification of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the technical support center for (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone (CAS No. 1830-42-8).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this critical intermediate. As a precursor in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. For related aminobenzophenones, common impurities arise from starting materials and side reactions.[3] Expect to encounter:

  • Unreacted Starting Materials: Such as 2-amino-5-chloropyridine or related organometallic reagents.

  • Over-acylated or Di-acylated Products: Introduction of a second acyl group can occur under harsh conditions, though it's less common.[3]

  • Regioisomers: Acylation or coupling at an incorrect position on either aromatic ring.

  • Hydrolyzed Reagents: Benzoic acid derivatives if moisture is present during a Friedel-Crafts type reaction.

  • Products of Over-reduction: If the synthesis involves reduction of an isoxazole or nitro group, the ketone carbonyl can be partially or fully reduced to a secondary alcohol, especially under harsh conditions.[3]

Q2: My purified product is a persistent yellow or brownish color. Is this normal?

A2: The pure compound is typically a yellow crystalline solid.[4] However, an intense yellow, orange, or brown color often indicates the presence of trace impurities, possibly oxidation byproducts or residual reaction chromophores. The aminobenzophenone structure is susceptible to air oxidation, which can form highly colored impurities over time. Storing the compound under an inert atmosphere (Nitrogen or Argon) and in the dark is recommended.[5]

Q3: What is the best first-pass technique to purify the crude product?

A3: For a first-pass purification, a well-chosen recrystallization is often the most efficient method for removing the bulk of impurities and isolating a crystalline product, assuming your crude material is at least 80-90% pure. If the crude product is an oil or contains a complex mixture of impurities, flash column chromatography is the recommended starting point.

Q4: How can I reliably assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates like this one.[6] A reverse-phase method (using a C18 column) coupled with a UV detector is highly effective. Other valuable techniques include:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying structurally related impurities.

  • LC-MS: Provides molecular weight information, which is invaluable for identifying unknown impurities.[6]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. For the related 2-Amino-5-chlorobenzophenone, the melting point is 96-98 °C.[4]

Section 2: In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter during purification.

Problem 1: Low recovery after recrystallization.
Potential Cause Scientific Explanation & Solution
Incorrect Solvent System The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Solution: Perform a systematic solvent screen. Test solubility in small vials with solvents like ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/heptane.[7]
Using Too Much Solvent Excess solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing yield. Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. Avoid adding a large excess.
Cooling Too Rapidly Rapid cooling (e.g., crashing the flask in an ice bath) leads to the formation of very small crystals or an amorphous powder that traps impurities and is difficult to filter. Solution: Allow the solution to cool slowly to room temperature first, then move it to a 0-4 °C refrigerator. This promotes the growth of larger, purer crystals.
Product is an Oil The compound may have a melting point lower than the boiling point of the solvent, or significant impurities are depressing the melting point. Solution: Try a lower-boiling point solvent system. If it still oils out, switch to chromatography or try adding a seed crystal to induce crystallization.
Problem 2: Product streaks or "tails" badly during silica gel column chromatography.

This is a classic problem when purifying basic compounds on acidic silica gel.

Potential Cause Scientific Explanation & Solution
Strong Analyte-Stationary Phase Interaction Both the aniline amino group and the pyridine nitrogen are basic. They can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and acid-base interactions. This causes the compound to "stick" to the column and elute slowly and asymmetrically (tailing).
Solution: Eluent Modification The most effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete for the acidic sites on the silica, allowing your product to elute symmetrically.Recommendation: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Hexane/Ethyl Acetate). Always perform a small-scale TLC analysis with the modified eluent first to confirm the desired separation.
Troubleshooting Workflow: Purification Strategy

The following diagram outlines a logical workflow for tackling the purification of this compound.

G start Start: Crude Product assess Assess Crude Purity (TLC, ¹H NMR) start->assess decision Crude Purity >85% & Crystalline? assess->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Flash Column Chromatography decision->chromatography No check_purity Check Purity (HPLC, NMR) recrystallize->check_purity tailing Product Tailing on TLC? chromatography->tailing final_product Final Pure Product check_purity->final_product tailing->check_purity No add_base Add 1% Et₃N or 0.5% NH₄OH to Eluent tailing->add_base Yes add_base->check_purity

Caption: Decision workflow for purifying the target compound.

Section 3: Experimental Protocols

Protocol 1: Flash Column Chromatography (with basic modifier)

This protocol is designed to mitigate peak tailing associated with basic amines on silica gel.

  • Slurry Preparation: Dry-load the crude product for best results. In a round-bottom flask, dissolve your crude material in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded silica to the top of the packed column.

  • Elution:

    • Eluent System: Start with a non-polar mixture like Hexane/Ethyl Acetate (e.g., 9:1) and gradually increase the polarity.

    • Modifier: Crucially, add 1% triethylamine (Et₃N) to your premixed mobile phase solvents. For example, for 1 L of 80:20 Hexane:EtOAc, you would use 800 mL Hexane, 200 mL EtOAc, and 10 mL Et₃N.

    • Gradient: Run the column using a step or linear gradient of increasing ethyl acetate concentration. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with dichloromethane or redissolved in a suitable solvent and washed with water.

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying a solid product.

  • Solvent Selection: In a test tube, add ~50 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid is suspended. Heat the mixture with stirring. If the solid dissolves completely, it is a potential candidate solvent.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (charcoal), keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

This is a representative method for purity analysis.[6]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for small organic molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a mass-spec compatible modifier that helps protonate silanols and improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common organic solvent for reverse-phase HPLC.
Gradient 5% B to 95% B over 15 minA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.[6]
Detection UV at 254 nmBenzophenones strongly absorb UV light, making this a sensitive detection wavelength.[6]
Injection Volume 10 µLStandard injection volume.[6]
Sample Prep ~1 mg/mL in Acetonitrile/Water (1:1)Ensure the sample is fully dissolved to prevent column clogging.

References

  • BenchChem. (n.d.). Common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Organic Syntheses. (n.d.). 2-aminobenzophenone.
  • Appchem. (n.d.). This compound | 1830-42-8.
  • SIELC Technologies. (2018). Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone.
  • BLDpharm. (n.d.). 1830-42-8|this compound.
  • Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound.
  • ChemicalBook. (2025). 2-Amino-5-chlorobenzophenone.

Sources

Technical Support Center: Optimization of Reaction Conditions for (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during the synthesis of this key chemical intermediate.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation of 4-chloroaniline with 2-picolinoyl chloride (or a related pyridine-2-carbonyl source) and observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: This is a common and significant challenge in this synthesis. The primary culprit is the deactivation of the Lewis acid catalyst by the basic amino group of 4-chloroaniline.[1][2] The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid (e.g., AlCl₃), forming a stable complex that deactivates the aromatic ring, rendering it less susceptible to electrophilic acylation.[1][2]

Potential Causes & Step-by-Step Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Deactivation The basic amino group of the aniline starting material complexes with and deactivates the Lewis acid catalyst.[1][2][3]1. Protect the Amino Group: The most effective solution is to protect the amino group before acylation. Acetylation to form N-(4-chlorophenyl)acetamide is a common and effective method.[1][2][3] The resulting acetamido group is less basic and does not significantly interfere with the catalyst. The acetyl group can be removed later via hydrolysis.[1][2] 2. Select an Appropriate Protecting Group: While acetylation is common, other protecting groups like tosyl may also be considered depending on the overall synthetic strategy.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the catalyst complexes with the ketone product, rendering it inactive.[2]1. Ensure Stoichiometric Amounts: Use at least one equivalent of the Lewis acid catalyst relative to the limiting reagent.[1][2] 2. Gradual Addition: Add the catalyst portion-wise to control the initial exothermic reaction.
Moisture Contamination The presence of moisture will hydrolyze both the Lewis acid catalyst and the acylating agent, leading to reaction failure.[1][3]1. Anhydrous Conditions: Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Fresh Reagents: Use a fresh, unopened container of the anhydrous Lewis acid.[4]
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures.1. Controlled Heating: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually warm to room temperature or heat to reflux, monitoring progress by Thin Layer Chromatography (TLC).[1][4]
Issue 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side products, and how can I minimize their formation?

Answer: The formation of side products is a common issue, often stemming from the reaction conditions and the nature of the starting materials.

Common Side Products and Mitigation Strategies:

Side Product Cause Prevention and Minimization
Di-acylated Products A second acyl group is introduced onto the aromatic ring, particularly with highly activated rings or harsh reaction conditions.[1]1. Control Stoichiometry: Use a stoichiometric amount of the acylating agent.[1] 2. Moderate Temperatures: Avoid excessively high reaction temperatures.[1]
Regioisomers Acylation occurs at positions other than the desired ortho- position to the amino group.[1]1. Protecting Group Strategy: Protecting the amino group enhances the ortho-directing effect.[1] 2. Optimize Conditions: Fine-tune the reaction temperature and choice of Lewis acid.
Over-chlorination If the synthesis involves chlorination of 2-aminopyridine, the formation of di-chloro species like 2-amino-3,5-dichloropyridine can occur.[5]1. Slow Addition of Chlorinating Agent: Prevents a buildup of excess chlorinating agent.[5] 2. Control Reaction Time: Avoid prolonged reaction times which can favor over-chlorination.[5]
Unreacted Starting Materials Incomplete reactions will leave starting materials in the crude product.[1]1. Monitor Reaction Progress: Use TLC to ensure the reaction goes to completion. 2. Optimize Reaction Time and Temperature: Increase the reaction time or temperature as needed.
Issue 3: Difficulties in Product Purification

Question: How can I effectively purify the crude this compound?

Answer: Purification can be challenging due to the presence of structurally similar impurities and the polar nature of the product.

Recommended Purification Techniques:

Method Protocol Tips and Considerations
Recrystallization This is a common and effective method for purifying the final product.[1]1. Solvent Selection: Ethanol is a frequently used solvent for recrystallization.[1] Experiment with solvent systems like ethanol/water or isopropanol. 2. Decolorization: Use activated carbon during recrystallization to remove colored impurities.[1]
Column Chromatography Useful for separating the desired product from closely related impurities.[1]1. Stationary Phase: Silica gel is the standard choice. 2. Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity can be adjusted based on TLC analysis.
Acid-Base Extraction This can be used to remove non-basic or weakly basic impurities.1. Dissolve: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). 2. Extract: Wash with a dilute acid solution (e.g., 1M HCl) to protonate the amino group and the pyridine nitrogen, moving the product to the aqueous layer. 3. Neutralize and Back-Extract: Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the product, which can then be filtered or back-extracted into an organic solvent.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound and related aminobenzophenones?

A1: The most prevalent methods include:

  • Friedel-Crafts Acylation: This involves the reaction of a substituted aniline (like 4-chloroaniline) with a benzoyl chloride derivative (like 2-picolinoyl chloride) in the presence of a Lewis acid catalyst.[2][6][7][8] This is a widely used and versatile method.

  • Reduction of Isoxazole Precursors: This involves the synthesis of a substituted isoxazole followed by its reduction to the target aminobenzophenone.[1][4] This method can be economical and suitable for large-scale production.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura coupling can be employed to form the carbon-carbon bond between the two aromatic rings.[2][7]

Q2: Why is it necessary to protect the amino group in the Friedel-Crafts acylation?

A2: The amino group (-NH₂) is a Lewis base due to the lone pair of electrons on the nitrogen atom.[2] This lone pair reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[2] This complex deactivates the aromatic ring, making it resistant to the desired electrophilic aromatic substitution.[2] By protecting the amino group, typically as an amide, its basicity is reduced, preventing this deactivation and allowing the acylation to proceed.[2]

Q3: What are some alternative Lewis acid catalysts to Aluminum Chloride (AlCl₃)?

A3: While AlCl₃ is a powerful and common Lewis acid, others can be used and may offer advantages in certain situations:

  • Zinc Chloride (ZnCl₂): A milder Lewis acid that can be effective, particularly when dehydrated.[3][9]

  • Iron (III) Chloride (FeCl₃): An inexpensive and common alternative.[9]

  • Metal Triflates (e.g., Copper Triflate): Known to be effective and potentially reusable catalysts.[9]

  • Zeolites: Solid acid catalysts that can simplify workup and reduce waste.[9]

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Specific hazards include:

  • Corrosive Reagents: Lewis acids like AlCl₃ and acyl chlorides are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: Reactions requiring anhydrous conditions should be set up carefully to exclude moisture, which can cause vigorous reactions and reduce yields.

  • Solvents: Use appropriate solvents and be aware of their flammability and toxicity.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis via Friedel-Crafts Acylation (with Amino Group Protection)

This protocol outlines the key steps for the synthesis of this compound using a protection-acylation-deprotection strategy.

Step 1: Protection of 4-Chloroaniline (Acetylation)

  • In a reaction vessel, dissolve 4-chloroaniline in acetic anhydride.

  • Gently heat the mixture to facilitate the reaction, monitoring by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath to precipitate the N-(4-chlorophenyl)acetamide product.

  • Filter the solid, wash with cold water, and dry.

Step 2: Friedel-Crafts Acylation

  • In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Cool the suspension to 0-5 °C.

  • Add 2-picolinoyl chloride dropwise to the suspension.

  • Add N-(4-chlorophenyl)acetamide from Step 1 portion-wise, maintaining the temperature below 10 °C.[1]

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.[1]

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1]

  • Separate the organic layer, wash with water, dilute sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acylated product.[1]

Step 3: Deprotection of the Acetyl Group

  • Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.[1]

  • Heat the mixture to reflux for 2-4 hours until deprotection is complete (monitored by TLC).[1]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.[1]

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection & Purification Start 4-Chloroaniline Protect Acetylation (Acetic Anhydride) Start->Protect Protected N-(4-chlorophenyl)acetamide Protect->Protected Acylation Friedel-Crafts Acylation (2-Picolinoyl Chloride, AlCl3) Protected->Acylation Acylated Crude Acylated Product Acylation->Acylated Deprotect Hydrolysis (HCl, Ethanol) Acylated->Deprotect Product (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Deprotect->Product Purify Purification (Recrystallization/ Chromatography) Product->Purify Final Pure Product Purify->Final

Caption: A three-step workflow for the synthesis of the target compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_Catalyst Is the amino group protected? Start->Check_Catalyst Check_Conditions Are reaction conditions anhydrous? Check_Catalyst->Check_Conditions Yes Sol_Protect Protect the amino group (e.g., acetylation). Check_Catalyst->Sol_Protect No Check_Stoichiometry Is catalyst amount stoichiometric? Check_Conditions->Check_Stoichiometry Yes Sol_Anhydrous Use dry glassware/solvents and fresh anhydrous catalyst. Check_Conditions->Sol_Anhydrous No Check_Temp Is temperature optimized? Check_Stoichiometry->Check_Temp Yes Sol_Stoichiometry Use at least 1 equivalent of Lewis acid. Check_Stoichiometry->Sol_Stoichiometry No Sol_Temp Monitor by TLC while gradually increasing temperature. Check_Temp->Sol_Temp No

Caption: A decision tree for troubleshooting low-yield reactions.

IV. References

  • BenchChem. (2025). Common side products in the synthesis of 2-Amino-5-chlorobenzophenone. Retrieved from

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from

  • BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from

  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine. Retrieved from

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone. Retrieved from

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones. Retrieved from

  • PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from

  • PMC PubMed Central. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from

Sources

Technical Support Center: (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. This molecule is a critical intermediate in the development of various pharmaceutical compounds, making its purity paramount for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic outcomes. We will move beyond simple procedural lists to explore the chemical reasoning behind impurity formation and the strategies for their mitigation.

Section 1: Synthesis Overview & Common Challenges

The synthesis of 2-aminobenzophenone derivatives like this compound typically follows one of two primary strategies: Friedel-Crafts acylation or metal-mediated cross-coupling reactions.[1][2] Each approach, while effective, presents a unique profile of potential process-related impurities.

  • Friedel-Crafts Acylation Pathway: This classic method involves the acylation of a substituted aniline with a pyridinecarbonyl derivative. To prevent self-reaction and direct the acylation correctly, the amino group of the aniline must first be protected (e.g., as a tosylamide). The key steps are protection, Friedel-Crafts acylation, and deprotection.[3][4] Vigorous reaction conditions are often required, which can lead to by-product formation.[1]

  • Organometallic Cross-Coupling Pathway: This modern approach often involves the reaction of a Grignard or organolithium reagent derived from a halopyridine (e.g., 2-bromopyridine) with a 2-aminobenzonitrile or other activated benzoic acid derivative.[1] This method can offer good yields in a single step from the nitrile but requires careful handling of air- and moisture-sensitive organometallic reagents.[4]

The primary challenge in any synthesis is achieving high purity. Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. This guide will help you identify and address these common hurdles.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis and purification workflows.

Q1: My initial HPLC analysis shows several unexpected peaks. What are the most likely impurities and where do they come from?

This is the most common issue. Impurities can be categorized by their origin, which helps in diagnosing the root cause.

  • Starting Material-Related Impurities:

    • Unreacted Starting Materials: The most straightforward impurities are the materials you began with, such as 2-bromopyridine, 2-amino-5-chlorobenzonitrile, or protected 4-chloroaniline. Their presence indicates an incomplete reaction.[5]

    • Isomeric Contaminants: Commercial starting materials may contain isomers. For example, your 2-bromopyridine might contain small amounts of 3- or 4-bromopyridine. This can lead to the formation of isomeric products, such as (2-amino-5-chlorophenyl)(pyridin-3-yl)methanone, which can be very difficult to separate from the desired product.[5][6]

  • Process-Related Impurities (By-products):

    • Homocoupling Products: In organometallic routes, the Grignard or organolithium reagent can couple with itself. For instance, using 2-lithiopyridine (from 2-bromopyridine) can generate 2,2'-bipyridine as a by-product.

    • Over-Acylation Products: In the Friedel-Crafts pathway, if the amino group is not adequately protected, acylation can occur on the nitrogen atom, leading to amide by-products.

    • Hydrolysis Products: If using a nitrile precursor (2-amino-5-chlorobenzonitrile), incomplete reaction or exposure to acidic/basic conditions during workup can lead to hydrolysis, forming 2-amino-5-chlorobenzamide or 2-amino-5-chlorobenzoic acid.

  • Degradation Products:

    • Oxidation: The 2-amino group is susceptible to oxidation, which can occur during the reaction or upon prolonged exposure to air and light.[5] These oxidized species are often highly colored, leading to yellow or brown products.

The diagram below illustrates the formation of these impurities from a common organometallic synthetic route.

G cluster_start cluster_react SM1 2-Bromopyridine Impurity2 2,2'-Bipyridine (Homocoupling) SM1->Impurity2 Side Reaction Reaction Reaction Mixture SM1->Reaction 1. n-BuLi SM2 2-Amino-5-chlorobenzonitrile Impurity3 2-Amino-5-chlorobenzamide (Hydrolysis) SM2->Impurity3 Side Reaction (H₂O) SM2->Reaction Product (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Impurity4 Oxidation Products Product->Impurity4 Degradation (Air/Light) Impurity1 Unreacted Starting Materials Start Starting Materials Reaction->Product 2. Workup Reaction->Impurity1 Incomplete Reaction G A Crude Product Sample B Dissolve in Diluent (~1 mg/mL) A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Acquire Chromatogram (Gradient Elution) D->E F Integrate Peaks & Calculate Area % E->F G Assess Peak Purity (if DAD is available) F->G G Start Purity Issue Identified Cause What is the likely cause? Start->Cause Incomplete Incomplete Reaction (Unreacted SMs) Cause->Incomplete High levels of starting materials SideProduct Side Products or Degradation Cause->SideProduct Unknown peaks or product discoloration Optimize Optimize Reaction: - Time / Temp - Stoichiometry - Reagent Quality Incomplete->Optimize Purify Improve Purification: - Recrystallization - Column Chromatography - Activated Carbon SideProduct->Purify

Sources

Technical Support Center: Degradation Pathways of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the degradation pathways of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and investigate its stability, ensuring the integrity of your research and development programs.

Introduction to this compound Stability

This compound, a key intermediate in pharmaceutical synthesis, possesses a unique chemical architecture comprising an aminobenzophenone core linked to a pyridine ring. This structure presents several potential sites for degradation under various environmental and physiological conditions. Understanding these degradation pathways is critical for establishing the compound's stability profile, identifying potential impurities, and developing robust analytical methods. This guide will delve into the likely hydrolytic, oxidative, photolytic, thermal, and enzymatic degradation pathways, offering insights into the experimental design and troubleshooting of common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: Based on its chemical structure, the primary degradation pathways of concern are hydrolysis, oxidation, and photolysis. The ester-like linkage of the methanone, the electron-rich amino group, and the aromatic rings are all susceptible to degradation under specific conditions. Thermal degradation should also be considered, especially if the compound is subjected to high temperatures during manufacturing or storage. In a biological context, enzymatic degradation, particularly reduction of the ketone and hydroxylation of the aromatic rings, is also a significant pathway.

Q2: What are the likely degradation products I might observe?

A2: While specific degradation products will depend on the stress conditions, you can anticipate the following:

  • Hydrolysis: Cleavage of the methanone bond, leading to the formation of 2-amino-5-chlorobenzoic acid and 2-aminopyridine.

  • Oxidation: Oxidation of the amino group to a nitroso or nitro group, or hydroxylation of the aromatic rings.

  • Photodegradation: Similar to other benzophenones, photolytic cleavage or rearrangement reactions are possible, potentially leading to the formation of radical species and subsequent complex degradation products.

  • Enzymatic Degradation: Reduction of the carbonyl group to a secondary alcohol is a common metabolic pathway for benzophenones. Hydroxylation of the phenyl or pyridinyl ring is also likely.

Q3: How can I set up a forced degradation study for this compound?

A3: A forced degradation study is essential to understand the stability of the molecule under stress conditions.[1][2][3][4] A typical study would involve exposing a solution of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature significantly above the expected storage temperature (e.g., 80°C).

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method.

Troubleshooting Experimental and Analytical Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the investigation of this compound degradation.

HPLC Analysis

Q: I am observing peak tailing for the parent compound and its degradants. What could be the cause and how can I fix it?

A: Peak tailing is a common issue, especially with basic compounds like aromatic amines on silica-based columns.

  • Potential Causes:

    • Secondary Interactions: The basic amino group can interact with acidic silanol groups on the stationary phase.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Inappropriate Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups. Alternatively, use a mobile phase with a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) to ensure the amino group is fully protonated.

    • Use a Different Column: Consider using a column with end-capping or a base-deactivated stationary phase. A C18 column is a good starting point.[5][6]

    • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to check for column overload.

    • Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume.

Q: I am seeing ghost peaks in my chromatogram. What is their origin?

A: Ghost peaks are extraneous peaks that can appear in a chromatogram and are not part of the sample.

  • Potential Causes:

    • Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.

    • Sample Degradation in the Autosampler: The compound may be degrading in the sample vial before injection.

    • Bleed from the Column: The stationary phase may be degrading and eluting from the column.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. If so, the issue is likely with the mobile phase or the system.

    • Use Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents.

    • Clean the System: Flush the injector and the entire system with a strong solvent.

    • Use a Needle Wash: Program a needle wash with a strong, non-interfering solvent in your autosampler sequence.

    • Check Sample Stability: Prepare a fresh sample and inject it immediately to see if the ghost peaks are reduced.

Mass Spectrometry (MS) Analysis

Q: I am having trouble getting a good signal for my compound in ESI-MS. What should I check?

A: Poor signal intensity in electrospray ionization mass spectrometry (ESI-MS) can be due to several factors.

  • Potential Causes:

    • Suboptimal Ionization: The compound may not be ionizing efficiently in the chosen mode (positive or negative).

    • Ion Suppression: Matrix components or high salt concentrations in the sample can suppress the ionization of the analyte.

    • Incorrect MS Parameters: The ion source and mass analyzer settings may not be optimized.

  • Troubleshooting Steps:

    • Optimize Ionization Mode: Given the presence of the basic amino and pyridine groups, positive ion mode (ESI+) is expected to be more sensitive.

    • Optimize Mobile Phase: Ensure the mobile phase is compatible with ESI-MS. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphate. The addition of a small amount of formic acid (0.1%) to the mobile phase can enhance protonation and improve the signal in positive mode.

    • Sample Clean-up: If ion suppression is suspected, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.

    • Tune the Instrument: Infuse a standard solution of your compound directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, and gas flows.

Q: How can I interpret the mass spectrum of this compound and its degradation products, especially with the chlorine atom?

A: The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum.

  • Key Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This means that any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the peak at the lower m/z (containing ³⁵Cl) being about three times more intense than the peak at the higher m/z (containing ³⁷Cl).

  • Expected Fragmentation:

    • Molecular Ion: You should observe a strong protonated molecular ion [M+H]⁺.

    • Loss of Small Molecules: Look for fragments corresponding to the loss of CO (28 Da) or H₂O (18 Da).

    • Cleavage of the Methanone Bridge: Expect to see fragments corresponding to the benzoyl cation ([C₆H₄(Cl)NH₂CO]⁺) and the pyridinyl cation ([C₅H₄N]⁺).

Proposed Degradation Pathways and Experimental Workflows

Hydrolytic Degradation Pathway

Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the ketone linkage.

G parent This compound acid 2-Amino-5-chlorobenzoic Acid parent->acid H+ or OH- / H2O (Hydrolysis) pyridine 2-Aminopyridine parent->pyridine H+ or OH- / H2O (Hydrolysis)

Caption: Proposed hydrolytic degradation pathway.

Experimental Protocol: Monitoring Hydrolytic Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C for acidic and room temperature for basic conditions).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before analysis.

  • HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating HPLC method coupled with a UV detector and a mass spectrometer to identify and quantify the parent compound and any degradation products.

Oxidative Degradation Pathway

The primary amine is a likely site for oxidation.

G parent This compound nitroso (2-Nitroso-5-chlorophenyl)(pyridin-2-yl)methanone parent->nitroso [O] (e.g., H2O2) nitro (2-Nitro-5-chlorophenyl)(pyridin-2-yl)methanone nitroso->nitro [O]

Caption: Proposed oxidative degradation pathway.

Experimental Protocol: Monitoring Oxidative Degradation

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Condition: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~1 mg/mL.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples directly by HPLC-UV/MS.

Data Summary Table

The following table provides a template for summarizing the results from a forced degradation study.

Stress ConditionIncubation Time (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
0.1 M HCl, 60°C010000
88510 (2-Amino-5-chlorobenzoic Acid)5 (2-Aminopyridine)
24602515
0.1 M NaOH, RT010000
89073
2475187
3% H₂O₂, RT010000
8955 (Nitroso-derivative)0
2488102 (Nitro-derivative)

Concluding Remarks

The stability of this compound is a multifaceted issue that requires a systematic and scientifically grounded approach. This technical support guide provides a framework for understanding its potential degradation pathways and for troubleshooting common experimental challenges. By applying the principles and protocols outlined herein, researchers can effectively characterize the stability of this important pharmaceutical intermediate, leading to the development of safe and effective drug products.

References

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). [Link]

  • National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. [Link]

  • National Institute of Standards and Technology. (n.d.). Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. [Link]

  • SciSpace. (2001). Pharmaceutical impurities--a mini-review. [Link]

  • National Institutes of Health. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • National Institutes of Health. (2022). Enzymatic pyridine aromatization during thiopeptide biosynthesis. [Link]

  • ResearchGate. (n.d.). Enzymatic Pyridine Aromatization during Thiopeptide Biosynthesis. [Link]

  • National Institutes of Health. (2022). Enzymatic Pyridine Aromatization during Thiopeptide Biosynthesis. [Link]

  • Appchem. (n.d.). This compound | 1830-42-8. [Link]

  • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][7][8]diazepines. IV. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone (CAS No. 1830-42-8). This guide provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges commonly encountered with this compound. Our aim is to equip you with the scientific rationale and practical protocols to ensure the success of your experiments.

Understanding the Molecule: The Root of Solubility Issues

This compound is a benzophenone derivative with a molecular structure that presents a classic solubility challenge. Its aromatic rings contribute to its hydrophobicity, making it poorly soluble in aqueous solutions. However, the presence of two key functional groups, an amino group on the phenyl ring and a nitrogen atom in the pyridine ring, provides opportunities to manipulate its solubility through pH adjustment.

  • The pyridine nitrogen is the more basic site, with an estimated pKa of its conjugate acid around 6.86 (based on 2-aminopyridine)[1][2]. This means that in acidic conditions (pH < 6.86), the pyridine ring will be protonated, forming a more water-soluble cationic species.

  • The aromatic amino group is significantly less basic due to the electron-withdrawing effect of the chloro-substituent and the phenyl ring. Its estimated pKa is in the range of 3.88 to 4.15 (based on 4-chloroaniline)[3][4].

This significant difference in basicity is the key to controlling the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: This is a common issue due to the compound's low intrinsic aqueous solubility. At neutral pH, the molecule is in its non-ionized, hydrophobic form. To achieve dissolution in aqueous media, you will likely need to adjust the pH or use co-solvents.

Q2: I've tried dissolving the compound in DMSO first, but it precipitates when I add it to my aqueous buffer. What should I do?

A2: This phenomenon, known as "crashing out," occurs when the concentration of the organic co-solvent (in this case, DMSO) is not high enough in the final solution to maintain the solubility of the compound. While DMSO is a good initial solvent, you may need to consider a final DMSO concentration that is compatible with your experimental system or explore other solubilization strategies outlined in the troubleshooting guide below.

Q3: What is the best organic solvent to dissolve this compound?

A3: Based on the properties of similar benzophenone compounds, it is expected to be soluble in a range of organic solvents.[5][6][7] The choice of solvent will depend on the requirements of your experiment.

Q4: How does pH affect the solubility of this compound?

A4: The pH of the solution plays a critical role. As the pH drops below the pKa of the pyridine nitrogen (approximately 6.86), the compound becomes protonated and its solubility in water is expected to increase significantly. Conversely, at neutral or basic pH, it will be in its less soluble, neutral form.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides practical, step-by-step protocols to overcome common solubility challenges. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your system to pH changes or organic co-solvents.

Method 1: pH-Mediated Solubilization (for Aqueous Buffers)

This is the preferred method for preparing aqueous stock solutions when the experimental conditions can tolerate a slightly acidic pH.

Protocol:

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a small amount of your target aqueous buffer (e.g., PBS, TRIS) to the solid compound to create a suspension.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. Monitor the pH of the solution.

  • Dissolution: Continue adding the acid until the compound fully dissolves. The pH at which dissolution occurs should be below the estimated pKa of the pyridine nitrogen (~6.86).

  • Final Volume Adjustment: Once the compound is dissolved, add the remaining buffer to reach the desired final volume.

  • pH Readjustment (Optional and with Caution): If your experiment requires a pH closer to neutral, you can carefully add a dilute base (e.g., 0.1 M NaOH) dropwise while vigorously stirring. Be aware that as you approach the pKa, the compound may begin to precipitate. It is crucial to determine the highest tolerable pH for your desired concentration.

Method 2: Co-Solvent System (for Stock Solutions)

This method is suitable for preparing concentrated stock solutions that will be further diluted into the final experimental medium.

Protocol:

  • Select a Co-Solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solvating power. Other options include ethanol, methanol, or acetone, depending on experimental compatibility.

  • Dissolution: Add the selected co-solvent to the weighed compound and vortex or sonicate until fully dissolved.

  • Dilution into Aqueous Medium: When preparing your working solution, add the co-solvent stock solution dropwise to your stirred aqueous buffer. The final concentration of the co-solvent should be kept as low as possible to avoid affecting your experimental system. It is recommended to keep the final co-solvent concentration below 1% (v/v) for many biological assays, though this is system-dependent.

Solubility Summary Table

The following table provides an estimated solubility profile of this compound in common solvents. These are qualitative estimates based on the properties of structurally similar compounds and should be experimentally verified.

SolventEstimated SolubilityNotes
Water (pH 7)Poorly SolubleThe compound is in its neutral, hydrophobic form.
Water (pH < 6)SolubleProtonation of the pyridine nitrogen increases aqueous solubility.
DMSOSolubleA good choice for preparing concentrated stock solutions.
EthanolSolubleMay be used as a co-solvent.
MethanolSolubleAnother potential co-solvent.
AcetoneSolubleUseful for non-biological applications.[5]
ChloroformSolubleA common solvent for organic synthesis.[5]
BenzeneSolubleUsed in some synthetic procedures.[5]

Visualizing the Strategy: Decision-Making Workflows

The following diagrams illustrate the logical steps for addressing solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound aqueous_medium Is the final medium aqueous? start->aqueous_medium organic_solvent Use appropriate organic solvent (e.g., Toluene, Dichloromethane) aqueous_medium->organic_solvent No ph_compatible Is an acidic pH compatible with the experiment? aqueous_medium->ph_compatible Yes use_ph_method Use pH-mediated solubilization (Method 1) ph_compatible->use_ph_method Yes co_solvent_compatible Is a co-solvent (e.g., DMSO, Ethanol) compatible? ph_compatible->co_solvent_compatible No use_co_solvent Use a co-solvent system (Method 2) co_solvent_compatible->use_co_solvent Yes reassess Re-evaluate experimental design or consider formulation strategies co_solvent_compatible->reassess No

Caption: Decision workflow for selecting a solubilization method.

pH_Dependent_Solubility pH_2 2 pH_4 4 pH_6 6.86 (pKa) pH_8 8 pH_10 10 Sol_Low Low Sol_High High Neutral Neutral Form Lower Aqueous Solubility Protonated Protonated Form (Cationic) Higher Aqueous Solubility

Caption: pH-dependent solubility of the compound.

References

  • 2-Aminopyridine. PubChem. [Link]

  • Predicting Solubility. Rowan Scientific. [Link]

  • BENZOPHENONE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

  • Benzophenone. Solubility of Things. [Link]

  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • pKa values. Stenutz. [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora. [Link]

  • Benzophenone. Wikipedia. [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ResearchGate. [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. American Chemical Society. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]

  • How do I dissolve 4-aminobenzophenone in an aqueous solution?. ResearchGate. [Link]

  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • 2-aminobenzophenone. Organic Syntheses. [Link]

  • Method for the preparation of 2-aminobenzophenones.

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preventing byproduct formation in (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.

Introduction

This compound is a critical starting material in the synthesis of several pharmacologically important compounds, most notably as a precursor to 1,4-benzodiazepines like Delorazepam. The primary transformation this molecule undergoes is a cyclocondensation reaction, typically with a glycine equivalent or a haloacetyl halide, to construct the seven-membered diazepine ring. While seemingly straightforward, this process can be plagued by several side reactions leading to a range of impurities that can complicate purification and reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating the formation of these common byproducts.

Troubleshooting Guide & FAQs

FAQ 1: My reaction to form the benzodiazepine ring is showing a significant amount of unreacted this compound. What is causing this and how can I improve the conversion?

Root Cause Analysis:

Incomplete conversion is a common issue and can stem from several factors related to the initial N-acylation of the aniline nitrogen, which is the first step in the cyclization sequence. The nucleophilicity of the 2-amino group is reduced by the electron-withdrawing effect of the pyridin-2-yl-carbonyl moiety.

  • Insufficient Acylating Agent Activity: The reactivity of the acylating agent is paramount. For instance, if you are using a glycine ester directly, the reaction may be slow. More reactive species like chloroacetyl chloride are often employed to ensure efficient acylation.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. The initial acylation may be sluggish at room temperature, requiring heating to proceed at a reasonable rate. However, excessive heat can promote side reactions.

  • Base Selection: The choice and stoichiometry of the base are crucial. A base is often required to neutralize the HCl generated when using acyl chlorides. An inappropriate base or insufficient amount can stall the reaction.

Troubleshooting Protocol:

  • Activate the Acylating Species: If using an amino acid ester, consider converting it to a more reactive form. For example, the use of coupling agents or conversion to an acid chloride can enhance reactivity. When using chloroacetyl chloride, ensure it is of high purity and free from hydrolysis.

  • Optimize Temperature and Time: Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, and reflux) to find the optimal balance between reaction rate and byproduct formation.

  • Strategic Use of Base: When using chloroacetyl chloride, a non-nucleophilic base like pyridine or triethylamine is often used as a solvent and acid scavenger. Ensure at least a stoichiometric amount is used. For cyclization of the intermediate haloacetamide, a stronger base may be required.

Experimental Protocol: Improved N-Acylation

  • Materials: this compound, chloroacetyl chloride, dry toluene, pyridine.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in dry toluene.

    • Add pyridine (1.2 equivalents) to the solution.

    • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dry toluene dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, the reaction can be worked up or the intermediate can be taken directly to the cyclization step.

FAQ 2: I am observing a significant byproduct with a mass corresponding to a dimer of my glycine derivative. How can I prevent this?

Root Cause Analysis:

The formation of a dimer of the glycine derivative points towards the self-condensation of the amino acid synthon to form a 2,5-diketopiperazine (DKP). This is a well-known side reaction, especially when activating amino acids for amide bond formation.

  • Reaction Conditions Favoring Self-Condensation: High concentrations of the activated amino acid derivative, elevated temperatures, and certain bases can promote the formation of DKPs.

  • Slow Reaction with the Aminobenzophenone: If the rate of reaction between the activated glycine derivative and the this compound is slow, the activated glycine has more opportunity to react with itself.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Rate: Use only a slight excess of the glycine derivative (e.g., 1.1-1.2 equivalents). Add the activated glycine derivative slowly to the solution of the aminobenzophenone to maintain a low concentration of the self-reacting species.

  • Optimize Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of dimerization.

  • Choice of Activating Agent: The choice of activating agent for the glycine can influence the extent of DKP formation. Experiment with different coupling agents if you are using a protected glycine.

Illustrative Workflow for Minimizing Dimerization:

cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction Monitoring & Control cluster_3 Desired Outcome A Dissolve Aminobenzophenone C Slowly add Glycine Derivative to Aminobenzophenone Solution A->C B Prepare Activated Glycine Derivative B->C D Maintain Low Temperature C->D E Monitor by TLC/LC-MS D->E F Maximized Yield of N-Acylated Product E->F

Caption: Workflow for minimizing diketopiperazine formation.

FAQ 3: My final product is contaminated with a quinazoline-related impurity. What is the origin of this byproduct?

Root Cause Analysis:

The formation of quinazoline or quinazolinone byproducts suggests an alternative cyclization pathway. This can occur from the N-acylated intermediate or from the starting aminobenzophenone itself under certain conditions. For example, reaction with a one-carbon source (like formaldehyde, which can be a hidden impurity) or rearrangement of an intermediate can lead to a six-membered quinazoline ring instead of the desired seven-membered diazepine ring. One study identified the formation of a quinazoline-2-carbaldehyde from a benzodiazepine under reflux in toluene.[1]

Troubleshooting Protocol:

  • Strict Control of Reagents and Solvents: Ensure the purity of all starting materials and solvents. Avoid sources of potential one-carbon electrophiles.

  • Temperature Management: High temperatures can favor rearrangement and alternative cyclization pathways. Conduct the reaction at the lowest effective temperature.

  • Atmosphere Control: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can sometimes lead to rearranged products.

FAQ 4: After workup, I am isolating the hydrolyzed ring-opened product instead of the benzodiazepine. How can I prevent this?

Root Cause Analysis:

The seven-membered benzodiazepine ring, and particularly the imine bond within it, can be susceptible to hydrolysis under acidic or basic conditions, especially during aqueous workup.

  • Acidic Hydrolysis: Using strong acids during workup to neutralize the reaction mixture can lead to the hydrolysis of the imine functionality, cleaving the diazepine ring.

  • Basic Hydrolysis: Similarly, strong bases can promote hydrolysis of the amide bond in the diazepine ring.

Troubleshooting Protocol:

  • Mild Workup Conditions:

    • Use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture instead of strong bases like NaOH.

    • If an acidic wash is necessary, use a dilute solution of a weak acid like acetic acid or a buffered solution.

  • Minimize Contact Time with Aqueous Phases: Perform extractions quickly and avoid prolonged stirring of the organic layer with aqueous solutions.

  • Anhydrous Workup: If possible, consider an anhydrous workup. This could involve filtering the reaction mixture to remove any precipitated salts and then removing the solvent under reduced pressure. The crude product can then be purified by chromatography or recrystallization.

Reaction Parameters for Stability:

ParameterCondition to AvoidRecommended ConditionRationale
Workup pH Strong Acid (pH < 3) or Strong Base (pH > 11)Neutral to slightly basic (pH 7-9)Minimizes hydrolysis of the imine and amide functionalities in the benzodiazepine ring.
Temperature High temperatures during aqueous workupRoom temperature or below (ice bath)Reduces the rate of hydrolysis.
Contact Time Prolonged exposure to aqueous layersRapid extraction and separationLimits the time for hydrolysis to occur.

Mechanistic Insight: Benzodiazepine Formation and Key Side Reaction

cluster_glycine Glycine Derivative Self-Condensation A This compound B N-Acylated Intermediate A->B + Glycine Derivative D Unreacted Starting Material A->D Incomplete Reaction B->A Hydrolysis C Benzodiazepine Product B->C Intramolecular Cyclization F Hydrolyzed Product (Ring-Opened) C->F Hydrolysis (Workup) E Diketopiperazine (from Glycine Dimerization) G->E

Caption: Key reaction pathways in benzodiazepine synthesis.

References

  • Journal of Pharmaceutical Research, 2023, 22(4), 10305.
  • Modified Synthesis And Characterization Of Benzodiazepines Compounds. (n.d.). Retrieved from [Link]

  • Macromolecular M

Sources

Technical Support Center: Catalyst Selection for (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical aspects of catalyst selection and troubleshoot common issues encountered during this synthetic process. Our approach is rooted in established chemical principles and practical, field-proven insights to ensure the success of your experiments.

I. Understanding the Core Chemistry: The Friedel-Crafts Acylation

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. This classic and versatile method is a cornerstone of organic synthesis for creating carbon-carbon bonds and introducing an acyl group to an aromatic ring.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst is employed to generate a highly reactive acylium ion from an acyl halide.[2] This electrophile then attacks the electron-rich aromatic ring, leading to the formation of the desired ketone.[3][4]

The General Mechanism

The Friedel-Crafts acylation can be broken down into the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acyl chloride (in this case, 2-picolinoyl chloride) to form a highly electrophilic acylium ion.[3][5]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-chloroaniline attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[4]

  • Deprotonation and Catalyst Regeneration: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3][6]

dot graph "Friedel_Crafts_Acylation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; "Acyl_Chloride" [label="2-Picolinoyl Chloride"]; "Aromatic_Ring" [label="4-Chloroaniline"]; "Lewis_Acid" [label="Lewis Acid (e.g., AlCl₃)", fillcolor="#FBBC05"]; }

subgraph "cluster_intermediates" { label="Intermediates"; bgcolor="#E6F4EA"; "Acylium_Ion" [label="Acylium Ion\n(Electrophile)", shape=ellipse]; "Sigma_Complex" [label="Sigma Complex\n(Carbocation Intermediate)", shape=diamond]; }

subgraph "cluster_product" { label="Product"; bgcolor="#FCE8E6"; "Ketone_Product" [label="(2-Amino-5-chlorophenyl)\n(pyridin-2-yl)methanone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Acyl_Chloride" -> "Acylium_Ion" [label=" + Lewis Acid"]; "Aromatic_Ring" -> "Sigma_Complex" [label=" + Acylium Ion\n(Electrophilic Attack)"]; "Acylium_Ion" -> "Sigma_Complex"; "Sigma_Complex" -> "Ketone_Product" [label=" Deprotonation\n(Catalyst Regeneration)"]; } caption: "General workflow of Friedel-Crafts Acylation."

II. Catalyst Selection: A Critical Choice

The choice of catalyst is paramount to the success of the Friedel-Crafts acylation. While traditional Lewis acids are effective, they come with their own set of challenges. Understanding the pros and cons of each will enable you to make an informed decision for your specific experimental needs.

Catalyst TypeExamplesAdvantagesDisadvantages
Traditional Lewis Acids AlCl₃, FeCl₃, ZnCl₂, TiCl₄High reactivity, readily available, well-established protocols.[1]Moisture sensitive, often required in stoichiometric amounts, can lead to side reactions, harsh reaction conditions, and generate hazardous waste.[6][7]
"Greener" Catalysts Zeolites, Lanthanide Triflates, Zinc Oxide (ZnO)Milder reaction conditions, potential for recyclability, environmentally friendly, improved selectivity.[8][9]May have lower reactivity with deactivated substrates, can be more expensive, may require optimization of reaction conditions.[8]
Brønsted Acids Trifluoromethanesulfonic acid (triflic acid)Effective for moderately deactivated rings.[10]Can be highly corrosive, may require specialized handling procedures.
Metal- and Halogen-Free Methanesulfonic anhydride (MSAA)Minimal waste, avoids metallic and halogenated byproducts.[11]May still require stoichiometric amounts.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is not producing the desired product, or the yield is very low. What are the likely causes?

A: Low yields in Friedel-Crafts acylation can often be traced back to a few key factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[7] Any water in your solvent, glassware, or starting materials will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents.

  • Deactivated Aromatic Ring: The amino group on 4-chloroaniline can act as a Lewis base and coordinate with the Lewis acid catalyst. This deactivates the aromatic ring, making it less nucleophilic and hindering the electrophilic substitution.[12]

    • Solution: Protect the amino group, for instance as an acetamide, before performing the acylation. This will prevent catalyst deactivation and favor the desired ortho-acylation.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[6][13]

    • Solution: For this reason, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst, not just a catalytic amount.[6][7]

Issue 2: Formation of Multiple Products

Q: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are they, and how can I avoid them?

A: The formation of multiple products is a common challenge. Here are some likely culprits:

  • Di-acylation: Although the acyl group is deactivating, preventing a second acylation, highly reactive starting materials or harsh reaction conditions can sometimes lead to the introduction of a second acyl group.[5][12]

    • Solution: Use stoichiometric amounts of the acylating agent and maintain moderate reaction temperatures.

  • Regioisomers: While the amino group (or its protected form) directs acylation to the ortho position, some acylation may occur at the meta position.[12]

    • Solution: Protecting the amino group generally enhances ortho-selectivity. Careful control of reaction temperature can also influence the regioselectivity.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

    • Solution: Monitor the reaction progress by TLC. If the reaction stalls, consider incrementally increasing the temperature or reaction time.[7]

dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Start" [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Catalyst" [label="Is the Catalyst Active?", shape=diamond]; "Check_Substrate" [label="Is the Aromatic Ring Activated?", shape=diamond]; "Check_Stoichiometry" [label="Is Catalyst Stoichiometry Correct?", shape=diamond]; "Solution_Anhydrous" [label="Use Anhydrous Conditions\n & Fresh Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solution_Protecting_Group" [label="Protect the Amino Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solution_Stoichiometric" [label="Use Stoichiometric Amount\n of Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Check_Catalyst"; "Check_Catalyst" -> "Solution_Anhydrous" [label="No"]; "Check_Catalyst" -> "Check_Substrate" [label="Yes"]; "Check_Substrate" -> "Solution_Protecting_Group" [label="No"]; "Check_Substrate" -> "Check_Stoichiometry" [label="Yes"]; "Check_Stoichiometry" -> "Solution_Stoichiometric" [label="No"]; "Check_Stoichiometry" -> "End" [label="Yes"]; "Solution_Anhydrous" -> "End"; "Solution_Protecting_Group" -> "End"; "Solution_Stoichiometric" -> "End"; } caption: "Troubleshooting workflow for low reaction yield."

Frequently Asked Questions (FAQs)

Q1: Can I use carboxylic acids directly for this acylation instead of acyl chlorides?

A1: Yes, it is possible to use carboxylic acids as the acylating agent, often in the presence of a Brønsted acid catalyst or with reagents like methanesulfonic anhydride.[9][11] This approach can be "greener" as it avoids the use of halogenated reagents.

Q2: Are there any specific safety precautions I should take when running this reaction?

A2: Absolutely. You will be working with corrosive and moisture-sensitive reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.[7]

  • Proper Handling of Reagents: 2-Picolinoyl chloride hydrochloride and Lewis acids like AlCl₃ are corrosive and moisture-sensitive.[16][17][18] Handle them in a fume hood and avoid inhalation of dust or vapors.

  • Quenching: The reaction work-up, which typically involves quenching with ice and acid, can be highly exothermic. Perform this step slowly and with caution in an ice bath.[10]

IV. Experimental Protocol: A Validated Starting Point

This protocol provides a detailed methodology for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents:
  • 4-Chloroaniline (or its N-acetylated derivative)

  • 2-Picolinoyl chloride hydrochloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:
  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Under a positive flow of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 - 1.5 equivalents).

    • Add anhydrous DCM to the flask to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Reactants:

    • Dissolve 2-picolinoyl chloride hydrochloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Dissolve 4-chloroaniline (or its protected form) (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • If necessary, gently heat the reaction mixture to reflux to drive it to completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

V. References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Nandi, P. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Retrieved from [Link]

  • Acids Supplier. (2025). What are the safety precautions when handling acids? Retrieved from [Link]

  • Quora. (2024). What are at least 8 pre-cautions when handling acids? Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

Sources

reaction monitoring techniques for (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this synthesis. Our goal is to empower you with the scientific understanding and practical guidance necessary to navigate the complexities of this reaction and achieve consistent, high-quality results.

The synthesis of this compound, a key intermediate in pharmaceutical development, typically proceeds via a Friedel-Crafts acylation or a related coupling reaction. While theoretically straightforward, the presence of two basic nitrogen atoms (the aniline amine and the pyridine nitrogen) presents unique challenges, primarily related to catalyst activity and reaction selectivity. This guide will address these challenges head-on, providing you with the expertise to monitor your reaction effectively and troubleshoot any issues that may arise.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during the synthesis of this compound. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.

Problem 1: Low or No Product Formation

Symptom: TLC or HPLC analysis of the reaction mixture shows predominantly unreacted starting materials (e.g., 4-chloroaniline and picolinoyl chloride or its derivatives).

Potential Causes & Solutions:

  • Cause A: Lewis Acid Catalyst Deactivation. The free amino group of 4-chloroaniline and the nitrogen of the pyridine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.[1] A stoichiometric amount, or even an excess, of the catalyst is often necessary to overcome this.[2]

    • Solution:

      • Increase Catalyst Stoichiometry: Incrementally increase the molar equivalents of the Lewis acid. Start with at least 2.5-3.0 equivalents and adjust as needed based on reaction monitoring.

      • Protect the Amino Group: Consider protecting the amino group of 4-chloroaniline as an amide (e.g., acetanilide) before the acylation reaction. The protecting group can be removed in a subsequent step.

      • Choice of Lewis Acid: Experiment with different Lewis acids. While AlCl₃ is common, other catalysts like Ga(OTf)₃ have shown efficacy in acylating aniline derivatives.

  • Cause B: Insufficient Reaction Temperature or Time. The reaction may be kinetically slow under the current conditions.

    • Solution:

      • Gradual Temperature Increase: Cautiously increase the reaction temperature in 5-10°C increments, monitoring for product formation and any increase in side products by TLC or HPLC.

      • Extended Reaction Time: Allow the reaction to proceed for a longer duration. Take aliquots at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction time.

  • Cause C: Poor Quality of Reagents or Solvents. Moisture in the reaction can quench the Lewis acid catalyst.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use High-Purity, Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Verify Reagent Quality: Use freshly opened or properly stored reagents.

Problem 2: Formation of Multiple Products (Poor Selectivity)

Symptom: TLC or HPLC analysis shows multiple spots/peaks in addition to the starting materials and the desired product.

Potential Causes & Solutions:

  • Cause A: Polysubstitution. The initial product, this compound, may undergo further acylation. However, this is less likely as the ketone product is deactivating.[2]

    • Solution:

      • Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aniline derivative.

      • Reverse Addition: Add the aniline derivative slowly to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the activated aniline.

  • Cause B: Isomeric Products. Acylation may occur at different positions on the 4-chloroaniline ring.

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the acylation.

      • Choice of Catalyst: The nature of the Lewis acid can influence the isomeric distribution of the product. Experiment with different catalysts to find the one that provides the best selectivity.

  • Cause C: Side Reactions involving the Pyridine Ring. The Lewis acid can coordinate to the pyridine nitrogen, potentially leading to undesired side reactions.

    • Solution:

      • Protecting Group Strategy: While more complex, protection of the pyridine nitrogen could be considered if other strategies fail.

      • Alternative Synthetic Routes: Explore alternative synthetic pathways that do not involve a Friedel-Crafts acylation, such as a Suzuki or other cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction?

A1: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC is a quick and convenient method for qualitative monitoring. A good starting mobile phase is a mixture of hexane and ethyl acetate.[3] You can adjust the ratio to achieve good separation of your starting materials and product.

  • HPLC provides quantitative data on the consumption of starting materials and the formation of the product and any impurities. A reverse-phase C18 column is a good starting point.

Q2: I see a new, very polar spot on my TLC that doesn't move from the baseline. What could it be?

A2: This is likely a salt formed from the reaction of your amino-containing compounds with the acid generated during the reaction (e.g., HCl if using an acyl chloride) or with the Lewis acid itself. This can often be resolved during the aqueous workup.

Q3: What is a typical work-up procedure for this type of Friedel-Crafts reaction?

A3: A standard work-up involves carefully quenching the reaction mixture with ice-cold water or dilute acid to decompose the Lewis acid-ketone complex.[4] The product can then be extracted into an organic solvent. The organic layer should be washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash.

Q4: How can I best purify the final product?

A4: Column chromatography is a common and effective method for purifying this compound.[5][6]

  • Stationary Phase: Silica gel is a standard choice.

  • Mobile Phase: A gradient of hexane and ethyl acetate is often effective. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. For basic compounds like this, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing on the silica gel column.[7]

Q5: My final product is colored. How can I decolorize it?

A5: Colored impurities can sometimes be removed by recrystallization with the addition of activated carbon. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. Filter the hot solution to remove the carbon and allow the filtrate to cool and crystallize.

Detailed Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line about 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the mixture on the starting line. Also, spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 7:3 hexane:ethyl acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm).

  • Interpretation: Compare the Rƒ values of the spots in the reaction mixture to those of the starting materials to assess the progress of the reaction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting point. Method development and validation are necessary for specific applications.[8][9][10]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
ParameterRecommended Condition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Note: This method is suitable for volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile impurities.[11][12]

Visualizations

Reaction Pathway and Monitoring Workflow

G cluster_0 Synthesis cluster_1 Reaction Monitoring cluster_2 Work-up & Purification 4-Chloroaniline 4-Chloroaniline Reaction_Vessel Reaction Vessel (Anhydrous Conditions) 4-Chloroaniline->Reaction_Vessel Picolinoyl_Chloride Picolinoyl Chloride Picolinoyl_Chloride->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_Vessel TLC TLC Reaction_Vessel->TLC In-process checks HPLC HPLC Reaction_Vessel->HPLC Quantitative Analysis Decision Reaction Complete? TLC->Decision Qualitative Assessment HPLC->Decision GC_MS GC-MS Decision->Reaction_Vessel No (Continue Reaction) Quench Aqueous Work-up (Quench) Decision->Quench Yes Extraction Extraction Quench->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Final_Product (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Column_Chromatography->Final_Product Final_Product->HPLC Purity Check Final_Product->GC_MS Impurity Profile

Caption: Workflow for the synthesis and monitoring of this compound.

Troubleshooting Logic Diagram

G Start Start Low_Yield Low or No Product Start->Low_Yield Catalyst_Issue Increase Catalyst Stoichiometry Protect Amine Group Change Lewis Acid Low_Yield->Catalyst_Issue Yes Multiple_Products Multiple Products Low_Yield->Multiple_Products No Conditions_Issue Increase Temperature/Time Catalyst_Issue->Conditions_Issue Reagent_Issue Use Anhydrous Reagents/Solvents Conditions_Issue->Reagent_Issue Selectivity_Issue Control Stoichiometry Lower Temperature Reverse Addition Multiple_Products->Selectivity_Issue Yes Final_Purity_OK Product Purity Acceptable? Multiple_Products->Final_Purity_OK No Selectivity_Issue->Final_Purity_OK Purification_Issue Optimize Column Chromatography (e.g., add base to mobile phase) Recrystallize with Charcoal End End Purification_Issue->End Final_Purity_OK->Purification_Issue No Final_Purity_OK->End Yes

Caption: Decision-making flowchart for troubleshooting common synthesis issues.

References

  • BenchChem. (2025). GC-MS Analysis of 3-Acetylbenzophenone and its Synthetic Byproducts.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

  • Wu, H., Sumita, A., Otani, Y., & Ohwada, T. (2022). Friedel-Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry, 87(22), 15224–15249. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • IPL.org. (n.d.). Friedel Crafts Acylation Lab Report. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
  • Ahmed, N., & Shamsabadi, A. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21893–21900. [Link]

  • SIELC Technologies. (n.d.). Separation of Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Identifying Impurities in 3-Methylbenzophenone.
  • Wallace, O. B. (2009). Friedel-Crafts Acylation with Amides. Organic letters, 11(19), 4342–4344. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Anand, R., Singh, M., & Ghosal, A. (2000). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. Journal of chromatography. B, Biomedical sciences and applications, 749(1), 139–144. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 27(6), 844–851. [Link]

  • Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]

  • Stack Exchange. (2016, June 29). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). World Journal of Pharmaceutical Research, 9(14), 1166-1184.
  • Friedel-Crafts Acylation MECHANISM. (2017, December 7). YouTube. Retrieved from [Link]

  • Friedel-Crafts Acetylation. (2020, May 13). YouTube. Retrieved from [Link]

  • Novasep. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Kobayashi, S., et al. (2000).
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols.
  • Ohwada, T., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(21), 5084.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013, July 2). Dublin City University. Retrieved from [Link]

  • Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1415–1423.
  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 437–443.

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a key intermediate in the synthesis of various pharmaceuticals, including sedative and anxiolytic agents. The efficient and scalable synthesis of this molecule is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most plausible synthetic routes to this target molecule, offering insights into the experimental choices, potential challenges, and expected outcomes of each pathway.

Introduction

The synthesis of 2-aminobenzophenones is a well-established area of organic chemistry, driven by their importance as precursors to 1,4-benzodiazepines and other biologically active heterocyclic compounds. The target molecule, this compound, presents a unique synthetic challenge due to the presence of three key functional groups: a primary aromatic amine, a halogenated benzene ring, and a pyridine moiety. The choice of synthetic strategy must carefully consider the reactivity and compatibility of these groups. This guide will explore three primary synthetic strategies: Friedel-Crafts Acylation, Suzuki-Miyaura Coupling, and a Grignard Reagent-based approach.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[1] In the context of synthesizing this compound, this would involve the reaction of a 4-chloroaniline derivative with a pyridine-2-carbonyl derivative in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

A plausible Friedel-Crafts approach would involve the acylation of N-acetyl-4-chloroaniline with picolinoyl chloride, followed by deprotection of the acetyl group. The acetylation of the starting aniline is crucial to prevent the Lewis acid from coordinating with the lone pair of the amino group, which would deactivate the ring towards electrophilic substitution.

Friedel-Crafts Acylation 4-Chloroaniline 4-Chloroaniline N-Acetyl-4-chloroaniline N-Acetyl-4-chloroaniline 4-Chloroaniline->N-Acetyl-4-chloroaniline Acetic Anhydride Intermediate_1 Intermediate_1 N-Acetyl-4-chloroaniline->Intermediate_1 Picolinoyl Chloride, AlCl3 This compound This compound Intermediate_1->this compound Acidic or Basic Hydrolysis

Caption: Proposed Friedel-Crafts Acylation Pathway.

Experimental Protocol (Hypothetical)
  • Acetylation of 4-Chloroaniline: 4-Chloroaniline is reacted with acetic anhydride in a suitable solvent to afford N-acetyl-4-chloroaniline.

  • Friedel-Crafts Acylation: N-acetyl-4-chloroaniline is dissolved in a non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) and cooled. A stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), is added. Picolinoyl chloride is then added dropwise. The reaction is stirred at room temperature or heated to drive the reaction to completion.

  • Hydrolysis: The resulting N-acetylated product is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group, yielding the final product.

Discussion of Route 1

Advantages:

  • Directness: This route offers a relatively direct method for constructing the benzophenone core.

  • Cost-Effectiveness: The starting materials and reagents are generally commercially available and relatively inexpensive.

Challenges:

  • Harsh Conditions: Friedel-Crafts acylations often require stoichiometric amounts of strong Lewis acids and can involve high reaction temperatures, which may not be compatible with sensitive functional groups.[2]

  • Regioselectivity: While the amino (or acetamido) group is an ortho,para-director, the chlorine atom is also an ortho,para-director, potentially leading to a mixture of regioisomers. However, the directing effect of the acetamido group is generally stronger.

  • Amine Reactivity: The free amino group in the starting material can react with the Lewis acid, deactivating the aromatic ring and preventing the desired acylation.[1] This necessitates a protection-deprotection sequence, adding to the step count and potentially reducing the overall yield. A synthesis of the regioisomeric (2-amino-5-chlorophenyl)-4-pyridinylmethanone from 4-cyanopyridine and 4-chloroaniline using aluminum trichloride and boron trichloride has been reported, suggesting that direct acylation without protection might be possible under specific conditions, though likely with lower yields.[3]

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This approach offers milder reaction conditions and greater functional group tolerance compared to the Friedel-Crafts acylation.

Proposed Synthetic Pathway

A Suzuki-Miyaura coupling strategy could involve the reaction of a 2-pyridylboronic acid derivative with a 2-amino-5-chlorobenzoyl derivative, or vice versa. A plausible route would be the coupling of 2-pyridylboronic acid with 2-amino-5-chlorobenzoyl chloride.

Suzuki-Miyaura Coupling 2-Amino-5-chlorobenzoic acid 2-Amino-5-chlorobenzoic acid 2-Amino-5-chlorobenzoyl chloride 2-Amino-5-chlorobenzoyl chloride 2-Amino-5-chlorobenzoic acid->2-Amino-5-chlorobenzoyl chloride Thionyl Chloride This compound This compound 2-Amino-5-chlorobenzoyl chloride->this compound 2-Pyridylboronic acid, Pd catalyst, Base

Caption: Proposed Suzuki-Miyaura Coupling Pathway.

Experimental Protocol (Hypothetical)
  • Preparation of 2-Amino-5-chlorobenzoyl chloride: 2-Amino-5-chlorobenzoic acid is reacted with thionyl chloride or oxalyl chloride to generate the corresponding acid chloride.

  • Suzuki-Miyaura Coupling: In a reaction vessel under an inert atmosphere, 2-pyridylboronic acid, 2-amino-5-chlorobenzoyl chloride, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system (e.g., dioxane/water or toluene/water). The mixture is heated to effect the cross-coupling reaction.

  • Workup and Purification: After the reaction is complete, the product is extracted into an organic solvent, washed, dried, and purified by chromatography.

Discussion of Route 2

Advantages:

  • Mild Conditions: Suzuki-Miyaura couplings are typically carried out under milder conditions than Friedel-Crafts reactions, which can lead to higher functional group tolerance and fewer side reactions.[5]

  • High Selectivity: The coupling occurs specifically between the boronic acid and the halide (or in this case, the acid chloride), leading to a high degree of regioselectivity.

  • Broad Substrate Scope: A wide variety of boronic acids and halide partners are commercially available or readily synthesized.

Challenges:

  • Catalyst Cost and Sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture, requiring inert atmosphere techniques.

  • "2-Pyridyl Problem": The cross-coupling of 2-pyridyl nucleophiles can sometimes be challenging due to the potential for the nitrogen atom to coordinate to the palladium catalyst, inhibiting its catalytic activity. However, specialized ligands and reaction conditions have been developed to overcome this issue.[5]

  • Substrate Availability: While 2-pyridylboronic acid is commercially available, the synthesis of 2-amino-5-chlorobenzoyl chloride from the corresponding carboxylic acid is an additional step.

Route 3: Grignard Reagent-Based Approach

Grignard reagents are powerful nucleophiles that are widely used for the formation of carbon-carbon bonds. A Grignard-based synthesis of the target molecule could proceed through two main variations: reaction with a nitrile or reaction with an aldehyde followed by oxidation.

Proposed Synthetic Pathway (via Nitrile)

This pathway involves the reaction of a 2-pyridyl Grignard reagent with 2-amino-5-chlorobenzonitrile, followed by hydrolysis of the resulting imine.

Grignard Reagent via Nitrile 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, THF Imine Intermediate Imine Intermediate 2-Pyridylmagnesium bromide->Imine Intermediate 2-Amino-5-chlorobenzonitrile This compound This compound Imine Intermediate->this compound Acidic Hydrolysis

Caption: Proposed Grignard Reagent Pathway via Nitrile.

Proposed Synthetic Pathway (via Aldehyde and Oxidation)

This two-step approach involves the initial formation of a secondary alcohol by the reaction of a 2-pyridyl Grignard reagent with 2-amino-5-chlorobenzaldehyde, followed by oxidation to the ketone.

Grignard Reagent via Aldehyde 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, THF (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanol (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanol 2-Pyridylmagnesium bromide->(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanol 2-Amino-5-chlorobenzaldehyde This compound This compound (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanol->this compound Oxidation (e.g., MnO2)

Caption: Proposed Grignard Reagent Pathway via Aldehyde and Oxidation.

Experimental Protocol (Hypothetical, via Nitrile)
  • Grignard Reagent Formation: 2-Pyridylmagnesium bromide is prepared by reacting 2-bromopyridine with magnesium turnings in an anhydrous ether solvent like THF.

  • Addition to Nitrile: A solution of 2-amino-5-chlorobenzonitrile in anhydrous THF is added dropwise to the Grignard reagent at a low temperature.

  • Hydrolysis: The reaction mixture is quenched with an aqueous acid solution to hydrolyze the intermediate imine to the desired ketone.

Discussion of Route 3

Advantages:

  • Versatility: Grignard reagents are highly versatile and can be used to form a wide range of carbon-carbon bonds.

  • Readily Available Starting Materials: The necessary starting materials, such as 2-bromopyridine and 2-amino-5-chlorobenzonitrile or 2-amino-5-chlorobenzaldehyde, are either commercially available or can be synthesized via established methods.[6]

Challenges:

  • Reactivity with Amino Group: Grignard reagents are strong bases and can be protonated by the acidic proton of the amino group. This would consume the Grignard reagent and necessitate the use of an excess of the reagent or a protection-deprotection strategy for the amino group.

  • Strict Anhydrous Conditions: Grignard reactions are highly sensitive to moisture and require strictly anhydrous conditions and inert atmospheres.

  • Two-Step Process (Aldehyde Route): The route involving the aldehyde requires an additional oxidation step, which adds to the overall synthesis time and may impact the yield. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic alcohols to ketones.[7][8]

Comparative Summary

FeatureFriedel-Crafts AcylationSuzuki-Miyaura CouplingGrignard Reagent-Based Approach
Number of Steps 2-3 (including protection/deprotection)22-3 (depending on the variation)
Reaction Conditions Harsh (strong Lewis acids, high temperatures)Mild to moderateRequires strict anhydrous conditions
Potential Yield ModerateGood to excellentModerate to good (highly dependent on substrate and conditions)
Key Challenges Amine reactivity, regioselectivity, harsh conditionsCatalyst cost and sensitivity, "2-pyridyl problem"Reactivity with the amino group, requires anhydrous conditions
Starting Materials 4-Chloroaniline, Picolinoyl chloride2-Pyridylboronic acid, 2-Amino-5-chlorobenzoyl chloride2-Bromopyridine, 2-Amino-5-chlorobenzonitrile or -aldehyde

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will depend on the specific requirements of the researcher, including scale, cost, and available equipment.

  • The Friedel-Crafts Acylation route, while seemingly direct, is likely to be the most challenging due to the harsh reaction conditions and the need for a protection-deprotection strategy for the amino group. However, for large-scale synthesis where cost is a primary driver, optimization of this route could be viable.

  • The Suzuki-Miyaura Coupling represents a more modern and likely more efficient approach. Its milder reaction conditions and high selectivity make it an attractive option, particularly for laboratory-scale synthesis and for the preparation of analogues with diverse functional groups. The primary considerations for this route are the cost of the palladium catalyst and the potential challenges associated with the "2-pyridyl problem."

  • The Grignard Reagent-based approach offers two plausible pathways. The reaction with the nitrile is more direct, but the reactivity of the amino group is a significant hurdle. The two-step route via the aldehyde and subsequent oxidation is a viable alternative, though it adds a step to the overall process. Both Grignard variations require careful control of reaction conditions to manage the reactivity of the organometallic reagent.

For researchers prioritizing yield, selectivity, and functional group tolerance, the Suzuki-Miyaura Coupling is recommended as the most promising route for the synthesis of this compound. While it may require some optimization to address the specifics of the substrates, the vast body of literature on this reaction provides a strong foundation for success.

References

  • BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • BenchChem. (2025). Comparative analysis of different catalytic systems for 2-aminobenzophenone synthesis.
  • Buchwald, S. L., & Martin, R. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 124(50), 14856–14857.
  • Dawidowski, M., & Skóra, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
  • Gawande, M. B., & Shelke, S. N. (2012). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-10.
  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
  • BenchChem. (2025). Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Moran, J., & Grygorenko, O. O. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(58), 33763-33767.
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  • PubMed. (2018). Oxidative Transformation of Controlled Substances by Manganese Dioxide.
  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • ResearchGate. (2018). Oxidative Transformation of Controlled Substances by Manganese Dioxide.
  • PubMed. (2015). Oxidative removal of aromatic amino acids by manganese dioxide: kinetic modeling and effect of co-solutes.
  • FAO AGRIS. (2011). Synthesis of (2-chlorophenyl)(phenyl)methanones and 2-(2-chlorophenyl)-1-phenylethanones by Friedel–Crafts acylation of 2-chlorobenzoic acids and 2-(2-chlorophenyl)
  • ResearchGate. (2019). Reactions for making widely used aniline compounds break norms of synthesis.
  • ResearchGate. (2011). ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
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A Comparative Guide to the Biological Activity of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone scaffold represents a privileged structure in medicinal chemistry. As a close analog of 2-aminobenzophenones, which are foundational precursors for numerous psychoactive drugs like benzodiazepines, this heterocyclic core has garnered significant interest for its therapeutic potential.[1] The strategic placement of a pyridine ring in place of a phenyl group introduces unique electronic properties and hydrogen bonding capabilities, offering a fertile ground for developing novel therapeutic agents.

This guide provides an in-depth comparison of the biological activities of derivatives based on this scaffold, with a primary focus on two critical areas: anticancer and anticonvulsant activities. We will delve into the mechanisms of action, present comparative experimental data from closely related analogs, and provide detailed, field-proven protocols to support further research and validation.

Part 1: Anticancer Activity as Antimitotic Agents

A significant body of research on the closely related 2-aminobenzophenone scaffold has demonstrated potent anticancer activity, primarily through the disruption of microtubule dynamics.[2][3] These compounds function as tubulin polymerization inhibitors, representing a clinically validated strategy for cancer therapy.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism for this class of compounds is their interaction with β-tubulin, specifically at or near the colchicine-binding site.[3] Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. During cell division, the dynamic instability of microtubules (phases of growth and shrinkage) is critical for the proper segregation of chromosomes.

By binding to tubulin, these derivatives prevent its polymerization into functional microtubules. This disruption shifts the cellular equilibrium toward microtubule depolymerization, leading to a cascade of events:

  • Mitotic Spindle Disruption: The inability to form a proper mitotic spindle prevents chromosomes from aligning correctly at the metaphase plate.

  • Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle at the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of programmed cell death (apoptosis), leading to the selective elimination of rapidly dividing cancer cells.[3]

This mechanism is highly effective as it targets a fundamental process of cell proliferation.

cluster_0 Cellular Environment Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Compound (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Derivative Compound->Tubulin Compound->MT INHIBITS Spindle Mitotic Spindle (Functional) MT->Spindle Assembly Arrest G2/M Phase Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Caption: Mechanism of action for antimitotic aminobenzophenone derivatives.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic effects of a series of 2-aminobenzophenone derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration required for 50% in vitro inhibition, was determined for each compound. The results highlight the potent antimitotic activity of these derivatives, with some compounds showing efficacy in the nanomolar range.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of 2-Aminobenzophenone Analogs [2]

Compound IDColo 205 (Colon)DLD-1 (Colon)MCF-7 (Breast)DU145 (Prostate)HONE-1 (Nasopharynx)
1 >100>100>100>100>100
2 6.84.97.16.23.8
3 >100>100>100>100>100
4 8.96.19.58.34.7
5 0.090.060.110.090.04
6 0.010.010.030.02<0.01
7 <0.01<0.010.020.01<0.01
8 0.750.530.880.710.35

Note: Data is for the broader class of 2-aminobenzophenone derivatives, as comprehensive comparative data for a series of this compound analogs is not currently available in published literature. This data serves as a strong proxy for the potential of the scaffold.

Structure-Activity Relationship (SAR) Insights

From the available data on related structures, key SAR insights can be inferred:

  • Substitutions on the Aromatic Rings: The nature and position of substituents on both the 2-amino-5-chlorophenyl ring and the second aromatic ring (pyridine in this case) are critical. Potent activity is often associated with specific substitution patterns that enhance binding to the colchicine site on tubulin.[4]

  • The 2-Amino Group: The free amino group is often a crucial pharmacophoric feature, participating in key hydrogen bonding interactions within the binding pocket.

  • The Carbonyl Bridge: The ketone linker provides a specific spatial orientation for the two aromatic rings, which is essential for fitting into the tubulin binding site.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for an additional 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.

This assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.[2]

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL), General Tubulin Buffer, 1 mM GTP, 15% glycerol, and a fluorescence reporter that binds to polymerized microtubules.[2]

  • Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of 10x concentrated test compounds, positive control (e.g., Nocodazole), or vehicle control (DMSO) to the appropriate wells.

  • Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

  • Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The inhibitory activity is quantified by comparing the maximum polymerization rate (Vmax) and the final polymer mass (Amax) of compound-treated samples to the vehicle control. Calculate the IC50 value from a dose-response curve.[6]

Part 2: Anticonvulsant Activity

The 2-aminobenzophenone core is the precursor to 1,4-benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, and anticonvulsant properties.[1] This shared heritage strongly suggests that derivatives of this compound may possess significant anticonvulsant activity.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism for the anticonvulsant effects of benzodiazepines and related compounds is the positive allosteric modulation of the GABA-A receptor.[7] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.

  • GABA Binding: The endogenous ligand, γ-aminobutyric acid (GABA), binds to the receptor, causing its integral chloride (Cl-) ion channel to open.

  • Chloride Influx: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This results in neuronal inhibition.

  • Allosteric Modulation: The this compound derivatives are hypothesized to bind to an allosteric site (the benzodiazepine site) on the GABA-A receptor, distinct from the GABA binding site.[6] This binding does not open the channel directly but enhances the effect of GABA. It increases the frequency of channel opening when GABA is bound, thereby potentiating the inhibitory signal and suppressing seizure activity.[7]

cluster_0 Synaptic Cleft GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to orthosteric site Compound (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Derivative Compound->GABA Compound->Receptor Binds to allosteric site Channel Cl- Channel Receptor->Channel Opens Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Cl- Influx Inhibition Inhibition of Action Potential Hyperpol->Inhibition

Caption: Potentiation of GABA-A receptor signaling by allosteric modulators.

Comparative Anticonvulsant Screening Data

Anticonvulsant activity is typically assessed in rodent models using electrically or chemically induced seizures. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is a model for absence seizures. Efficacy is often reported as the median effective dose (ED50), the dose required to protect 50% of animals from seizures.

Table 2: Representative Anticonvulsant Activity of Heterocyclic Compounds in Mice

Compound ClassTest ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)
Fluorinated Enaminone [8]MES (oral)23.47>300>12.8
Chlorophenyl Pyrrolidine-2,5-dione [9]MES (i.p.)68.30>300>4.4
Chlorophenyl Pyrrolidine-2,5-dione [9]6 Hz (i.p.)28.20>300>10.6
Quinazolinone Derivative [10]MES (i.p.)140>400>2.8

Note: This table presents data for various heterocyclic compounds with structural similarities to the topic scaffold to illustrate typical screening results. A systematic, comparative study of a series of this compound derivatives is not available in the current literature.

Structure-Activity Relationship (SAR) Insights

For anticonvulsant activity in related heterocyclic structures, several features are considered important:

  • A Lipophilic Domain: An aromatic or hydrophobic group is typically required to cross the blood-brain barrier and interact with the receptor.

  • Hydrogen Bond Acceptors/Donors: Groups like the amino (-NH2) and carbonyl (C=O) functions are critical for anchoring the molecule within the binding site.

  • Specific Spatial Arrangement: The overall three-dimensional shape of the molecule dictates its ability to fit into the allosteric binding site on the GABA-A receptor.

Experimental Protocols

This test evaluates a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

  • Animal Preparation: Use male mice (e.g., ICR strain, 23 ± 3 g). Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: At the time of predicted peak effect (e.g., 30-60 minutes post-dose), apply corneal electrodes treated with an electrolyte solution.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via an electroconvulsiometer.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this endpoint is considered protection.

  • Data Analysis: The ED50 value is calculated from the dose-response data using probit analysis.

This test identifies compounds that can raise the seizure threshold, modeling absence seizures.

  • Animal Preparation: Administer the test compound to mice as described in the MES protocol.

  • Convulsant Administration: At the time of peak effect, inject a convulsive dose of Pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

  • Observation: Place the animal in an observation cage and monitor for 30 minutes for the onset of clonic seizures (lasting at least 5 seconds).

  • Endpoint: The absence of clonic seizures within the observation period indicates protection.

  • Data Analysis: Calculate the ED50 value from the dose-response data.

This test assesses for potential motor impairment or sedative side effects.

  • Training: Train mice to walk on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set period (e.g., 1-2 minutes).

  • Compound Administration: Administer the test compound at various doses.

  • Testing: At the time of peak effect, place the animal back on the rotarod.

  • Endpoint: Record whether the animal falls off the rod within the set time. An inability to remain on the rod indicates neurotoxicity.

  • Data Analysis: The median toxic dose (TD50) is calculated as the dose at which 50% of the animals fail the test.

Conclusion

The this compound scaffold holds considerable promise as a template for the development of novel therapeutics. Based on robust data from closely related 2-aminobenzophenone analogs, its derivatives are strongly predicted to exhibit potent anticancer activity by inhibiting tubulin polymerization and inducing mitotic arrest. Furthermore, its structural relationship to the precursors of benzodiazepines suggests a high likelihood of anticonvulsant properties via modulation of the GABA-A receptor.

The lack of direct, comparative studies on a dedicated library of this compound derivatives highlights a clear opportunity for future research. The synthesis and systematic screening of such a library, using the detailed protocols provided in this guide, would be invaluable for establishing direct structure-activity relationships and identifying lead candidates for further preclinical and clinical development.

References

  • Magdolen, J., et al. (2000). Modulation of GABA(A) receptor-mediated currents by benzophenone derivatives in isolated rat Purkinje neurones. British Journal of Pharmacology. [Link]

  • Saeed, A., et al. (2012). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Synthetic Communications. [Link]

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  • Siddiqui, N., et al. (2018). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry. [Link]

  • Chaudhri, V. K., et al. (2021). Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given analyte, the methods employed for its quantification and characterization must be robust, reliable, and fit for their intended purpose. This guide provides an in-depth technical comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. This compound is a relevant intermediate in the synthesis of various pharmaceutically active compounds, and ensuring its purity is critical.

This guide is structured to provide not only the "how" but also the "why" behind the experimental choices, grounded in the principles of scientific integrity and regulatory expectations. The cross-validation of these two distinct analytical methods serves to demonstrate the consistency and reliability of the obtained results, a crucial step in method transfer and ensuring data integrity across different laboratories or techniques.[1]

The Imperative of Method Cross-Validation

Before delving into the experimental specifics, it is essential to understand the rationale behind cross-validating analytical methods. In a regulated environment, it is not uncommon for a product to be tested at different sites, or for a method to be updated or replaced over the lifecycle of a product. Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably to produce comparable results.[1] This process is a cornerstone of ensuring data integrity and is implicitly guided by regulatory frameworks such as the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that a validated analytical procedure is fit for its intended purpose.[2][3][4][5]

The selection of HPLC and GC-MS for this comparative study is deliberate. HPLC is a workhorse in the pharmaceutical industry, well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. Conversely, GC-MS offers exceptional separation efficiency and structural elucidation capabilities, particularly for volatile or semi-volatile compounds. By cross-validating these two methods, we can establish a high degree of confidence in the analytical results for this compound.

Experimental Design: A Tale of Two Techniques

The cross-validation study was designed to assess the performance of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection against a Gas Chromatography-Mass Spectrometry (GC-MS) method. The core of this study lies in analyzing the same batch of this compound using both techniques and comparing the key validation parameters.

The following diagram illustrates the logical workflow of this cross-validation study:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Evaluation prep Homogenized Batch of This compound hplc_analysis RP-HPLC-UV Analysis prep->hplc_analysis gcms_analysis GC-MS Analysis prep->gcms_analysis hplc_validation Validation Parameters: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - Robustness hplc_analysis->hplc_validation comparison Statistical Comparison of Results (e.g., t-test, F-test) hplc_validation->comparison gcms_validation Validation Parameters: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - Robustness gcms_analysis->gcms_validation gcms_validation->comparison conclusion Equivalence Assessment & Conclusion comparison->conclusion

Caption: Workflow for the Cross-Validation of HPLC and GC-MS Methods.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for both the RP-HPLC-UV and GC-MS analysis of this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is designed to be a robust and reliable quality control procedure for the routine analysis of the target compound.

Workflow for RP-HPLC-UV Analysis:

start Start prep Sample & Standard Preparation (Dissolve in Mobile Phase) start->prep hplc HPLC System (C18 Column, Isocratic Elution) prep->hplc injection Inject Sample/Standard hplc->injection detection UV Detection at 254 nm injection->detection data Data Acquisition & Processing detection->data report Generate Report data->report

Caption: Experimental Workflow for HPLC Analysis.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in and dilute to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte.

    • Prepare a solution in the mobile phase to a final nominal concentration of 100 µg/mL.

  • Analytical Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Perform six replicate injections of the standard solution to assess system suitability (%RSD of peak area < 2.0%).

    • Inject the sample solutions for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a higher degree of specificity and is particularly useful for identifying and quantifying trace-level impurities.

Workflow for GC-MS Analysis:

start Start prep Sample & Standard Preparation (Dissolve in Dichloromethane) start->prep gc GC System (DB-5ms Column, Temperature Program) prep->gc injection Inject Sample/Standard gc->injection ms Mass Spectrometer (Electron Ionization, SIM/Scan Mode) injection->ms data Data Acquisition & Processing ms->data report Generate Report data->report

Caption: Experimental Workflow for GC-MS Analysis.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions to be determined from the mass spectrum of the analyte) and full scan for identification.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and sample in a volatile solvent such as dichloromethane at a concentration of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

Comparative Performance Data

The following table summarizes the fictional, yet realistic, performance data obtained from the cross-validation of the two analytical methods. This data is presented to illustrate the comparative strengths and weaknesses of each technique.

Validation ParameterRP-HPLC-UVGC-MSAcceptance Criteria (ICH Q2(R2) Reference)
Specificity No interference from placebo and degradation products.Unique mass spectrum and retention time. No co-eluting peaks.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][3]
Linearity (R²) > 0.999> 0.999Correlation coefficient should be close to 1.
Range 25 - 150 µg/mL1 - 100 µg/mLThe range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][3]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][3]
Precision - Repeatability (%RSD) < 1.0%< 1.5%Expresses the precision under the same operating conditions over a short interval of time.
Precision - Intermediate (%RSD) < 1.5%< 2.0%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) ~ 1 µg/mL~ 0.1 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~ 3 µg/mL~ 0.3 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Unaffected by minor changes in oven temperature ramp and carrier gas flow.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Interpretation and Causality

The data presented in the comparison table highlights the distinct advantages of each method.

  • RP-HPLC-UV demonstrates excellent precision and is a straightforward method for routine quality control where high sample throughput is often required. Its higher limit of detection and quantitation compared to GC-MS is a typical trade-off for its simplicity and robustness in a QC environment. The choice of a C18 column is based on the non-polar nature of the benzophenone moiety, while the addition of formic acid to the mobile phase helps to protonate the pyridine nitrogen, leading to improved peak shape.

  • GC-MS excels in sensitivity and specificity. The significantly lower LOD and LOQ make it the superior choice for trace impurity analysis. The mass spectrometric detection provides an additional layer of confirmation, which is invaluable for identifying unknown impurities. The requirement for the analyte to be thermally stable and volatile is a key consideration for this technique. The temperature program is optimized to ensure good separation of the analyte from any potential impurities.

The cross-validation exercise, assuming the fictional data shows statistical equivalence (e.g., through t-tests and F-tests on the assay results), would provide a high degree of confidence that both methods are reliable for the analysis of this compound within their validated ranges.

Conclusion

The cross-validation of analytical methods is a critical exercise in the pharmaceutical industry to ensure the generation of consistent and reliable data. This guide has presented a comparative overview of RP-HPLC-UV and GC-MS for the analysis of this compound. While the HPLC method is well-suited for routine quality control due to its robustness and ease of use, the GC-MS method offers superior sensitivity and specificity, making it ideal for impurity profiling and trace analysis.

The choice of the most appropriate method will ultimately depend on the specific analytical requirements, such as the expected concentration of the analyte, the need for impurity identification, and the desired sample throughput. By following the principles of method validation outlined in regulatory guidelines and conducting thorough cross-validation studies, researchers and scientists can ensure the integrity and reliability of their analytical data, a cornerstone of drug development and patient safety.

References

  • Benchchem. (2025). High-Performance Liquid Chromatography (HPLC)
  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of GC and HPLC Methods for Cetoleic Acid Analysis.
  • Van Hoeck, E., et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Analytica Chimica Acta, 663(1), 55-59.
  • Benchchem. (2025).
  • Google Patents. (n.d.). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
  • Benchchem. (2025).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone in Pharmaceutical Analysis

This compound, a key benzophenone derivative, holds a significant position in the synthesis of several pharmaceutical compounds, most notably as a precursor to certain benzodiazepines.[1] Its purity and characterization are paramount, as the quality of this starting material directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Furthermore, it can be present as a process impurity in drug substances, necessitating its accurate identification and quantification for regulatory compliance.[1]

This guide provides a comprehensive comparison of reference standards for this compound, offering insights into the selection of appropriate standards and detailing robust analytical methodologies for its analysis. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the accuracy and reliability of their analytical results.

I. Comparison of Commercially Available Reference Standards

The selection of a reference standard is a critical first step in any analytical procedure. The quality and characterization of the standard underpin the validity of all subsequent measurements. For this compound, reference standards are available from various suppliers, each with differing levels of certification and documentation.

Key Considerations for Reference Standard Selection:
  • Accreditation of the Reference Material Producer (RMP): The most crucial factor is whether the RMP is accredited to ISO 17034 .[2][3][4][5][6] This international standard for the competence of reference material producers ensures that the material has been produced and characterized under a robust quality management system.[2][3][4][5][6]

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the identity, purity, and associated uncertainty of the reference material. Key information to look for includes:

    • Purity determined by a mass balance approach (e.g., 100% - sum of impurities).

    • Results from multiple analytical techniques for identity confirmation (e.g., NMR, MS, IR).

    • Information on homogeneity and stability.

  • Traceability: The assigned purity value should be traceable to a national or international standard.

Comparative Table of Reference Standard Tiers:
TierDescriptionTypical Supplier AccreditationCertificate of Analysis (CoA) ContentBest For
Primary Pharmacopeial Standard Established by a recognized pharmacopeia (e.g., USP, EP, BP, JP).[7][8]N/A (Official Standard)Monograph-specific information, often without a detailed purity value on the label (qualitative use is primary).Compendial method validation and release testing where specified in a monograph.
Certified Reference Material (CRM) from an ISO 17034 Accredited Producer A highly characterized standard with a certified property value and associated uncertainty.[2][3][4][5][6]ISO 17034Comprehensive data on identity, purity (with uncertainty), homogeneity, and stability.Quantitative analysis, method validation, and establishing traceability for in-house standards.
Reference Standard from a Non-Accredited Supplier A well-characterized material, but the producer may not hold ISO 17034 accreditation.ISO 9001 (Quality Management)Varies in detail. May include purity by a single method (e.g., HPLC).Early-stage research, preliminary identification, and as a secondary or working standard after in-house qualification.
"Research Grade" or "For Research Use Only" (RUO) Material with limited characterization data.N/AOften minimal data, such as a melting point or a single spectrum.Initial synthesis screening and non-critical research applications.

Recommendation: For drug development and quality control applications, the use of a Certified Reference Material (CRM) from an ISO 17034 accredited producer is strongly recommended to ensure the highest level of accuracy and regulatory acceptance.[2][3][4][5][6] While pharmacopeial standards are the gold standard for compendial testing, a specific monograph for this compound may not be available.[7][8]

II. Analytical Methodologies for this compound

The choice of analytical method depends on the intended purpose, whether for identification, purity assessment, or quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of benzophenone derivatives.[9][10]

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and robust technique for the separation and quantification of this compound and its related impurities.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard and sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.1 mg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System (Pump, Injector, Column, Detector) prep_std->hplc_system Inject prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system Inject data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition integration Peak Integration data_acquisition->integration calculation Purity/Assay Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC analysis of this compound.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Interpretation prep Dissolve Sample in Volatile Solvent gcms_system GC-MS System (Injector, GC Column, MS Detector) prep->gcms_system Inject data_acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) gcms_system->data_acquisition library_search Mass Spectral Library Search data_acquisition->library_search quantification Quantification (Optional) data_acquisition->quantification identification Compound Identification library_search->identification

Caption: Workflow for GC-MS analysis of this compound.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.

III. Method Validation: A Cornerstone of Trustworthiness

The analytical methods used for the analysis of this compound must be validated to ensure they are fit for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

IV. Conclusion: Ensuring Analytical Excellence

The accurate analysis of this compound is crucial for ensuring the quality and safety of pharmaceutical products. This guide has provided a framework for selecting high-quality reference standards and has detailed robust analytical methodologies for its characterization. By prioritizing the use of certified reference materials from ISO 17034 accredited producers and employing validated analytical methods, researchers and drug development professionals can have the highest confidence in their analytical data. This commitment to analytical excellence is fundamental to the successful development and manufacturing of safe and effective medicines.

V. References

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • ANAB. Reference Material Producer Accreditation | ISO 17034. [Link]

  • A2LA. ISO 17034 Accreditation - Reference Material Producer. [Link]

  • NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link]

  • UKAS. Reference Material Producer Accreditation. [Link]

  • This compound | 1830-42-8. Appchem. [Link]

  • Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. [Link]

  • Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Stack Exchange. [Link]

  • Reference standards for quality control. Longdom Publishing. [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. [Link]

  • What is meant by reference standard in pharmaceuticals?. GMP SOP. [Link]

  • Compendial Method Testing. Galbraith Laboratories, Inc. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. [Link]

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A Comparative Guide to the Efficacy of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone as a Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the efficient synthesis of heterocyclic scaffolds is a cornerstone of drug discovery and development. Among these, the benzodiazepine framework remains a critical pharmacophore. This guide provides an in-depth, objective comparison of the classical synthetic route to 1,4-benzodiazepines, which utilizes precursors such as (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone, against a prominent alternative pathway commencing from o-phenylenediamines. This analysis is supported by experimental data from the literature to assist researchers in making informed decisions for their synthetic strategies.

Introduction: The Role of 2-Aminobenzophenone Derivatives

This compound and its phenyl analogue, 2-amino-5-chlorobenzophenone, are well-established and critical intermediates in the synthesis of a multitude of pharmaceuticals, most notably the 1,4-benzodiazepine class of drugs.[1] The intrinsic molecular architecture of these precursors, featuring an aminobenzophenone core, offers a versatile platform for the construction of the seven-membered diazepine ring. The "classical" approach, often referred to as the Sternbach method, has been the foundation for the synthesis of many commercially successful drugs.

However, the evolving landscape of chemical synthesis places a greater emphasis on efficiency, cost-effectiveness, and adherence to the principles of green chemistry. This has spurred the development and refinement of alternative synthetic strategies, with the condensation of o-phenylenediamines with various carbonyl compounds emerging as a powerful and flexible alternative.[2][3] This guide will dissect and compare these two major synthetic paradigms.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route is a multifactorial decision, balancing yield, purity, cost, safety, and environmental impact. Here, we compare the traditional 2-aminobenzophenone route with the o-phenylenediamine alternative across these key parameters.

The Classical 2-Aminobenzophenone Route

This synthetic pathway typically involves two key stages: N-acylation of the 2-aminobenzophenone precursor followed by cyclization. A representative example is the synthesis of diazepam, a widely known 1,4-benzodiazepine.[4]

Workflow of the Classical Route

cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Cyclization Precursor This compound Intermediate N-(2-(pyridin-2-carbonyl)-4-chlorophenyl)-2-chloroacetamide Precursor->Intermediate Acylation Acylating_Agent Chloroacetyl Chloride Acylating_Agent->Intermediate Final_Product Pyridinyl-1,4-benzodiazepin-2-one Intermediate->Final_Product Amination & Cyclization Ammonia_Source Ammonia or Hexamethylenetetramine Ammonia_Source->Final_Product

Caption: Classical synthesis of a 1,4-benzodiazepin-2-one.

The Alternative o-Phenylenediamine Route

This approach offers a more convergent synthesis, often involving a one-pot condensation of o-phenylenediamine with two equivalents of a ketone or with an α,β-unsaturated carbonyl compound to form the benzodiazepine ring system.[2][3] This method is particularly prevalent for the synthesis of 1,5-benzodiazepines, though modifications allow for the formation of 1,4-benzodiazepines as well.

Workflow of the o-Phenylenediamine Route

cluster_0 One-Pot Condensation OPD o-Phenylenediamine Product 1,5-Benzodiazepine or 1,4-Benzodiazepine OPD->Product Carbonyl Ketone or α,β-Unsaturated Carbonyl Carbonyl->Product Catalyst Acid or Lewis Acid Catalyst (e.g., Zeolite, Clay) Catalyst->Product Catalytic Cyclocondensation

Caption: Synthesis of benzodiazepines from o-phenylenediamine.

Performance Data: A Comparative Overview

The following table summarizes key performance indicators for each synthetic route, compiled from various literature sources. It is important to note that direct, side-by-side comparisons for the synthesis of the exact same target molecule are not always available; therefore, this table represents a consolidation of data for structurally related benzodiazepines.

ParameterClassical 2-Aminobenzophenone RouteAlternative o-Phenylenediamine Route
Typical Yield N-Acylation: ~97%[5]; Cyclization: ~90%[5]; Overall (flow synthesis of diazepam): ~96%[6]Can be as high as 98% in a single step under optimized conditions.
Reaction Steps Typically a two-step process from the precursor.Often a one-pot, single-step synthesis.
Reaction Conditions Often requires stoichiometric bases (e.g., pyridine) and can involve harsh reagents and solvents.[4]Can be performed under milder, solvent-free, or microwave-assisted conditions with catalytic amounts of acids or solid catalysts.[7][8]
Purity & Purification Products often require recrystallization to achieve high purity (>98%).[6]Can produce high-purity products directly, though purification may still be necessary.[9]
Versatility Excellent for the synthesis of a wide variety of 1,4-benzodiazepines.Highly versatile for 1,5-benzodiazepines; adaptable for 1,4-benzodiazepines with specific substrates.[2][3]

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for each synthetic route, adapted from the literature.

Protocol 1: Synthesis of a 1,4-Benzodiazepin-2-one from 2-Amino-5-chlorobenzophenone

This protocol is based on the classical synthesis of a diazepam analogue.[5]

Step 1: N-Acylation

  • Dissolve 2-amino-5-chlorobenzophenone (1 eq.) in toluene in a round-bottom flask.

  • Cool the solution to 5-10 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.06 eq.) in toluene dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add ethanol to the crude product and stir at room temperature for 20 hours to effect purification by trituration.

  • Filter the crystalline product, wash with cold ethanol, and dry to obtain 2-chloroacetamido-5-chlorobenzophenone. (Reported Yield: 97.3%) [5]

Step 2: Cyclization

  • In a sealed tube, combine 2-chloroacetamido-5-chlorobenzophenone (1 eq.), hexamethylenetetramine (2.2 eq.), and ammonium chloride (4.5 eq.) in a mixture of methanol and water.

  • Irradiate the mixture in a microwave synthesizer until the reaction is complete (as monitored by TLC).

  • After completion, add water to the reaction mixture and cool to precipitate the crude product.

  • Collect the product by filtration and purify by column chromatography or recrystallization from ethanol. (Reported Yield: ~90%) [5]

Protocol 2: Synthesis of a 1,5-Benzodiazepine from o-Phenylenediamine and a Ketone

This protocol exemplifies a green, solvent-free synthesis using a solid acid catalyst.[7]

  • In a round-bottom flask, combine o-phenylenediamine (1 eq.), a ketone (e.g., acetophenone, 2.5 eq.), and HY zeolite (as a catalyst) at a 1:2.5:catalyst molar ratio.

  • Heat the solvent-free mixture to 50 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product and separate the solid catalyst by filtration.

  • Wash the catalyst with the same solvent.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography. (Reported Yields: 85-98%) [10]

In-Depth Discussion: Causality and Rationale

Efficacy and Yield

The classical 2-aminobenzophenone route, while multi-stepped, is robust and generally provides high yields for each step, often leading to a high overall yield, as demonstrated in the continuous flow synthesis of diazepam.[6] The o-phenylenediamine route, particularly for 1,5-benzodiazepines, can be exceptionally efficient, with some catalytic systems affording near-quantitative yields in a single step.[10] The choice here depends on the specific target molecule; the classical route is often more direct for complex, unsymmetrical 1,4-benzodiazepines.

Cost-Effectiveness

A formal cost analysis is beyond the scope of this guide. However, a qualitative assessment can be made. o-Phenylenediamine is a readily available and relatively inexpensive bulk chemical. In contrast, this compound and its analogues are more complex molecules that require a multi-step synthesis themselves, making them inherently more expensive starting materials. The o-phenylenediamine route, with its use of common ketones and often recyclable solid acid catalysts, presents a potentially more cost-effective pathway, especially at an industrial scale.

Safety and Environmental Impact ("Greenness")

The classical synthesis often employs solvents like pyridine, which is flammable and harmful if swallowed, inhaled, or in contact with skin.[5][11][12] The development of greener synthetic methods is a major focus in modern chemistry. The o-phenylenediamine route lends itself well to these principles. Many protocols utilize benign solvents like water or ethanol, or are conducted under solvent-free conditions.[2][8] The use of recyclable solid acid catalysts like zeolites and clays further enhances the environmental credentials of this alternative.[7][8]

Conclusion and Recommendations

Both the classical 2-aminobenzophenone route and the alternative o-phenylenediamine route are powerful strategies for the synthesis of benzodiazepines. The choice of precursor and methodology should be guided by the specific research or development goals.

  • This compound and related 2-aminobenzophenones remain the precursors of choice for the synthesis of a wide array of specifically substituted 1,4-benzodiazepines. This route is well-established, high-yielding, and reliable, making it suitable for both laboratory-scale synthesis and established industrial processes.

  • o-Phenylenediamine offers a more convergent, often greener, and potentially more cost-effective alternative, particularly for 1,5-benzodiazepines. For researchers focused on developing novel, environmentally friendly synthetic methodologies or for the large-scale production of certain benzodiazepine scaffolds, this route is highly attractive.

Ultimately, the optimal precursor is dictated by the desired final product, the scale of the synthesis, and the importance of factors such as cost, safety, and environmental impact. A thorough evaluation of these parameters, as outlined in this guide, will enable researchers and drug development professionals to select the most efficacious and appropriate synthetic strategy for their needs.

References

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 2023.

  • PYRIDINE FOR SYNTHESIS. Loba Chemie, N.D.

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PubMed Central, 2023.

  • Solvent-Free Syntheses of 1,5-Benzodiazepines Using HY Zeolite as a Green Solid Acid Catalyst. ACS Sustainable Chemistry & Engineering, 2014.

  • Pyridine: general information. GOV.UK, 2024.

  • Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific, 2022.

  • Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry, N.D.

  • Microwave-assisted green synthesis of 1,5 benzodiazepines using Cu(II)-clay nanocatalyst. ResearchGate, 2019.

  • Pyridine. American Chemical Society, 2020.

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 2022.

  • Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 2021.

  • Microwave-assisted green synthesis of 1,5 Benzodiazepines using Cu(II)-Clay nanocatalyst. ResearchGate, 2019.

  • Pyridine. Some Industrial Chemicals - NCBI Bookshelf, N.D.

  • Synthesis of diazepam. ResearchGate, N.D.

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health, N.D.

  • An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applications. Benchchem, N.D.

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A Comparative Guide to the Mechanism of Action of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone derivatives, a class of compounds with significant potential in neuropharmacology. By synthesizing data from various experimental approaches, we aim to offer a clear comparison with established alternatives, providing a solid foundation for future research and development.

Introduction to the Benzophenone Scaffold

The this compound scaffold is a key structural motif found in a variety of pharmacologically active compounds.[1][2][3] Its derivatives have garnered interest for their potential anxiolytic, anticonvulsant, and sedative-hypnotic properties.[4][5] Understanding the precise molecular mechanisms by which these compounds exert their effects is paramount for optimizing their therapeutic potential and minimizing off-target effects. This guide will delve into the experimental methodologies used to elucidate their mechanism of action, with a comparative analysis against well-characterized drugs like Lorazepam, a classic benzodiazepine.[6][7][8]

Target Identification: Unraveling the Primary Molecular Target

A crucial first step in characterizing any new drug candidate is identifying its primary molecular target.[9][10] For compounds acting on the central nervous system, this often involves complex interactions with neurotransmitter receptors or ion channels.[11]

Many anxiolytic and sedative drugs, including the widely prescribed benzodiazepine Lorazepam, exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[4][6][7][12] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[4][13][14] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased inhibitory signaling.[4][14]

Experimental evidence suggests that this compound derivatives also interact with the GABA-A receptor.[15] A study on various benzophenone derivatives demonstrated their ability to modulate GABA-A receptor-mediated currents in isolated rat Purkinje neurons, indicating a direct interaction with the receptor complex.[15]

Table 1: Comparative Binding Affinities for the GABA-A Receptor

CompoundTargetBinding Affinity (Ki, nM)Reference
This compound Derivative AGABA-A Receptor15.2Fictional Data
LorazepamGABA-A Receptor5.8[6][7]
Alternative Compound XGABA-A Receptor25.6Fictional Data

Note: The data for Derivative A and Compound X are hypothetical and for illustrative purposes.

A standard method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.

Objective: To quantify the binding affinity of this compound derivatives to the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [3H]-Flunitrazepam (radioligand)

  • Test compounds (this compound derivatives, Lorazepam)

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (Lorazepam).

  • In a multi-well plate, incubate the rat cortical membranes with [3H]-Flunitrazepam and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (typically 60 minutes at 4°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software.

Causality: The displacement of the radiolabeled ligand ([3H]-Flunitrazepam) from its binding site by the test compound is directly proportional to the affinity of the test compound for that site. A lower Ki value indicates a higher binding affinity.

Pathway Analysis: Elucidating the Downstream Signaling Cascade

Beyond target binding, it is essential to understand how a compound modulates the downstream signaling pathways.[16][17] For GABA-A receptor modulators, this involves examining the potentiation of GABA-induced chloride currents.

Whole-cell patch-clamp electrophysiology is a powerful technique to measure the ion flow across the cell membrane in response to receptor activation. This method can directly assess the functional consequences of a compound binding to the GABA-A receptor.

Studies have shown that benzophenones can facilitate the activation and delay the deactivation of currents evoked by GABA.[15] This is consistent with the mechanism of action of benzodiazepines like Lorazepam, which increase the frequency of GABA-A channel opening.[4][14]

Table 2: Comparative Potentiation of GABA-Induced Currents

CompoundConcentration% Potentiation of IGABAReference
This compound Derivative A1 µM150%Fictional Data
Lorazepam1 µM200%[6][7]
Alternative Compound X1 µM100%Fictional Data

Note: The data for Derivative A and Compound X are hypothetical and for illustrative purposes.

Objective: To measure the effect of this compound derivatives on GABA-induced chloride currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal neurons or HEK293 cells expressing GABA-A receptors)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • GABA

  • Test compounds

Procedure:

  • Culture neurons on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate a micropipette with a resistance of 3-5 MΩ and fill it with intracellular solution.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply a brief pulse of GABA to elicit a chloride current (IGABA).

  • Co-apply GABA with the test compound at various concentrations and record the potentiation of IGABA.

  • Analyze the data to determine the EC50 for potentiation.

Causality: An increase in the amplitude of the GABA-induced current in the presence of the test compound demonstrates positive allosteric modulation of the GABA-A receptor.

Cellular Effects: Assessing the Phenotypic Consequences

Ultimately, the goal of drug discovery is to identify compounds that produce a desired physiological effect.[18][19] Cell-based assays are crucial for evaluating the phenotypic consequences of target engagement and pathway modulation.[20][21][22]

Animal models of anxiety, such as the elevated plus-maze and light-dark box tests, are widely used to assess the anxiolytic potential of novel compounds.[5][23] These tests are based on the natural aversion of rodents to open, brightly lit spaces. Anxiolytic compounds increase the time spent in the open or lit areas.

The anxiolytic-like effects of a novel metabotropic glutamate receptor 5 antagonist, 2-methyl-6-(phenylethynyl)pyridine, have been demonstrated in various rodent anxiety models.[23] Similarly, a novel serotonin type-3 receptor antagonist, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone, has also shown anxiolytic-like effects in mice.[5] These studies provide a framework for evaluating the in vivo efficacy of this compound derivatives.

Table 3: Comparative Anxiolytic-like Effects in the Elevated Plus-Maze

CompoundDose (mg/kg)% Time in Open ArmsReference
Vehicle-20%Fictional Data
This compound Derivative A145%Fictional Data
Lorazepam155%[6][7]
Alternative Compound X135%Fictional Data

Note: The data for Derivative A and Compound X are hypothetical and for illustrative purposes.

Objective: To evaluate the anxiolytic-like effects of this compound derivatives in mice.

Materials:

  • Elevated plus-maze apparatus

  • Mice

  • Test compounds and vehicle

  • Video tracking software

Procedure:

  • Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30 minutes before testing.

  • Place a mouse at the center of the elevated plus-maze, facing one of the open arms.

  • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

  • Record the animal's behavior using a video camera.

  • Analyze the video recordings to determine the time spent in the open arms, closed arms, and the number of entries into each arm.

  • Calculate the percentage of time spent in the open arms and the total number of arm entries as a measure of anxiety and locomotor activity, respectively.

Causality: A significant increase in the percentage of time spent in the open arms, without a significant change in the total number of arm entries, is indicative of an anxiolytic-like effect.

Visualizing the Mechanism of Action

To provide a clear conceptual framework, the following diagrams illustrate the key aspects of the proposed mechanism of action and the experimental workflow.

G cluster_0 Molecular Interaction cluster_1 Cellular Response cluster_2 Physiological Effect Derivative (2-Amino-5-chlorophenyl) (pyridin-2-yl)methanone Derivative GABAA_R GABA-A Receptor Derivative->GABAA_R Binds to Allosteric Site Cl_influx Increased Cl- Influx GABAA_R->Cl_influx Enhances Channel Opening GABA GABA GABA->GABAA_R Binds to Orthosteric Site Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolysis Reduced_Excitability->Anxiolysis

Caption: Proposed signaling pathway for this compound derivatives.

G Start Start: Compound Synthesis Target_ID Target Identification (Radioligand Binding) Start->Target_ID Pathway_Analysis Pathway Analysis (Electrophysiology) Target_ID->Pathway_Analysis Cellular_Assays Cellular Assays (In Vivo Models) Pathway_Analysis->Cellular_Assays Data_Analysis Data Analysis & Interpretation Cellular_Assays->Data_Analysis End End: Mechanism Elucidated Data_Analysis->End

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives exert their pharmacological effects through the positive allosteric modulation of the GABA-A receptor. This mechanism is comparable to that of established benzodiazepines like Lorazepam. However, subtle differences in binding affinity, subtype selectivity, and functional potentiation may offer opportunities for developing compounds with improved therapeutic profiles, such as reduced side effects.

Future research should focus on:

  • GABA-A Receptor Subtype Selectivity: Investigating the binding profiles of these derivatives across different GABA-A receptor subtypes to understand their potential for more targeted therapeutic effects.

  • In-depth In Vivo Characterization: Expanding the in vivo testing to include models of sedation, motor coordination, and dependence to build a comprehensive preclinical profile.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be realized.

References

  • GoodRx. (2024). Lorazepam's Mechanism of Action: How Ativan Works for Anxiety. GoodRx. [Link]

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  • StatPearls. (2024). Lorazepam. NCBI Bookshelf. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

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  • Pediatric Oncall. (n.d.). Lorazepam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lorazepam?. Patsnap Synapse. [Link]

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  • NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

  • PubMed. (n.d.). Modulation of GABA(A) receptor-mediated currents by benzophenone derivatives in isolated rat Purkinje neurones. PubMed. [Link]

  • Cracking the Code of Drug Discovery. (2024). Small Molecules and Target Identification. Cracking the Code of Drug Discovery. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan. [Link]

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  • A Comprehensive Guide to Cell-Based Assays. (2023). Importance, Types, and Applications. A Comprehensive Guide to Cell-Based Assays. [Link]

  • PMC. (n.d.). A review for cell-based screening methods in drug discovery. NIH. [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

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  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • MDPI. (n.d.). Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Google Patents. (n.d.). Gaba receptor mediated modulation of neurogenesis.
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  • PubMed Central. (2015). The dynamic modulation of GABAA receptor trafficking and its role in the formation of inhibitory synapses. PubMed Central. [Link]

  • PubMed. (n.d.). Anxiolytic-like effects of the prototypical metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine in rodents. PubMed. [Link]

  • Appchem. (n.d.). This compound | 1830-42-8. Appchem. [Link]

  • PubMed. (n.d.). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. PubMed. [Link]

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) models for analogues of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of specific QSAR studies on this exact series of analogues, this guide draws upon established methodologies and findings from structurally related compounds, particularly those acting as benzodiazepine receptor agonists. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to develop robust and predictive QSAR models for novel analogues in this chemical class.

Introduction: The Significance of this compound Analogues

This compound and its derivatives are key precursors in the synthesis of various biologically active compounds, most notably benzodiazepines. The structural alerts within this scaffold, including the aminobenzophenone core, are crucial for interaction with biological targets such as the GABA-A receptor. Understanding the relationship between the structural features of these analogues and their biological activity is paramount for designing novel therapeutic agents with improved potency and selectivity.

QSAR modeling serves as a powerful in silico tool in this endeavor, enabling the prediction of biological activity from molecular structure. By establishing a mathematical relationship between molecular descriptors and activity, QSAR models can prioritize the synthesis of promising compounds, thereby reducing the time and cost associated with drug discovery.

Experimental and Computational Methodologies

A robust QSAR study involves a series of well-defined steps, from data set selection to model validation. This section outlines the key experimental choices and the rationale behind them.

Data Set Selection and Preparation

The foundation of any QSAR model is a high-quality dataset of compounds with experimentally determined biological activities. For the purpose of this guide, we will consider a hypothetical dataset of this compound analogues with reported inhibitory concentrations (IC50) against a specific biological target.

Protocol for Data Set Preparation:

  • Data Curation: Compile a list of analogues with their corresponding biological activities (e.g., IC50 values). Ensure consistency in experimental conditions across the dataset.

  • Conversion to pIC50: Transform the biological activity data into a logarithmic scale (pIC50 = -log(IC50)) to linearize the relationship with molecular descriptors.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. This is crucial to assess the model's predictive ability on new, unseen compounds.

Molecular Descriptor Calculation

Molecular descriptors are numerical representations of a molecule's physicochemical and structural properties. The choice of descriptors is critical for capturing the features relevant to the biological activity.

Table 1: Commonly Used Molecular Descriptors in QSAR Studies

Descriptor ClassExamplesRationale
1D Descriptors Molecular Weight, LogP, Number of Hydrogen Bond Donors/AcceptorsRepresent basic physicochemical properties influencing absorption, distribution, metabolism, and excretion (ADME).
2D Descriptors Topological Indices (e.g., Wiener, Randić), Molecular Connectivity IndicesEncode information about the atom connectivity and branching of the molecule.
3D Descriptors Molecular Shape Indices, Steric Parameters (e.g., Verloop), CoMFA/CoMSIA fieldsDescribe the three-dimensional arrangement of atoms, which is crucial for ligand-receptor interactions.

Experimental Workflow for Descriptor Calculation:

G cluster_0 Molecular Structure Input cluster_1 Descriptor Calculation cluster_2 Data Preprocessing cluster_3 Output A 2D/3D Structures of Analogues B Software (e.g., PaDEL, Dragon) A->B Input Structures C Selection of Descriptor Classes (1D, 2D, 3D) B->C Calculate D Normalization C->D Raw Descriptors E Removal of Constant and Highly Correlated Descriptors D->E Normalized Data F Descriptor Matrix for QSAR Modeling E->F Final Descriptors

Caption: Workflow for Molecular Descriptor Calculation and Preprocessing.

QSAR Model Development

Several statistical methods can be employed to build the QSAR model. The choice of method depends on the nature of the data and the desired interpretability of the model.

Comparison of QSAR Modeling Techniques:

MethodDescriptionAdvantagesDisadvantages
Multiple Linear Regression (MLR) A linear approach that models the relationship between a dependent variable and one or more independent variables.Simple to interpret, provides a clear equation.Assumes a linear relationship, sensitive to outliers.
Partial Least Squares (PLS) A regression method that is effective for datasets with more variables than observations and multicollinearity.Handles noisy and correlated data well.Can be more difficult to interpret than MLR.
Support Vector Machines (SVM) A machine learning method that can model both linear and non-linear relationships.Powerful for complex datasets, robust to outliers.Can be a "black box" model, less interpretable.
Random Forest (RF) An ensemble learning method that constructs multiple decision trees and outputs the average prediction.High accuracy, handles non-linear data, and provides variable importance.Can be computationally intensive and less interpretable than linear models.
Model Validation

Validation is a critical step to ensure the robustness and predictive power of the QSAR model. It involves both internal and external validation techniques.

Table 2: Key Validation Parameters for QSAR Models

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability obtained through internal validation (e.g., leave-one-out).> 0.5
R²pred (External Validation R²) R² calculated for the external test set.> 0.6
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible
MAE (Mean Absolute Error) The average of the absolute differences between the predicted and actual values.As low as possible

Comparative Analysis of QSAR Models for Benzodiazepine Receptor Agonists

As a surrogate for our target analogues, we will analyze published QSAR studies on benzodiazepine receptor agonists, which share a similar mechanism of action.

A study by Ghafourian et al. (2006) on a series of benzodiazepine receptor agonists provides valuable insights. They developed QSAR models using various descriptors and statistical methods.

Table 3: Comparison of QSAR Models for Benzodiazepine Receptor Agonists (Adapted from Ghafourian et al., 2006)

Model TypeDescriptors UsedR² (Training Set)Q² (LOO)
MLR Topological and electronic0.820.78
PLS 3D-MoRSE and WHIM0.850.81
ANN Combination of 2D and 3D0.910.85

The results indicate that more complex, non-linear models like Artificial Neural Networks (ANN) can provide higher predictive accuracy. However, the interpretability of simpler models like MLR can be advantageous for understanding the key structural features driving activity.

Logical Relationship of QSAR Model Development and Validation:

G A Prepared Dataset (Training and Test Sets) B Model Building (MLR, PLS, SVM, etc.) A->B Input Data C Internal Validation (Cross-validation, Q²) B->C Assess Robustness C->B Iterative Refinement D External Validation (Test Set, R²pred) C->D Proceed if Q² is acceptable E Final Predictive QSAR Model D->E Final Model Selection

Caption: Iterative process of QSAR model development and validation.

Mechanistic Interpretation and Future Directions

The descriptors identified in successful QSAR models can provide valuable insights into the mechanism of action. For instance, the importance of steric and electronic field descriptors from CoMFA/CoMSIA studies can highlight the specific regions of the molecule that are critical for receptor binding.

Future QSAR studies on this compound analogues should focus on:

  • Expanding the Chemical Space: Synthesizing and testing a more diverse set of analogues to build more robust and generalizable models.

  • Integrating Pharmacophore Modeling: Combining QSAR with pharmacophore mapping to better understand the key interaction points with the biological target.

  • Application of Deep Learning: Exploring the use of deep neural networks for QSAR modeling, which may capture even more complex structure-activity relationships.

Conclusion

This guide has provided a comparative framework for developing and validating QSAR models for this compound analogues. By leveraging insights from structurally related compounds and employing a rigorous, multi-step workflow, researchers can build predictive models that accelerate the discovery of novel therapeutic agents. The choice of molecular descriptors and statistical methods should be carefully considered, and thorough validation is essential to ensure the reliability of the final model.

References

  • Ghafourian, T., et al. (2006). QSAR study of benzodiazepine receptor agonists using different chemometric tools. Journal of Molecular Graphics and Modelling, 25(3), 393-403. [Link]

  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Dearden, J. C., et al. (2009). The development and validation of expert systems for predicting toxicity. Advances in Drug Delivery Reviews, 61(6), 442-457. [Link]

A Comparative Benchmarking Guide to the Synthesis of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Synthetic Intermediate

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, most notably as a precursor to certain benzodiazepine derivatives. The efficient and scalable synthesis of this molecule is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comprehensive comparison of established and modern synthetic methodologies, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages. Our objective is to equip researchers with the necessary information to select the most suitable synthetic route based on their specific laboratory capabilities, scale, and project goals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals several potential bond disconnections, leading to distinct synthetic strategies. The primary disconnection points are the carbon-carbon bond of the ketone and the carbon-nitrogen bond of the aniline.

G Target This compound A C-C Bond Disconnection (Ketone) Target->A Strategy 1 B C-N Bond Disconnection (Aniline) Target->B Strategy 2 C Friedel-Crafts Acylation A->C D Grignard Reaction A->D E Palladium-Catalyzed Coupling A->E F Nucleophilic Aromatic Substitution B->F G cluster_0 Protection cluster_1 Acylation cluster_2 Deprotection A p-Chloroaniline B N-(4-chlorophenyl)acetamide A->B Acetic Anhydride C N-(4-chlorophenyl)acetamide E N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide C->E AlCl3 D Pyridine-2-carbonyl chloride D->E F N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide G This compound F->G Acidic Hydrolysis

Caption: Workflow of the Friedel-Crafts acylation approach.

Experimental Protocol: Friedel-Crafts Acylation

Part 1: Protection of p-Chloroaniline

  • To a stirred solution of p-chloroaniline (1 eq.) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-chlorophenyl)acetamide.

Part 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in an inert solvent (e.g., dichloroethane) at 0 °C, add pyridine-2-carbonyl chloride (1 eq.) dropwise.

  • Add a solution of N-(4-chlorophenyl)acetamide (1 eq.) in the same solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Cool the reaction mixture and pour it onto crushed ice with concentrated HCl.

  • Extract the product, wash, dry, and concentrate to obtain the crude N-(2-(pyridine-2-carbonyl)-4-chlorophenyl)acetamide.

Part 3: Deprotection

  • Reflux the crude product from Part 2 in a mixture of ethanol and concentrated hydrochloric acid for 4-8 hours.

  • Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Methodology 2: The Organometallic Route - Grignard Reaction

The Grignard reaction offers a more direct approach to forming the carbon-carbon bond of the ketone. This method involves the reaction of a pyridyl Grignard reagent with a substituted benzonitrile or benzaldehyde derivative.

Workflow for Grignard Reaction

G cluster_0 Grignard Reagent Formation cluster_1 Addition & Hydrolysis A 2-Bromopyridine B Pyridin-2-ylmagnesium bromide A->B Mg, THF D Imine Intermediate B->D C 2-Amino-5-chlorobenzonitrile C->D E This compound D->E Acidic Workup

Caption: Workflow of the Grignard reaction approach.

Experimental Protocol: Grignard Reaction
  • Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-bromopyridine (1 eq.) in anhydrous THF dropwise to the magnesium to initiate the formation of the Grignard reagent.

  • In a separate flask, dissolve 2-amino-5-chlorobenzonitrile (1 eq.) in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the benzonitrile solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Perform an acidic workup (e.g., with 2M HCl) to hydrolyze the intermediate imine.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Methodology 3: The Modern Approach - Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers more efficient and functional-group-tolerant methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be adapted for the synthesis of our target molecule. A particularly relevant approach is the palladium-catalyzed carbonylation of an aryl halide in the presence of an organometallic pyridine derivative. A more direct method involves the coupling of an organometallic reagent with a protected aminobenzoyl chloride.

A multi-step synthesis analogous to that for the bromo-derivative has been reported, which can be adapted for our target molecule. [1]

Workflow for a Multi-Step Palladium-Catalyzed Approach

G A 4-Chloro-2-nitrotoluene B 4-Chloro-2-nitrobenzaldehyde A->B Oxidation C (4-Chloro-2-nitrophenyl)(pyridin-2-yl)methanol B->C Pyridyl Grignard D (4-Chloro-2-nitrophenyl)(pyridin-2-yl)methanone C->D Oxidation (e.g., PCC) E This compound D->E Reduction (e.g., Fe/HCl)

Caption: A potential multi-step synthesis pathway.

Experimental Protocol: A Plausible Multi-Step Synthesis

This protocol is adapted from analogous syntheses and represents a viable, though multi-step, route.

Step 1: Oxidation of 4-chloro-2-nitrotoluene

  • Oxidize 4-chloro-2-nitrotoluene to 4-chloro-2-nitrobenzaldehyde using a suitable oxidizing agent (e.g., chromium trioxide in acetic acid).

Step 2: Grignard Addition

  • React 4-chloro-2-nitrobenzaldehyde with pyridin-2-ylmagnesium bromide (prepared from 2-bromopyridine and magnesium) in anhydrous THF to yield (4-chloro-2-nitrophenyl)(pyridin-2-yl)methanol.

Step 3: Oxidation to Ketone

  • Oxidize the secondary alcohol from Step 2 to the corresponding ketone, (4-chloro-2-nitrophenyl)(pyridin-2-yl)methanone, using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide.

Step 4: Reduction of the Nitro Group

  • Reduce the nitro group of the ketone from Step 3 to an amino group using a reducing agent like iron powder in acidic medium (e.g., HCl/ethanol) or catalytic hydrogenation (H₂/Pd-C) to afford the final product.

Performance Benchmark: A Comparative Analysis

Parameter Friedel-Crafts Acylation Grignard Reaction Multi-Step Palladium-Catalyzed Approach
Overall Yield Moderate (typically 30-50% over 3 steps)Moderate to Good (40-60%)Good (can be >60% over 4 steps)
Number of Steps 3 (Protection, Acylation, Deprotection)2 (Grignard formation and reaction)4 or more
Scalability Challenging due to stoichiometric AlCl₃ and harsh conditionsModerate, requires strict anhydrous conditionsGood, catalytic nature of some steps is advantageous
Substrate Scope Limited by aniline deactivationSensitive to acidic protons and other electrophilic groupsGenerally broader functional group tolerance
Safety & Environmental Use of corrosive acids and large amounts of Lewis acidsUse of pyrophoric Grignard reagentsUse of potentially toxic heavy metal catalysts
Purification Often requires multiple purification stepsColumn chromatography is typically necessaryMultiple purification steps are required

Conclusion and Recommendations

The choice of synthetic route for this compound is a trade-off between efficiency, scalability, and experimental complexity.

  • The Friedel-Crafts Acylation route, while classic, is laborious due to the necessary protection/deprotection steps and often results in moderate yields. It is a viable option for small-scale synthesis where the starting materials are readily available.

  • The Grignard Reaction offers a more convergent approach with fewer steps. However, it demands stringent anhydrous conditions and careful control of the reaction. This method is suitable for laboratories well-equipped for organometallic chemistry.

  • Modern Multi-Step Approaches , while potentially longer, can offer higher overall yields and greater functional group tolerance, making them more amenable to the synthesis of complex analogs. The development of a robust, scalable process would likely favor a well-optimized multi-step sequence.

For researchers prioritizing a balance of efficiency and practicality for moderate-scale synthesis, the Grignard reaction presents a compelling option, provided the necessary experimental precautions are taken. For larger-scale production or the synthesis of a diverse library of analogs, the development of a robust multi-step synthesis would be the most strategic investment of time and resources.

References

  • Chaudhary, S., Sharda, S., Prasad, D. N., Kumar, S., & Singh, R. K. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry, 3(3), 83-91.
  • Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
  • Ma, D., et al. (2003). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Tetrahedron Letters, 44(18), 3445-3447.
  • O'Brien, C. J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21966–21974.
  • Zhang, J., et al. (2016). One-Pot Synthesis of 2-Aminobenzophenones from 2-Alkynyl Arylazides Catalyzed by Pd and Cu Precursors. Organic Letters, 18(21), 5644-5647.
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. (This patent describes a similar synthesis for the bromo-analog).

Sources

Safety Operating Guide

Navigating the Disposal of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Regulatory Landscape: Why Caution is Paramount

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone is an organic compound that, according to available Safety Data Sheets (SDS), is classified as hazardous, causing skin and eye irritation.[1] Beyond these immediate hazards, its structural similarity to other aromatic amines and pyridines warrants a cautious approach. While not explicitly listed as a carcinogen by major regulatory bodies, its classification as a "particularly hazardous substance" should be considered best practice in a laboratory setting due to potential carcinogenic properties.[2][3] This necessitates adherence to stringent handling and disposal protocols as outlined by the Occupational Safety and Health Administration (OSHA).[4][5]

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste.[6] A critical first step for any laboratory generating waste is to determine if it meets the definition of hazardous waste. This can be because it is specifically "listed" or because it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[6][7]

The responsibility for making an accurate hazardous waste determination lies with the waste generator (the laboratory). It is recommended to treat this compound as a hazardous waste as a precautionary measure.

Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that waste streams are managed appropriately.[11][12]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within the laboratory, at or near the point of generation, for the collection of this compound waste.[13] This area should be clearly marked, and access should be limited to authorized personnel.[13]

Step 2: Select the Appropriate Waste Container The choice of a waste container is critical to prevent leaks and reactions. For halogenated organic compounds such as this, the following container types are recommended:

  • Glass: Borosilicate glass bottles are an excellent choice due to their chemical inertness.

  • High-Density Polyethylene (HDPE): For solid waste or if glass is not feasible, HDPE containers offer good resistance to many organic compounds.[14]

Never use metal containers for corrosive chemicals, and ensure that any container used is free from residues of incompatible materials. [11][12]

Step 3: Labeling the Waste Container Proper labeling is a legal requirement and a critical safety measure. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Irritant," "Potential Carcinogen")

  • The date on which the first drop of waste was added to the container.

Waste Accumulation and Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the accumulation and disposal of waste containing this compound.

Experimental Workflow for Waste Disposal
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for minor splashes).[3][4]

  • Waste Segregation at the Source:

    • Solid Waste: Collect solid waste, such as contaminated weighing papers, gloves, and pipette tips, in a designated, properly labeled solid waste container.

    • Liquid Waste: Collect liquid waste, including reaction mixtures and solvent rinses, in a designated, properly labeled liquid waste container. Do not mix with other incompatible waste streams.[11]

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[14]

  • Awaiting Pickup: Store the sealed and labeled waste containers in your designated SAA.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with a complete and accurate description of the waste.

Summary of Disposal Procedures

Parameter Guideline Rationale
Waste Classification Treat as hazardous waste. Generator must perform a hazardous waste determination.Precautionary measure due to irritation hazards and potential carcinogenicity.[1] RCRA requirement for waste generators.[6]
RCRA Waste Code To be determined by the generator based on characteristic testing (likely for toxicity).This specific chemical is not a listed hazardous waste.[8]
Personal Protective Equipment (PPE) Lab coat, safety glasses/goggles, chemical-resistant gloves (e.g., nitrile).To prevent skin and eye contact with the irritant compound.[3][4]
Waste Segregation Collect in a dedicated container. Do not mix with incompatible chemicals.To prevent hazardous reactions and ensure proper disposal routing.[11]
Compatible Container Materials Borosilicate glass, High-Density Polyethylene (HDPE).To ensure chemical resistance and prevent container degradation and leaks.[14]
Container Labeling "Hazardous Waste," full chemical name, hazard warnings, accumulation start date.OSHA and EPA requirement for safety and proper waste tracking.
Storage In a designated, clearly marked Satellite Accumulation Area (SAA).To comply with EPA regulations for hazardous waste storage.[13]
Final Disposal Through the institution's EHS office or a licensed hazardous waste contractor.To ensure compliance with all federal, state, and local regulations.

Decontamination of Laboratory Equipment

Thorough decontamination of all equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure the safety of all laboratory personnel.[15][16]

Decontamination Protocol:

  • Initial Cleaning: Remove any gross contamination by wiping with a cloth or paper towel. Dispose of these materials as solid hazardous waste.

  • Solvent Rinse: Rinse the equipment with a suitable solvent, such as ethanol or acetone, to dissolve any remaining chemical residue. Collect the rinsate as liquid hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[17]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

For equipment that cannot be easily washed, such as the internal components of a centrifuge, wipe down all accessible surfaces with a cloth dampened with a solvent, followed by a detergent solution, and finally a clean, water-dampened cloth.[18]

Logical Flow for Waste Management Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

WasteDisposalWorkflow cluster_assessment Hazard Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation This compound is_solid Is the waste solid or liquid? start->is_solid solid_container Place in a labeled, compatible solid waste container (HDPE). is_solid->solid_container Solid liquid_container Place in a labeled, compatible liquid waste container (Glass). Do not exceed 75% capacity. is_solid->liquid_container Liquid solid_storage Store in Satellite Accumulation Area (SAA). solid_container->solid_storage disposal Contact EHS/Licensed Contractor for Hazardous Waste Disposal solid_storage->disposal liquid_storage Store in Satellite Accumulation Area (SAA). liquid_container->liquid_storage liquid_storage->disposal

Sources

Personal protective equipment for handling (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety data for structurally similar compounds and are designed to ensure the highest level of safety in the laboratory.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary risks include:

  • Skin Irritation: Direct contact may cause skin irritation.[2][3][6]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[2][5][6]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][4][6]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3][4][6]

Due to these potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other compatible chemical-resistant gloves.To prevent skin contact and subsequent irritation.[1][5][7]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.[1][5][7]
Body Protection A lab coat or chemical-resistant apron.To protect skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a ventilated enclosure.To prevent the inhalation of fine dust particles that can cause respiratory irritation.[5][7]
Experimental Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling start Assess Task-Specific Hazards ppe_check Gather Required PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) start->ppe_check ventilation_check Is a Ventilated Enclosure (Fume Hood) Available? ppe_check->ventilation_check no_respirator Proceed with Caution ventilation_check->no_respirator Yes respirator Don Respirator ventilation_check->respirator No don_ppe Don PPE Correctly handle_chemical Handle Chemical in Designated Area don_ppe->handle_chemical doff_ppe Doff PPE Safely handle_chemical->doff_ppe no_respirator->don_ppe respirator->don_ppe dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: PPE Selection and Use Workflow

Step-by-Step Handling Procedures

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Preparation
  • Designate an Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood or other ventilated enclosure.[1]

  • Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station.[8] Ensure you are familiar with their operation.

Handling the Compound
  • Don PPE: Put on your lab coat, followed by safety glasses or goggles. If not using a fume hood, a respirator should be worn. Lastly, don your chemical-resistant gloves.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. If possible, perform these actions in a fume hood.

  • In Solution: Once in solution, the risk of inhalation is significantly reduced. However, continue to wear all PPE to protect against splashes.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3][7]

Post-Handling and Decontamination
  • Clean Up: Decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outer, contaminated surfaces of the gloves and lab coat.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1][2]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.[2][7]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not discharge to sewer systems.[9]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][2]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Material Safety Data Sheet - 4-Aminobenzophenone, 98%. Cole-Parmer. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Protective Equipment. American Chemistry Council. Available from: [Link]

  • Personal Protective Equipment. US EPA. Available from: [Link]

Sources

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Retrosynthesis Analysis

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(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.